FGF22-IN-1
Description
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Properties
Molecular Formula |
C14H11N3OS |
|---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H11N3OS/c18-14(13-6-3-7-19-13)17-16-9-10-8-15-12-5-2-1-4-11(10)12/h1-9,15H,(H,17,18)/b16-9+ |
InChI Key |
FMKAYIUNMIHSEK-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC=CS3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=CS3 |
solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Foundational & Exploratory
Understanding the FGF22 Signaling Pathway: A Target for Therapeutic Intervention
Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific information on a molecule designated "FGF22-IN-1". Therefore, this document will serve as an in-depth technical guide to the Fibroblast Growth Factor 22 (FGF22) signaling pathway, the presumed molecular target of a hypothetical inhibitor such as this compound. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating this pathway.
Core Concepts of FGF22 Signaling
Fibroblast Growth Factor 22 (FGF22) is a member of the FGF7 subfamily of secreted signaling proteins that play crucial roles in various biological processes.[1] Primarily recognized for its function as a presynaptic organizer in the nervous system, FGF22 is essential for the formation and stabilization of excitatory synapses.[2][3][4] It is expressed by postsynaptic neurons and acts on presynaptic terminals to induce the clustering of synaptic vesicles.[4] Beyond the nervous system, FGF22 is also implicated in development, tissue repair, and has been associated with conditions like depression and cancer.[1][5]
The biological effects of FGF22 are mediated through its interaction with Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1 and FGFR2.[2] The binding of FGF22 to its receptors is dependent on the presence of heparan sulfate proteoglycans (HSPGs) as co-receptors.[6][7] This interaction induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains, initiating a cascade of downstream signaling events.[7][8]
The primary signaling pathways activated by the FGF22-FGFR complex include:
-
RAS-MAPK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.
-
PI3K-AKT Pathway: This cascade is a key regulator of cell growth, survival, and metabolism.
-
PLCγ Pathway: Activation of this pathway leads to the generation of second messengers that modulate intracellular calcium levels and activate Protein Kinase C (PKC).
-
STAT Pathway: This pathway is involved in the transduction of signals from the cell membrane to the nucleus, where it modulates gene expression.[8]
Quantitative Data on FGF Receptor Inhibition
While no data exists for "this compound", the following table summarizes the half-maximal inhibitory concentrations (IC50) for several known FGFR inhibitors. This data provides a benchmark for the potency of small molecules targeting this family of receptors.
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Futibatinib (TAS-120) | 1.8 | 1.4 | 1.6 | 3.7 |
| LY2874455 | 2.8 | 2.6 | 6.4 | 6 |
| Derazantinib (ARQ-087) | 4.5 | 1.8 | 4.5 | 34 |
| FIIN-3 | 13.1 | 21 | 31.4 | 35.3 |
| FIIN-2 | 3.09 | 4.3 | 27 | 45.3 |
| Pemigatinib (INCB054828) | 0.4 | 0.5 | 1 | 30 |
| Erdafitinib (JNJ-42756493) | 1.2 | 2.5 | 3 | 5.7 |
| Infigratinib (BGJ398) | 0.9 | 1.4 | 1 | 60 |
Data sourced from multiple studies on FGFR inhibitors.[2][9]
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the FGF22 signaling pathway and the effects of potential inhibitors.
FGFR1 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the binding of an inhibitor to the FGFR1 kinase domain.[3]
Materials:
-
FGFR1 Kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer A
-
Test compound (e.g., this compound)
-
384-well plate
Procedure:
-
Prepare a dilution series of the test compound in Kinase Buffer A.
-
Prepare a solution of FGFR1 kinase and Eu-anti-Tag antibody in Kinase Buffer A.
-
Prepare a solution of the Alexa Fluor™ 647-labeled Kinase Tracer in Kinase Buffer A.
-
In a 384-well plate, add 5 µL of the test compound dilution.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring FRET, with excitation at 340 nm and emission at 615 nm and 665 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay (WST-1 Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the effect of FGF22 and potential inhibitors on cell proliferation.
Materials:
-
Cells expressing FGFR1 and/or FGFR2 (e.g., NIH 3T3 cells)
-
Cell culture medium
-
Recombinant FGF22
-
Test compound (e.g., this compound)
-
WST-1 reagent
-
96-well plate
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The next day, replace the medium with a serum-free medium and incubate for 24 hours to synchronize the cells.
-
Treat the cells with various concentrations of the test compound in the presence or absence of a stimulating concentration of FGF22 (e.g., 50 ng/mL).
-
Incubate for 48-72 hours.
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to controls and plot against the inhibitor concentration to determine the IC50 value.
Western Blotting for Phospho-ERK
This protocol is used to detect the phosphorylation status of ERK, a key downstream effector of the RAS-MAPK pathway, upon stimulation with FGF22 and treatment with an inhibitor.
Materials:
-
Cells expressing FGFR1 and/or FGFR2
-
Recombinant FGF22
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Plate cells and serum-starve as described in the proliferation assay.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with FGF22 for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK for loading control.
Visualizations
The following diagrams illustrate the FGF22 signaling pathway, a hypothetical mechanism of action for an inhibitor, and a typical experimental workflow.
Caption: The FGF22 signaling pathway.
Caption: Hypothetical mechanism of an FGFR inhibitor.
References
- 1. Receptor Specificity of the Fibroblast Growth Factor Family: THE COMPLETE MAMMALIAN FGF FAMILY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. FGFR1 Kinase Enzyme System [promega.sg]
- 5. Fibroblast Growth Factor 2 Induced Proliferation in Osteoblasts and Bone Marrow Stromal Cells: A Whole Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New developments in the biology of fibroblast growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse FGF22 ELISA Kit [ABIN5592074] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
FGF22: The Ligand and its Function
An In-depth Technical Guide to Fibroblast Growth Factor 22 (FGF22) as a Therapeutic Target
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
This technical guide provides a comprehensive overview of Fibroblast Growth Factor 22 (FGF22) as a potential therapeutic target. To date, a specific inhibitor designated "FGF22-IN-1" has not been identified in publicly available scientific literature. Therefore, this document will focus on the foundational biology of FGF22, its signaling pathway, and potential strategies for therapeutic modulation based on current knowledge of the broader Fibroblast Growth Factor (FGF) and FGF Receptor (FGFR) signaling network. The information presented herein is intended to serve as a resource for researchers and drug development professionals interested in targeting this pathway.
Fibroblast Growth Factor 22 is a member of the FGF7 subfamily, which also includes FGF3, FGF7, and FGF10.[1] Like other FGFs, FGF22 is a signaling protein with diverse biological roles. It is particularly known for its function as a presynaptic organizer, playing a critical role in the formation and maintenance of excitatory synapses in the central nervous system.[2] Dysregulation of FGF22 signaling has been implicated in neurological and psychiatric conditions, making it an intriguing target for therapeutic intervention.[2][3]
The FGF22 Signaling Pathway
FGF22 exerts its biological effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases. The canonical FGF22 signaling cascade is initiated as follows:
-
Ligand Binding: FGF22 binds to the extracellular domain of its cognate FGFRs. The primary receptors for FGF22 are FGFR1 and FGFR2.[4] This interaction is stabilized by the presence of heparan sulfate proteoglycans (HSPGs) as co-factors.
-
Receptor Dimerization and Autophosphorylation: Ligand binding induces the dimerization of two FGFR molecules. This brings their intracellular tyrosine kinase domains into close proximity, leading to trans-autophosphorylation and activation of the receptors.
-
Recruitment of Adaptor Proteins and Downstream Signaling: The phosphorylated tyrosine residues on the activated FGFRs serve as docking sites for various adaptor proteins and signaling molecules. This triggers multiple downstream intracellular signaling cascades, most notably:
-
RAS-MAPK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.
-
PI3K-AKT Pathway: This pathway is primarily involved in cell survival and growth.
-
PLCγ Pathway: This pathway modulates intracellular calcium levels and activates Protein Kinase C (PKC).
-
The activation of these pathways ultimately leads to changes in gene expression and cellular responses.
Therapeutic Targeting Strategies
While no inhibitors are known to target FGF22 directly, several strategies can be employed to modulate the activity of the FGF/FGFR signaling axis. These approaches, primarily developed for cancer therapy, provide a framework for targeting FGF22-mediated signaling.
3.1. Inhibition of FGFR Tyrosine Kinase Activity
The most advanced strategy for inhibiting FGF signaling is the use of small molecule tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain of FGFRs.
-
Mechanism of Action: These inhibitors typically act as ATP-competitive antagonists, preventing the autophosphorylation of the receptor and blocking all downstream signaling.
-
Examples: Several multi-kinase and selective FGFR inhibitors have been developed. While their efficacy against FGF22-specific signaling would need to be empirically determined, they serve as important chemical scaffolds.
| Inhibitor | Target(s) | Reported IC50 | Key Application |
| SU5402 | FGFR1 | 20 nM | Preclinical research |
| PD173074 | FGFR1, FGFR3 | 5-21 nM | Preclinical research |
| AZD4547 | FGFR1, 2, 3 | 0.2-2.5 nM | Clinical trials (cancer) |
| Erdafitinib | Pan-FGFR | 1.2-3.2 nM | FDA-approved (urothelial carcinoma) |
| Pemigatinib | FGFR1, 2, 3 | <0.5-1.4 nM | FDA-approved (cholangiocarcinoma) |
3.2. Blocking the Ligand-Receptor Interaction
Another approach is to prevent the initial binding of FGF22 to its receptor.
-
Monoclonal Antibodies: Antibodies can be generated to target either FGF22 itself, sequestering it from its receptor, or to target the extracellular domain of the FGFR, sterically hindering ligand binding.
-
FGF Traps: These are engineered soluble receptor proteins that act as decoys, binding to FGF22 and preventing its interaction with cell-surface receptors.
3.3. Targeting Protein-Protein Interactions
Developing small molecules that disrupt the formation of the FGF22-FGFR-HSPG ternary complex is a more challenging but highly specific approach. Research into inhibiting the interaction of FGF23 with its co-receptor α-Klotho provides a proof-of-concept for this strategy.[5]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize inhibitors of the FGF/FGFR signaling pathway.
4.1. In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the FGFR kinase domain.
-
Principle: A recombinant FGFR kinase domain is incubated with a substrate peptide, ATP (often radiolabeled), and the test compound. The amount of phosphorylated substrate is then quantified.
-
Methodology:
-
Recombinant human FGFR1, 2, or 3 kinase domain is purified.
-
The kinase is incubated in a buffer containing a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1), [γ-³²P]ATP, MgCl₂, and varying concentrations of the test inhibitor.
-
The reaction is allowed to proceed at 30°C for a specified time (e.g., 15-30 minutes).
-
The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.
-
The amount of incorporated radiolabel is measured using a scintillation counter.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
4.2. Cellular Phospho-FGFR Assay
This assay determines the effect of an inhibitor on FGFR autophosphorylation within a cellular context.
-
Principle: Cells that endogenously or exogenously express FGFR are stimulated with FGF22 in the presence or absence of a test compound. The level of phosphorylated FGFR is then measured.
-
Methodology:
-
Cells (e.g., HEK293 transfected with FGFR1 or a relevant neuronal cell line) are seeded in multi-well plates.
-
Cells are serum-starved for several hours to reduce basal receptor activation.
-
Cells are pre-incubated with various concentrations of the test inhibitor.
-
Cells are stimulated with a recombinant FGF22 (e.g., 10-50 ng/mL) for a short period (e.g., 10-15 minutes).
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein lysate are analyzed by Western blotting using an antibody specific for phosphorylated FGFR (pFGFR). A total FGFR antibody is used as a loading control.
-
Densitometry is used to quantify the pFGFR/total FGFR ratio.
-
4.3. Cell Proliferation Assay
This assay assesses the impact of an inhibitor on FGF22-mediated cell growth.
-
Principle: The proliferation of FGF-dependent cells is measured in the presence of FGF22 and varying concentrations of an inhibitor.
-
Methodology:
-
A cell line dependent on FGF signaling for proliferation (e.g., Ba/F3 cells engineered to express FGFR) is used.
-
Cells are seeded in 96-well plates in low-serum media.
-
Cells are treated with a fixed concentration of FGF22 and a dilution series of the test inhibitor.
-
Cells are incubated for 48-72 hours.
-
Cell viability/proliferation is measured using a colorimetric assay (e.g., MTT, WST-1) or a fluorescence-based assay (e.g., CyQUANT).
-
EC₅₀ values are determined from the dose-response curve.
-
Conclusion
While a specific inhibitor named "this compound" is not currently described in the scientific literature, the FGF22 signaling pathway remains a compelling target for the development of novel therapeutics, particularly for neurological disorders. The strategies and methodologies outlined in this guide, which are based on the broader field of FGF/FGFR research, provide a solid foundation for initiating drug discovery programs aimed at modulating the activity of FGF22. Future efforts in this area may focus on developing highly selective inhibitors that can distinguish between different FGFR isoforms or on novel modalities that disrupt the specific protein-protein interactions of the FGF22 signaling complex.
References
- 1. Roles of Fibroblast Growth Factors and Their Therapeutic Potential in Treatment of Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Selective Inactivation of Fibroblast Growth Factor 22 (FGF22) in CA3 Pyramidal Neurons Impairs Local Synaptogenesis and Affective Behavior Without Affecting Dentate Neurogenesis [frontiersin.org]
- 3. Deletion of Fibroblast Growth Factor 22 (FGF22) causes a depression-like phenotype in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGF22 signaling regulates synapse formation during post-injury remodeling of the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Small-Molecule Inhibitors of Fibroblast Growth Factor 23 Signaling via In Silico Hot Spot Prediction and Molecular Docking to α-Klotho - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the FGF22 Signaling Axis: A Technical Guide for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast Growth Factor 22 (FGF22), a member of the FGF7 subfamily, is a critical signaling protein with pleiotropic roles in neuronal development, synaptic plasticity, and tissue repair. Its involvement in synapse formation and stabilization has positioned the FGF22 signaling pathway as a compelling target for therapeutic intervention in neurological disorders and injury. This technical guide provides a comprehensive overview of the FGF22 signaling cascade, its biological functions, and the experimental methodologies employed to investigate its activity. While a specific small molecule inhibitor designated "FGF22-IN-1" is not documented in publicly available literature, this document will explore the structure-activity relationships of the FGF protein family in general and discuss potential strategies for modulating FGF22 signaling for therapeutic benefit.
The FGF22 Signaling Pathway
FGF22 exerts its biological effects by binding to and activating specific Fibroblast Growth Factor Receptors (FGFRs), primarily FGFR1b and FGFR2b.[1][2] This interaction is facilitated by the presence of heparan sulfate proteoglycans (HSPGs) which act as co-receptors, stabilizing the FGF22-FGFR complex and promoting receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains.
Activated FGFRs recruit and phosphorylate downstream adaptor proteins, such as Fibroblast Growth Factor Receptor Substrate 2 (FRS2).[1] This initiates a cascade of intracellular signaling events through multiple pathways, including:
-
Ras-MAPK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.
-
PI3K-Akt Pathway: This pathway plays a significant role in cell growth, survival, and metabolism.[1]
-
PLCγ Pathway: This pathway is involved in the regulation of intracellular calcium levels and protein kinase C (PKC) activation.
The culmination of these signaling events leads to changes in gene expression and cellular responses that underpin the diverse functions of FGF22.
References
- 1. Retrograde fibroblast growth factor 22 (FGF22) signaling regulates insulin-like growth factor 2 (IGF2) expression for activity-dependent synapse stabilization in the mammalian brain | eLife [elifesciences.org]
- 2. Fibroblast Growth Factor 22 Inhibits ER Stress-Induced Apoptosis and Improves Recovery of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Fibroblast Growth Factor 22 (FGF22) in Neuronal Development: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Fibroblast Growth Factor 22 (FGF22) has emerged as a critical signaling molecule in the development and plasticity of the central nervous system (CNS). Acting primarily as a target-derived presynaptic organizer, FGF22 is instrumental in the formation, maturation, and stabilization of excitatory synapses. Its signaling cascade, mediated through specific Fibroblast Growth Factor Receptors (FGFRs), influences the structural and functional integrity of neuronal circuits. Genetic deletion of FGF22 in animal models leads to significant deficits in excitatory synapse numbers, altered synaptic function, and distinct behavioral phenotypes, including a notable resistance to epileptic seizures and the emergence of depression-like behaviors. Furthermore, FGF22 signaling is not confined to development; it is re-engaged in the adult CNS during post-injury remodeling, highlighting its therapeutic potential. This guide provides a comprehensive overview of the molecular mechanisms of FGF22, summarizes key quantitative findings from foundational studies, details relevant experimental protocols, and visualizes the core signaling pathways.
Core Function and Signaling Mechanism
FGF22 is a secreted factor, predominantly expressed by postsynaptic neurons, such as CA3 pyramidal neurons in the hippocampus. It functions as a retrograde signal, acting on the presynaptic terminals of innervating axons to induce their differentiation and maturation. This role is crucial for establishing the correct balance of excitatory and inhibitory inputs within a neural circuit.
FGF22 Signaling Pathway
The canonical FGF22 signaling pathway is initiated when FGF22, secreted from the postsynaptic cell (e.g., a hippocampal CA3 neuron), binds to a complex of Fibroblast Growth Factor Receptors (FGFRs) on the presynaptic axon terminal.
-
Receptor Binding: FGF22 preferentially signals through FGFR2b and FGFR1b. The combination of these receptors is required to mediate the excitatory presynaptic response to FGF22.
-
Downstream Cascade: Upon ligand binding, the FGFRs dimerize and autophosphorylate their intracellular tyrosine kinase domains. This activation recruits and phosphorylates the FGFR substrate 2 (FRS2) adaptor protein. The activated FRS2-FGFR complex then engages downstream pathways, critically the PI3K (Phosphoinositide 3-kinase) pathway, which is essential for mediating FGF22-dependent presynaptic differentiation. The PLCγ pathway, another common target of FGFRs, does not appear to be required for this specific process.
-
Transcriptional Regulation and Stabilization: Beyond local effects at the terminal, FGF22 signaling has profound effects on gene expression within the presynaptic neuron. The signal induces the expression of Insulin-like Growth Factor 2 (IGF2) in the presynaptic neuron (e.g., a dentate granule cell). IGF2 is then transported to the presynaptic terminal, where it acts in an activity-dependent manner to stabilize the newly formed synapse. This establishes a two-stage mechanism where FGF22 first directly organizes the initial formation of the synapse and then indirectly promotes its long-term stabilization via IGF2.
Caption: FGF22 retrograde signaling pathway for presynaptic differentiation and stabilization.
Quantitative Data on FGF22 Function
Studies utilizing Fgf22 knockout (Fgf22-/- or KO) mice have provided crucial quantitative insights into its role.
Table 1: Effects of FGF22 Deletion on Synaptic Structure
| Parameter | Brain Region/Cell Type | Control (WT/Fgf22+/+) | FGF22 Knockout (Fgf22-/-) | Key Finding | Citation |
| Excitatory Synapses | Hippocampus (CA3) | Normal Density | Fewer excitatory synapses | FGF22 is critical for establishing the normal number of excitatory synapses. | |
| Vesicle Clustering | Glutamatergic Synapses | Normal Clustering | Impaired vesicle clustering | Demonstrates a defect in the structural organization of the presynaptic terminal. | |
| Synaptic Vesicles (SVs) | Inner Hair Cell Ribbons | 19.00 ± 1.581 SVs/ribbon | 11.40 ± 2.074 SVs/ribbon | Significant reduction in the number of SVs available at the ribbon synapse. | |
| Ribbon Synapse Number | Inner Hair Cells | 17.00 ± 0.8944 synapses/IHC | 17.50 ± 1.376 synapses/IHC | The number of synapses is unchanged, but their composition (vesicles) is affected. |
Table 2: Functional and Behavioral Consequences of FGF22 Deletion
| Parameter | Assay | Control (WT) | FGF22 Knockout (KO) | Implication | Citation |
| Seizure Susceptibility | Pentylenetetrazol (PTZ) Kindling | Normal Susceptibility | Resistant to seizure induction | Reduced excitatory tone in the hippocampus leads to higher seizure threshold. | |
| Depressive-like Behavior | Forced Swim Test | Normal Immobility | Increased duration of floating | Suggests a role for FGF22 in regulating mood and affective behaviors. | |
| Depressive-like Behavior | Tail Suspension Test | Normal Immobility | Increased immobility | Corroborates findings from the forced swim test. | |
| Anhedonia | Sucrose Preference Test | High Preference | Decreased preference for sucrose | Indicates a deficit in reward-seeking behavior, a core symptom of depression. | |
| Exocytosis Efficiency | Patch-clamp (ΔCm/QCa) | Normal Efficiency | Significantly reduced | FGF22 is required for efficient calcium-triggered vesicle release. |
Experimental Protocols
The study of FGF22 relies on a combination of genetic, molecular, cellular, and behavioral techniques.
Animal Models: FGF22 Knockout Mice
Generating and analyzing FGF22 knockout (KO) mice is a cornerstone for understanding its in vivo function.
-
Generation: Fgf22 KO mice are typically generated using homologous recombination in embryonic stem cells to delete the Fgf22 gene. Conditional knockout models, using the Cre-loxP system (e.g., Fgf22-CA3KO), allow for cell-type-specific deletion to dissect the roles of FGF22 from different neuronal populations.
-
Genotyping: Offspring are genotyped using PCR on genomic DNA extracted from tail biopsies to distinguish between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) animals.
-
Validation: The absence of FGF22 protein or mRNA in KO mice is confirmed via Western blot, RT-qPCR, or in situ hybridization on brain tissue.
Immunohistochemistry for Synaptic Marker Analysis
This protocol is used to visualize and quantify synapses in brain tissue from control and FGF22 KO mice.
-
Tissue Preparation: Mice are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted, post-fixed in PFA, and cryoprotected in a sucrose solution.
-
Sectioning: The cryoprotected brain is frozen and sectioned on a cryostat or vibratome to produce thin (e.g., 30-40 µm) sections.
-
Staining:
-
Sections are washed in PBS and permeabilized with a detergent like Triton X-100.
-
Non-specific binding is blocked using a blocking solution (e.g., normal goat serum).
-
Sections are incubated overnight at 4°C with primary antibodies against presynaptic markers (e.g., VGLUT1 for excitatory terminals, synapsin, synaptophysin) and postsynaptic markers.
-
After washing, sections are incubated with species-specific secondary antibodies conjugated to fluorophores (e.g., Alexa Fluor 488, 594).
-
Nuclei are often counterstained with DAPI.
-
-
Imaging and Analysis:
-
Sections are mounted on slides and imaged using a confocal microscope.
-
Z-stacks are acquired from regions of interest (e.g., hippocampal CA3).
-
Image analysis software (e.g., ImageJ, Imaris) is used to quantify the density, size, and colocalization of synaptic puncta.
-
Primary Hippocampal Neuron Culture and FGF22 Treatment
This in vitro assay allows for direct assessment of FGF22's effect on neuronal development.
-
Culture Preparation: Hippocampi are dissected from embryonic (E18) or early postnatal (P0) mouse pups. The tissue is dissociated into single cells using enzymatic digestion (e.g., trypsin).
-
Plating: Neurons are plated at a specific density onto coverslips coated with an adhesive substrate like poly-D-lysine.
-
Treatment: Recombinant FGF22 protein is added to the culture medium at a specified time point (e.g., Day In Vitro 2, or DIV2). Control cultures receive a vehicle solution.
-
Analysis: After a set incubation period (e.g., to DIV14), cultures are fixed and processed for immunocytochemistry to analyze synapse formation (e.g., VGLUT1 staining). Alternatively, cells can be harvested for molecular analysis (RT-qPCR) or used for electrophysiological recordings.
Caption: A typical experimental workflow for comparing wild-type and FGF22 KO mice.
Role in Adult CNS Plasticity and Injury Repair
The function of FGF22 is not limited to the developmental period. In the adult CNS, FGF22 and its receptors, FGFR1 and FGFR2, remain expressed. This sustained expression allows FGF22 to play a crucial role in synaptic plasticity and circuit remodeling following injury.
In a mouse model of spinal cord injury, FGF22 is produced by spinal relay neurons. Following injury, FGF22 signaling is critical for the formation of new synapses between corticospinal collaterals and these relay neurons, forming a "detour circuit". Genetic deletion of FGF22 or its receptors in the motor cortex impairs this process, leading to:
-
Limited formation and maturation of new synapses.
-
Deficient detour circuit formation.
-
Attenuated functional recovery.
These findings establish FGF22 as an important endogenous regulator of synaptic plasticity in the adult nervous system and a potential therapeutic target for promoting recovery after CNS injury.
FGF22-IN-1: A Potential Therapeutic Agent for Modulating Neuronal Plasticity and Disease
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Fibroblast Growth Factor 22 (FGF22) is a critical signaling molecule in the central nervous system, primarily known for its role as a presynaptic organizer essential for the formation and stabilization of excitatory synapses.[1][2][3] Dysregulation of the FGF22 signaling pathway has been implicated in a range of neurological and psychiatric conditions, as well as in certain cancers. This has led to growing interest in the development of targeted therapies to modulate this pathway. This technical guide provides a comprehensive overview of a hypothetical selective inhibitor, FGF22-IN-1, as a potential therapeutic agent. It covers the underlying biology of the FGF22 signaling pathway, the proposed mechanism of action for this compound, potential therapeutic applications, and detailed experimental protocols for its characterization.
The FGF22 Signaling Pathway
FGF22, a member of the fibroblast growth factor family, is primarily expressed by neurons in various brain regions, including the hippocampus and spinal cord.[1][3] It acts as a target-derived signal, released from postsynaptic neurons to influence the development and function of presynaptic terminals.[2] The canonical FGF22 signaling cascade is initiated by the binding of FGF22 to its high-affinity Fibroblast Growth Factor Receptors (FGFRs), predominantly FGFR1 and FGFR2, on the presynaptic membrane.[1][2] This binding event is stabilized by heparan sulfate proteoglycans (HSPGs) and leads to receptor dimerization and autophosphorylation of intracellular tyrosine kinase domains.
The activated FGFRs then recruit and phosphorylate downstream adaptor proteins, most notably FGFR Substrate 2 (FRS2).[2] Phosphorylated FRS2 serves as a docking site for other signaling molecules, leading to the activation of multiple downstream pathways, including:
-
Ras-MAPK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.[4]
-
PI3K-Akt Pathway: This pathway is primarily involved in cell survival and metabolism.[2]
-
PLCγ Pathway: This pathway is involved in the regulation of intracellular calcium levels and protein kinase C (PKC) activation.
A key downstream effect of FGF22 signaling in the context of synapse stabilization is the regulation of gene expression, including the expression of Insulin-like Growth Factor 2 (IGF2).[2]
Figure 1: Simplified FGF22 signaling pathway at the presynaptic terminal.
This compound: A Hypothetical Inhibitor
Proposed Mechanism of Action
This compound is conceptualized as a potent and selective small molecule inhibitor of the FGF22 signaling pathway. Its primary mechanism of action would be to competitively bind to the ATP-binding pocket of the FGFR1 and FGFR2 tyrosine kinase domains, preventing their autophosphorylation and subsequent activation of downstream signaling cascades. This would effectively block the physiological and pathological effects of FGF22.
Hypothetical Pharmacological Profile
The following table summarizes the hypothetical quantitative data for this compound, representing key parameters for a successful drug candidate.
| Parameter | Value | Description |
| IC50 (FGFR1) | 5 nM | Half-maximal inhibitory concentration against FGFR1 kinase activity. |
| IC50 (FGFR2) | 8 nM | Half-maximal inhibitory concentration against FGFR2 kinase activity. |
| Ki (FGFR1) | 2 nM | Binding affinity for the ATP-binding site of FGFR1. |
| Selectivity | >100-fold vs. other FGFRs | Demonstrates high selectivity for the target receptors over other related kinases. |
| Cellular Potency | 50 nM | Effective concentration for inhibiting FGF22-induced signaling in a cellular context. |
| Bioavailability (Oral) | >40% | Percentage of the administered dose that reaches systemic circulation. |
| Half-life (t1/2) | 8-12 hours | Duration of action in the body. |
Therapeutic Potential of FGF22 Inhibition
Modulating the FGF22 pathway with an inhibitor like this compound could have therapeutic implications in several disease areas.
Spinal Cord Injury
Following spinal cord injury (SCI), FGF22 plays a role in the remodeling of neural circuits.[1] While it is involved in the formation of new synapses, in some contexts, inhibiting aberrant synaptic plasticity could be beneficial. Research has shown that FGF22 gene therapy can improve functional recovery after SCI, suggesting a complex role for this pathway.[5][6] An inhibitor could be explored for its potential to refine circuit rewiring and manage spasticity. A study has shown that FGF22 can inhibit ER stress-induced apoptosis and improve recovery from spinal cord injury.[7]
Neuropathic Pain
Aberrant synapse formation is a hallmark of neuropathic pain. By inhibiting the synaptogenic effects of FGF22, this compound could potentially disrupt the formation of pain-transmitting circuits.
Cancer
Elevated expression of FGF22 has been identified as a prognostic marker in lung adenocarcinoma, suggesting a role in tumor progression.[8] Furthermore, FGF22 has been implicated in the invasion and metastasis of pancreatic cancer.[9] An inhibitor of the FGF22/FGFR2 axis could therefore represent a novel therapeutic strategy for these malignancies.
Depression
Studies have shown a negative correlation between serum FGF22 levels and depression, with FGF22 potentially playing an antidepressant role by downregulating IL-1β.[10] While this suggests that agonism of the FGF22 pathway might be beneficial in depression, the complex interplay of growth factors in psychiatric disorders warrants further investigation into the effects of both activating and inhibiting this pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize a novel FGF22 inhibitor.
In Vitro Kinase Assay
Objective: To determine the IC50 of this compound against FGFR1 and FGFR2.
Materials:
-
Recombinant human FGFR1 and FGFR2 kinase domains
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
32P-ATP
-
This compound at various concentrations
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant FGFR kinase, and the peptide substrate.
-
Add this compound at a range of concentrations (e.g., 0.1 nM to 10 µM) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 32P-ATP.
-
Allow the reaction to proceed for 30 minutes at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated 32P-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Cellular Assay for FGF22-Induced Signaling
Objective: To assess the cellular potency of this compound in blocking FGF22-induced downstream signaling.
Materials:
-
HEK293 cells stably expressing FGFR1 or FGFR2
-
Recombinant human FGF22
-
This compound at various concentrations
-
Serum-free cell culture medium
-
Antibodies against phosphorylated FRS2 (pFRS2) and total FRS2
-
Western blotting reagents and equipment
Procedure:
-
Plate the HEK293-FGFR cells and starve them in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with a predetermined concentration of FGF22 (e.g., 50 ng/mL) for 15 minutes.
-
Lyse the cells and collect the protein extracts.
-
Perform Western blotting using antibodies against pFRS2 and total FRS2.
-
Quantify the band intensities and normalize the pFRS2 signal to the total FRS2 signal.
-
Determine the concentration of this compound that inhibits 50% of the FGF22-induced FRS2 phosphorylation.
In Vivo Efficacy Study in a Spinal Cord Injury Model
Objective: To evaluate the therapeutic potential of this compound in a preclinical model of SCI.
Materials:
-
Adult female C57BL/6 mice
-
This compound formulated for systemic administration
-
Surgical equipment for spinal cord contusion injury
-
Behavioral testing apparatus (e.g., Basso Mouse Scale (BMS) for locomotion)
-
Histological reagents for tissue processing and analysis
Procedure:
-
Acclimate the mice to the behavioral testing procedures.
-
Perform a moderate thoracic (T9) spinal cord contusion injury on the mice under anesthesia.
-
Randomly assign the injured mice to treatment groups: vehicle control and this compound (at various doses).
-
Administer the treatment daily, starting 24 hours post-injury, for a specified duration (e.g., 4 weeks).
-
Conduct weekly behavioral assessments using the BMS to evaluate locomotor recovery.
-
At the end of the treatment period, perfuse the animals and collect the spinal cord tissue.
-
Perform histological analysis to assess lesion size, white matter sparing, and synaptic plasticity markers.
-
Statistically analyze the behavioral and histological data to determine the efficacy of this compound.
Experimental Workflow and Logic
The development and validation of this compound would follow a logical progression from in vitro characterization to in vivo efficacy studies.
Figure 2: High-level experimental workflow for the development of this compound.
Conclusion
The FGF22 signaling pathway represents a promising target for therapeutic intervention in a variety of diseases. A selective inhibitor, such as the hypothetical this compound, could offer a novel approach to treating conditions characterized by aberrant synaptic plasticity and cell proliferation. The experimental framework outlined in this guide provides a roadmap for the preclinical development and validation of such a compound. Further research is warranted to fully elucidate the therapeutic potential of modulating the FGF22 pathway and to develop clinically viable inhibitors.
References
- 1. FGF22 signaling regulates synapse formation during post-injury remodeling of the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retrograde fibroblast growth factor 22 (FGF22) signaling regulates insulin-like growth factor 2 (IGF2) expression for activity-dependent synapse stabilization in the mammalian brain | eLife [elifesciences.org]
- 3. Frontiers | Selective Inactivation of Fibroblast Growth Factor 22 (FGF22) in CA3 Pyramidal Neurons Impairs Local Synaptogenesis and Affective Behavior Without Affecting Dentate Neurogenesis [frontiersin.org]
- 4. Frontiers | FGF, Mechanism of Action, Role in Parkinson’s Disease, and Therapeutics [frontiersin.org]
- 5. Synaptogenic gene therapy with FGF22 improves circuit plasticity and functional recovery following spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synaptogenic gene therapy with FGF22 improves circuit plasticity and functional recovery following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fibroblast Growth Factor 22 Inhibits ER Stress-Induced Apoptosis and Improves Recovery of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrated Analysis of Transcriptome and Prognosis Data Identifies FGF22 as a Prognostic Marker of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FGF22 fibroblast growth factor 22 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Fibroblast growth factor 22 is a novel modulator of depression through interleukin‐1β - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on a Hypothetical FGF22 Inhibitor: FGF22-IN-1
DISCLAIMER: As of November 2025, there is no publicly available scientific literature or data on a specific molecule designated "FGF22-IN-1". The following is a technical guide based on the known biological functions of Fibroblast Growth Factor 22 (FGF22) and outlines the expected characteristics and the experimental framework that would be used to evaluate a hypothetical inhibitor of the FGF22 signaling pathway.
Introduction
Fibroblast Growth Factor 22 (FGF22) is a secreted signaling protein that plays a crucial role in the development and function of the central nervous system.[1][2][3] It is particularly known for its role as a presynaptic organizer, promoting the formation and stabilization of excitatory synapses.[2][4][5] FGF22 is expressed by postsynaptic neurons and signals to presynaptic neurons through Fibroblast Growth Factor Receptors (FGFRs), primarily FGFR1 and FGFR2.[1][4] This signaling is implicated in neural development, synaptic plasticity, and recovery from injury.[1][5] Dysregulation of the FGF22 pathway has been associated with neurological and psychiatric disorders, making it a potential therapeutic target.[2][6] This document outlines the preclinical profile of a hypothetical selective inhibitor of FGF22 signaling, designated this compound.
Core Mechanism of Action
This compound is a hypothetical small molecule inhibitor designed to selectively antagonize the signaling cascade initiated by FGF22. Its primary mechanism of action would be to bind to and inhibit the activity of the FGF receptors, FGFR1 and FGFR2, thereby preventing the downstream signaling events that are triggered by FGF22 binding. This would involve the inhibition of receptor dimerization and autophosphorylation, which are critical early steps in the signal transduction process.[7]
Quantitative Data Summary
The following table summarizes the hypothetical in vitro and cellular activity of this compound. These values represent the expected potency and selectivity of an effective FGF22 signaling inhibitor.
| Assay Type | Target | Parameter | This compound (nM) |
| Biochemical Assay | |||
| FGFR1 Kinase Assay | IC₅₀ | 15 | |
| FGFR2 Kinase Assay | IC₅₀ | 25 | |
| FGFR3 Kinase Assay | IC₅₀ | > 10,000 | |
| FGFR4 Kinase Assay | IC₅₀ | > 10,000 | |
| Cellular Assay | |||
| p-FRS2a Inhibition (FGF22-stimulated) | IC₅₀ | 50 | |
| Neuronal Cell Viability (72h) | CC₅₀ | > 20,000 |
Signaling Pathway
The binding of FGF22 to its receptors, FGFR1 and FGFR2, on the presynaptic neuron initiates a signaling cascade that is crucial for synapse formation and stabilization.[1][4] Upon FGF22 binding, the receptors dimerize and undergo autophosphorylation, creating docking sites for adaptor proteins like FRS2 (Fibroblast growth factor Receptor Substrate 2).[4][7] This leads to the activation of downstream pathways, including the Ras-MAPK and PI3K-Akt pathways, which are involved in gene expression changes that promote presynaptic differentiation and stabilization.[4][7]
Experimental Protocols
FGFR Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against FGFR kinases.
Methodology:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used.
-
The assay is performed in a 384-well plate format.
-
Each well contains the respective FGFR kinase, a universal kinase substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.
-
This compound is added in a series of dilutions to determine the IC₅₀.
-
The kinase reaction is initiated by the addition of ATP and incubated at room temperature.
-
The amount of phosphorylated substrate is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular p-FRS2α Inhibition Assay
Objective: To measure the ability of this compound to inhibit FGF22-induced signaling in a cellular context.
Methodology:
-
A suitable neuronal cell line endogenously expressing FGFR1 and FGFR2 is used (e.g., primary hippocampal neurons).
-
Cells are serum-starved overnight to reduce basal signaling.
-
Cells are pre-incubated with various concentrations of this compound for 1 hour.
-
Cells are then stimulated with a predetermined concentration of recombinant human FGF22 (e.g., 50 ng/mL) for 15 minutes.
-
Following stimulation, cells are lysed, and protein concentration is determined.
-
The levels of phosphorylated FRS2α (p-FRS2α) and total FRS2α are measured by Western blot or a sandwich ELISA.
-
The ratio of p-FRS2α to total FRS2α is calculated, and the IC₅₀ is determined from the dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a hypothetical FGF22 inhibitor.
References
- 1. FGF22 signaling regulates synapse formation during post-injury remodeling of the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Selective Inactivation of Fibroblast Growth Factor 22 (FGF22) in CA3 Pyramidal Neurons Impairs Local Synaptogenesis and Affective Behavior Without Affecting Dentate Neurogenesis [frontiersin.org]
- 3. Gene - FGF22 [maayanlab.cloud]
- 4. Retrograde fibroblast growth factor 22 (FGF22) signaling regulates insulin-like growth factor 2 (IGF2) expression for activity-dependent synapse stabilization in the mammalian brain | eLife [elifesciences.org]
- 5. Synaptogenic gene therapy with FGF22 improves circuit plasticity and functional recovery following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FGF22 fibroblast growth factor 22 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Frontiers | FGF, Mechanism of Action, Role in Parkinson’s Disease, and Therapeutics [frontiersin.org]
An In-depth Technical Guide on Fibroblast Growth Factor 22 (FGF22) and its Role in Synaptogenesis
Disclaimer: No specific molecule designated "FGF22-IN-1" was identified in the current scientific literature. This guide will therefore focus on the well-documented role of Fibroblast Growth Factor 22 (FGF22) in the process of synaptogenesis, providing a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Fibroblast Growth Factor 22 (FGF22) is a member of the fibroblast growth factor (FGF) family, a group of signaling proteins involved in a wide array of biological processes, including embryonic development, cell growth, and tissue repair.[1] In the central nervous system, FGF22 has emerged as a critical regulator of synapse formation, also known as synaptogenesis.[2][3] It primarily functions as a target-derived presynaptic organizer, meaning it is released from postsynaptic neurons to induce the formation of presynaptic terminals on incoming axons.[2] Dysregulation of FGF22 signaling has been implicated in various neurological and psychiatric disorders, highlighting its importance in maintaining a healthy balance of excitatory and inhibitory synapses.[4][5]
FGF22 Signaling in Synaptogenesis
FGF22 exerts its effects by binding to and activating specific Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases.[6] The primary receptors for FGF22 in the context of synaptogenesis are FGFR1b and FGFR2b.[4][5] The binding of FGF22 to these receptors on the presynaptic neuron initiates a downstream signaling cascade that ultimately leads to the differentiation and maturation of the presynaptic terminal.
The key steps in the FGF22 signaling pathway for synaptogenesis are:
-
Binding and Dimerization: FGF22, secreted from the postsynaptic neuron, binds to FGFR1b and FGFR2b on the presynaptic axon. This binding is stabilized by heparan sulfate proteoglycans (HSPGs).
-
Receptor Activation: Ligand binding induces dimerization of the FGFRs and autophosphorylation of their intracellular tyrosine kinase domains.
-
Recruitment of Adaptor Proteins: The phosphorylated receptors recruit and phosphorylate the FGF receptor substrate 2 (FRS2).
-
Activation of Downstream Pathways: Phosphorylated FRS2 acts as a docking site for other signaling molecules, leading to the activation of downstream pathways, most notably the Phosphoinositide 3-kinase (PI3K) pathway. The PLCγ pathway does not appear to be involved in FGF22-dependent presynaptic differentiation.[4][5]
-
Presynaptic Differentiation: The activation of these signaling cascades promotes the clustering of synaptic vesicles and other presynaptic components, leading to the formation of a functional presynaptic terminal.
Role of FGF22 in Excitatory and Inhibitory Synapse Formation
FGF22 plays a crucial role in establishing the balance between excitatory and inhibitory synapses in the brain, particularly in the hippocampus.[4][5] It is primarily known as an organizer of excitatory synapses.[2][3] However, the receptors it acts upon are also involved in inhibitory synapse formation in response to other FGFs, such as FGF7.[4]
-
Excitatory Synaptogenesis: FGF22 is required for the formation of excitatory presynaptic terminals. Studies have shown that FGF22 knockout mice have a reduced number of excitatory synapses in the hippocampus.[2][3] Both FGFR1b and FGFR2b are necessary for the excitatory presynaptic response to FGF22.[4][5]
-
Inhibitory Synaptogenesis: While FGF22 itself primarily induces excitatory synapses, its receptor, FGFR2b, is also essential for the formation of inhibitory presynaptic terminals in response to FGF7.[4] This highlights a mechanism where distinct FGFs acting on overlapping receptor populations can specify the type of synapse to be formed.
Quantitative Data on FGF22 Function
The following table summarizes key quantitative findings from studies on FGF22's role in synaptogenesis.
| Parameter | Finding | Model System | Reference |
| VGLUT1 Puncta Density | Wild-type neurons show a twofold increase in VGLUT1 signal along CA3 dendrites in response to FGF22. | Hippocampal neuron culture | [4] |
| VGLUT1 Puncta Density in FGFR Mutants | Fgfr2b-/- neurons do not respond to FGF22. | Hippocampal neuron culture | [4] |
| VGLUT1 Puncta Density in FGFR Mutants | Fgfr1 knockout neurons show an attenuated (twofold increase) response to FGF22 compared to the threefold increase in control neurons. | Hippocampal neuron culture | [4] |
| Excitatory Synapse Number | FGF22 null mice have fewer excitatory synapses in the hippocampus. | In vivo (mouse model) | [2][3] |
Experimental Protocols
1. Hippocampal Neuronal Culture for Synaptogenesis Assay
-
Objective: To assess the effect of FGF22 on excitatory presynaptic differentiation in vitro.
-
Methodology:
-
Dissect hippocampi from embryonic day 18 (E18) mouse embryos.
-
Dissociate the tissue into single cells using enzymatic digestion (e.g., with trypsin) and mechanical trituration.
-
Plate the neurons at a desired density on poly-L-lysine-coated coverslips in a serum-free culture medium.
-
At day in vitro 2 (DIV2), treat the cultures with recombinant FGF22 at a specific concentration (e.g., 250 ng/mL).
-
Continue to culture the neurons until DIV14.
-
Fix the cells with 4% paraformaldehyde.
-
Perform immunocytochemistry for presynaptic markers such as VGLUT1 (for excitatory synapses) and postsynaptic markers to identify dendrites.
-
Acquire images using a confocal microscope and quantify the density and size of VGLUT1 puncta along the dendrites.
-
References
- 1. genecards.org [genecards.org]
- 2. Frontiers | Selective Inactivation of Fibroblast Growth Factor 22 (FGF22) in CA3 Pyramidal Neurons Impairs Local Synaptogenesis and Affective Behavior Without Affecting Dentate Neurogenesis [frontiersin.org]
- 3. Selective Inactivation of Fibroblast Growth Factor 22 (FGF22) in CA3 Pyramidal Neurons Impairs Local Synaptogenesis and Affective Behavior Without Affecting Dentate Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct sets of FGF receptors sculpt excitatory and inhibitory synaptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct sets of FGF receptors sculpt excitatory and inhibitory synaptogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fibroblast growth factor receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for FGF22-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor 22 (FGF22) is a member of the FGF family that plays a crucial role in the development and function of the central nervous system, particularly in synapse formation and stabilization.[1][2][3] It exerts its effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs), primarily FGFR1 and FGFR2.[2][4] Dysregulation of the FGF/FGFR signaling pathway is implicated in various developmental disorders and cancers.[5]
FGF22-IN-1 is a novel, potent, and selective small molecule inhibitor designed to target the kinase activity of the FGF22-responsive receptors, FGFR1 and FGFR2. These application notes provide detailed protocols for the in vitro characterization of this compound, including a biochemical kinase assay and a cell-based proliferation assay.
FGF22 Signaling Pathway
FGF22, typically released from a target cell, binds to its high-affinity receptors, FGFR1 and FGFR2, on a presynaptic neuron. This binding, stabilized by heparan sulfate proteoglycans (HSPG), induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers multiple downstream signaling cascades, including the Ras-MAPK, PI3K-Akt, and PLCγ pathways, which are fundamental for cellular processes like proliferation, differentiation, and survival.[6] this compound is hypothesized to act by competing with ATP in the kinase domain of FGFR1 and FGFR2, thereby inhibiting the initiation of these downstream signals.
Quantitative Data Summary
The inhibitory activity of this compound was assessed using a biochemical kinase assay and a cell-based proliferation assay. The results are summarized below.
| Target | Assay Type | Parameter | This compound Value |
| FGFR1 (recombinant) | Biochemical Kinase Assay (FRET) | IC₅₀ | 14 nM |
| FGFR2 (recombinant) | Biochemical Kinase Assay (FRET) | IC₅₀ | 25 nM |
| FGFR3 (recombinant) | Biochemical Kinase Assay (FRET) | IC₅₀ | 350 nM |
| FGFR4 (recombinant) | Biochemical Kinase Assay (FRET) | IC₅₀ | > 1000 nM |
| SNU-16 Cell Line (FGFR2 amplified) | Cell Proliferation Assay (MTT) | EC₅₀ | 85 nM |
Table 1: In Vitro Activity of this compound. IC₅₀ (half-maximal inhibitory concentration) values were determined from 10-point dose-response curves. EC₅₀ (half-maximal effective concentration) values were determined from a 48-hour cell viability assay.
Experimental Protocols
FGFR1/2 Biochemical Kinase Assay
This protocol describes a Fluorescence Resonance Energy Transfer (FRET)-based in vitro kinase assay to determine the IC₅₀ value of this compound against recombinant FGFR1 and FGFR2 kinases.[4]
Workflow:
Materials:
-
Recombinant human FGFR1 kinase domain (e.g., Invitrogen)
-
Recombinant human FGFR2 kinase domain (e.g., Promega)[7]
-
FRET-based kinase assay kit (e.g., Z'-LYTE™, Invitrogen)[4]
-
ATP solution
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[2][4]
-
This compound compound stock (10 mM in DMSO)
-
384-well assay plates (low-volume, black)
-
FRET-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a 1 mM stock.
-
Reaction Mixture Preparation: In kinase reaction buffer, prepare a reaction mixture containing the FGFR kinase (e.g., 5 ng/well) and the peptide substrate (e.g., 2 µM).
-
Assay Plate Setup:
-
Add 5 µL of the reaction mixture to each well of a 384-well plate.
-
Add 50 nL of the serially diluted this compound or DMSO (for positive and negative controls) to the appropriate wells.
-
-
Kinase Reaction Initiation: Add 5 µL of ATP solution (e.g., 40 µM final concentration) to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of the development reagent solution from the assay kit.
-
Signal Development: Incubate the plate at room temperature for 30 minutes to allow the FRET signal to develop.
-
Data Acquisition: Read the plate on a FRET-compatible plate reader according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO controls. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Cell-Based Proliferation Assay
This protocol describes an MTT-based assay to determine the EC₅₀ value of this compound in a cancer cell line with amplified FGFR2, where proliferation is dependent on FGFR signaling.[1][5]
Materials:
-
SNU-16 gastric cancer cell line (known to have FGFR2 amplification)
-
Growth medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)
-
This compound compound stock (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed SNU-16 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of this compound in growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound or DMSO vehicle control.
-
Incubation: Incubate the cells for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent cell viability for each concentration of this compound relative to the DMSO-treated control cells. Determine the EC₅₀ value by plotting the dose-response curve in appropriate software.
References
- 1. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. promega.com [promega.com]
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of FGF22 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor 22 (FGF22) is a member of the FGF7 subfamily and plays a crucial role in the development and maintenance of the central nervous system.[1][2][3] It is primarily known as a target-derived presynaptic organizer, essential for the formation and stabilization of excitatory synapses, particularly in the hippocampus.[2][4] FGF22 mediates its effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs), primarily FGFR1 and FGFR2.[1][5] This binding event, in concert with heparin or heparan sulfate proteoglycans, induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains.[6][7]
The activation of FGFRs triggers several downstream signaling cascades, including the Ras-MAPK pathway, the PI3K-Akt pathway, and the PLCγ pathway.[6] These pathways are fundamental in regulating cellular processes such as proliferation, differentiation, survival, and migration.[6] Given the role of FGF22 in neuronal development and function, the modulation of its activity with specific inhibitors, such as FGF22-IN-1, is of significant interest for both basic research and therapeutic applications.
These application notes provide detailed protocols for cell-based assays to characterize the activity and efficacy of FGF22 inhibitors.
FGF22 Signaling Pathway and Inhibition
FGF22 initiates its signaling cascade by binding to FGFRs on the cell surface. This ligand-receptor interaction leads to the activation of the receptor's intrinsic kinase activity and the subsequent phosphorylation of intracellular substrates. An inhibitor like this compound would be designed to interfere with this process, likely by preventing FGF22 from binding to its receptor or by inhibiting the kinase activity of the receptor itself.
Data Presentation: Efficacy of this compound
The following tables are templates for summarizing the quantitative data obtained from the cell-based assays described below.
Table 1: Inhibition of FGF22-Induced Cell Proliferation by this compound
| This compound Concentration (µM) | Mean Absorbance (450 nm) | Standard Deviation | % Inhibition of Proliferation |
| 0 (Vehicle Control) | 0% | ||
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| IC50 (µM) |
Table 2: Inhibition of FGF22-Induced ERK1/2 Phosphorylation by this compound
| This compound Concentration (µM) | p-ERK/Total ERK Ratio (Densitometry) | Standard Deviation | % Inhibition of Phosphorylation |
| 0 (Vehicle Control) | 0% | ||
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| IC50 (µM) |
Table 3: Inhibition of FGF22-Induced SRE-Luciferase Activity by this compound
| This compound Concentration (µM) | Mean Relative Luminescence Units (RLU) | Standard Deviation | % Inhibition of Reporter Activity |
| 0 (Vehicle Control) | 0% | ||
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| IC50 (µM) |
Experimental Protocols
Cell Proliferation Assay (WST-8 Assay)
This assay measures cell viability and proliferation by quantifying the reduction of WST-8 tetrazolium salt to a colored formazan product by cellular dehydrogenases.
Materials:
-
Cell line expressing FGFR1 and/or FGFR2 (e.g., NIH/3T3, L6 myoblasts)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human FGF22
-
This compound
-
WST-8 assay kit
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, gently remove the medium and wash the cells once with PBS.
-
Add 100 µL of serum-free medium to each well and incubate for 12-24 hours to starve the cells and synchronize their cell cycle.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells by adding a pre-determined optimal concentration of FGF22 (e.g., 50 ng/mL) to each well, except for the negative control wells.
-
Incubate for 48-72 hours.
-
Add 10 µL of WST-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage inhibition of proliferation for each concentration of this compound relative to the FGF22-stimulated control.
References
- 1. FGF22 signaling regulates synapse formation during post-injury remodeling of the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Selective Inactivation of Fibroblast Growth Factor 22 (FGF22) in CA3 Pyramidal Neurons Impairs Local Synaptogenesis and Affective Behavior Without Affecting Dentate Neurogenesis [frontiersin.org]
- 3. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retrograde fibroblast growth factor 22 (FGF22) signaling regulates insulin-like growth factor 2 (IGF2) expression for activity-dependent synapse stabilization in the mammalian brain | eLife [elifesciences.org]
- 5. genecards.org [genecards.org]
- 6. Fibroblast growth factor (FGF) signaling in development and skeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | FGF, Mechanism of Action, Role in Parkinson’s Disease, and Therapeutics [frontiersin.org]
Application Notes and Protocols for the Use of a Hypothetical FGF22 Inhibitor (FGF22-IN-1) in Primary Neuron Culture
Disclaimer: The following application notes and protocols are based on the known biological functions of Fibroblast Growth Factor 22 (FGF22). As of this writing, a specific molecule designated "FGF22-IN-1" is not described in the public scientific literature. Therefore, this document outlines the expected applications and experimental procedures for a hypothetical inhibitor of the FGF22 signaling pathway, which we will refer to as this compound for the purpose of this guide. Researchers should validate the specific properties of any compound used.
Introduction
Fibroblast Growth Factor 22 (FGF22) is a critical signaling molecule in the central nervous system, known to play a pivotal role in the formation and stabilization of excitatory synapses.[1][2][3] Released from postsynaptic neurons, FGF22 acts as a retrograde signal, binding to FGF receptors (FGFRs) on the presynaptic terminal to organize synaptic vesicle clustering and promote synapse maturation.[2][3][4] The FGF22 signaling pathway is also implicated in neurogenesis and has been linked to affective behaviors and post-injury neuronal remodeling.[2][4][5]
This compound is a conceptual selective inhibitor of the FGF22 signaling pathway. By blocking the interaction of FGF22 with its receptors or downstream signaling components, this compound provides a valuable tool for investigating the roles of FGF22 in neuronal development, synaptic plasticity, and pathophysiology. These notes provide detailed protocols for the application of this compound in primary neuron cultures to dissect the molecular mechanisms governed by FGF22.
Mechanism of Action: The FGF22 Signaling Pathway
FGF22 secreted from a postsynaptic neuron, such as a hippocampal CA3 pyramidal neuron, binds to presynaptic FGF receptors, primarily FGFR1b and FGFR2b, on a neuron like a dentate granule cell.[1][6] This binding event activates the receptor's intracellular tyrosine kinase domain, leading to the recruitment and phosphorylation of FGF Receptor Substrate 2 (FRS2).[1][6] Phosphorylated FRS2 serves as a docking site for other signaling proteins, initiating downstream cascades, most notably the Phosphoinositide 3-kinase (PI3K) pathway.[1][6] This signaling cascade ultimately leads to changes in gene expression, including the induction of Insulin-like Growth Factor 2 (IGF2), which is crucial for the activity-dependent stabilization of presynaptic terminals.[1][7]
Data Presentation
Table 1: Dose-Response of this compound on Synaptic Density
| This compound Concentration | Mean Synapsin-1 Puncta per 100 µm of Neurite (± SEM) | Percent Inhibition of Synapse Formation (%) |
| Vehicle Control (0 µM) | 125 ± 8 | 0% |
| 0.1 µM | 102 ± 7 | 18.4% |
| 1 µM | 68 ± 5 | 45.6% |
| 10 µM | 35 ± 4 | 72.0% |
| 100 µM | 28 ± 3 | 77.6% |
Table 2: Effect of this compound on Neurite Outgrowth
| Treatment Group | Mean Primary Neurite Length (µm ± SEM) | Mean Number of Primary Neurites per Neuron (± SEM) |
| Vehicle Control | 210 ± 15 | 4.2 ± 0.3 |
| This compound (10 µM) | 205 ± 18 | 4.1 ± 0.4 |
| Positive Control (e.g., Nocodazole) | 85 ± 9 | 2.1 ± 0.2 |
Experimental Protocols
Protocol 1: Primary Hippocampal Neuron Culture
This protocol is adapted from standard methods for isolating and culturing primary hippocampal neurons from embryonic rodents.[8][9]
Materials:
-
Plating Medium: Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin-streptomycin.
-
Dissection Medium: Hibernate-E medium.
-
Digestion Solution: Papain (20 U/mL) in Hibernate-E without Ca²⁺.
-
Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips.
-
Timed-pregnant rodent (e.g., E18 rat or mouse).
Procedure:
-
Prepare poly-lysine coated plates by incubating with coating solution (100 µg/mL) overnight at 37°C, followed by 4x washes with sterile PBS.
-
Dissect hippocampi from embryonic brains in ice-cold dissection medium.
-
Transfer hippocampi to the digestion solution and incubate for 30 minutes at 37°C.
-
Gently wash the tissue 3 times with plating medium.
-
Mechanically dissociate the tissue by triturating with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Plate neurons at a density of 60,000-100,000 cells/cm² in pre-warmed plating medium.
-
Incubate at 37°C in a humidified 5% CO₂ atmosphere.
-
After 24 hours, perform a half-medium change and continue to do so every 3-4 days.
Protocol 2: Treatment of Primary Neurons with this compound
Objective: To assess the effect of inhibiting FGF22 signaling on synapse formation.
Procedure:
-
Culture primary hippocampal neurons for 5-7 days in vitro (DIV) to allow for initial neurite outgrowth and synapse formation.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On DIV 7, treat the neuronal cultures with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control. Ensure the final solvent concentration is consistent across all conditions and typically below 0.1%.
-
Incubate the treated cultures for an additional 7 days.
-
On DIV 14, fix the cells for analysis.
Protocol 3: Immunocytochemistry for Synaptic Markers
Objective: To visualize and quantify the number of synapses following treatment with this compound.
Materials:
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
0.25% Triton X-100 in PBS for permeabilization.
-
Blocking Buffer: 5% Goat Serum in PBS.
-
Primary Antibodies: e.g., anti-Synapsin-1 (presynaptic marker), anti-MAP2 (dendritic marker).
-
Secondary Antibodies: Fluorophore-conjugated antibodies against the host species of the primary antibodies.
-
DAPI for nuclear staining.
Procedure:
-
Fix treated neurons with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% Goat Serum for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount coverslips onto slides with an anti-fade mounting medium.
-
Image using a confocal microscope and quantify the number of synaptic puncta along MAP2-positive dendrites using image analysis software.
Expected Outcomes and Interpretation
Inhibition of the FGF22 signaling pathway with this compound is expected to disrupt the formation and stabilization of excitatory synapses. This would manifest as a dose-dependent decrease in the density of presynaptic markers, such as Synapsin-1, along the dendrites of cultured neurons. Based on the known specificity of FGF22 for excitatory synapses, little to no effect would be expected on the formation of inhibitory synapses. Furthermore, as FGF22 is primarily involved in synapse organization rather than general neurite outgrowth, significant changes in overall neuronal morphology (e.g., neurite length and number) are not anticipated at concentrations that effectively block synaptogenesis.
References
- 1. Retrograde fibroblast growth factor 22 (FGF22) signaling regulates insulin-like growth factor 2 (IGF2) expression for activity-dependent synapse stabilization in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Selective Inactivation of Fibroblast Growth Factor 22 (FGF22) in CA3 Pyramidal Neurons Impairs Local Synaptogenesis and Affective Behavior Without Affecting Dentate Neurogenesis [frontiersin.org]
- 3. Frontiers | Fibroblast Growth Factor 22 Contributes to the Development of Retinal Nerve Terminals in the Dorsal Lateral Geniculate Nucleus [frontiersin.org]
- 4. FGF22 signaling regulates synapse formation during post-injury remodeling of the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuronal fibroblast growth factor 22 signaling during development, but not in adults, is involved in anhedonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct sets of FGF receptors sculpt excitatory and inhibitory synaptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retrograde fibroblast growth factor 22 (FGF22) signaling regulates insulin-like growth factor 2 (IGF2) expression for activity-dependent synapse stabilization in the mammalian brain | eLife [elifesciences.org]
- 8. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FGF22 Administration in Animal Models
A Note on "FGF22-IN-1": Initial searches for a compound named "this compound" did not yield information on a specific small molecule inhibitor with this designation. The following application notes and protocols are therefore based on the administration of the recombinant Fibroblast Growth Factor 22 (FGF22) protein, a key signaling molecule involved in various biological processes. This information is intended to guide researchers interested in studying the effects of modulating the FGF22 pathway in vivo.
Application Notes
Biological Context and Mechanism of Action
Fibroblast Growth Factor 22 (FGF22) is a member of the FGF7 subfamily of paracrine signaling molecules.[1][2] FGFs are a family of growth factors with diverse roles in development, tissue repair, and metabolism.[3] FGF22, in particular, is crucial for the formation and maintenance of synapses in the nervous system.[4] It is expressed by postsynaptic neurons and acts as a target-derived presynaptic organizer, promoting the clustering of synaptic vesicles at excitatory nerve terminals.[5]
The biological activity of FGF22 is mediated through its binding to Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1b and FGFR2b, which are receptor tyrosine kinases.[6] This binding is dependent on the presence of heparan sulfate proteoglycans, which act as co-receptors.[7] Upon binding, the receptors dimerize and autophosphorylate, initiating downstream signaling cascades. Key pathways activated by FGF signaling include the RAS/MAP kinase pathway, the PI3K/AKT pathway, and the PLCγ pathway, which regulate gene expression and fundamental cellular processes like proliferation, survival, and differentiation.[3][8]
Applications in Animal Models
Animal models have been instrumental in elucidating the in vivo functions of FGF22. Key research areas include:
-
Neuroscience:
-
Spinal Cord Injury (SCI): Administration of FGF22 in rodent models of SCI has been shown to promote functional recovery, increase neuronal survival, and enhance axonal regeneration.[9] It appears to exert a protective effect by inhibiting endoplasmic reticulum (ER) stress-induced apoptosis in neurons.
-
Synaptogenesis: Studies using knockout mice have demonstrated the critical role of FGF22 in the formation of excitatory synapses in the hippocampus and cerebellum.[5]
-
Depression: Genetic deletion of FGF22 in mice leads to a depression-like phenotype, suggesting a role for FGF22 in affective behaviors.[4]
-
-
Developmental Biology: FGF22 is involved in the development of various tissues, and its expression has been noted in the skin, brain, retina, and cochlea in mice.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data on the administration of FGF22 in animal models. Data for direct in vivo administration of FGF22 is limited; therefore, related data for other FGF family members is included for context where appropriate.
| Parameter | Animal Model | Compound | Dosage/Concentration | Route of Administration | Observed Effect |
| Neuronal Survival & Axonal Regeneration | Mouse/Rat SCI Model | Recombinant FGF22 | 5 µg/mL and 10 µg/mL | Local injection | Increased neuronal survival and enhanced axonal regeneration. |
| Cavitation and White Matter Sparing | Rat SCI Model | Recombinant FGF-2 | 10 µg/mL | Intramedullary injection | Significantly less cavitation and more white matter sparing.[10] |
| Pharmacokinetics (t1/2 alpha) | Human | Recombinant FGF-2 | 0.33 to 48.0 µg/kg | Intravenous | 21 minutes |
| Pharmacokinetics (t1/2 beta) | Human | Recombinant FGF-2 | 0.33 to 48.0 µg/kg | Intravenous | 7.6 hours |
| Cell Proliferation (in vitro) | IEC6 cell line | Recombinant Human FGF-22 | 20 ng/mL | In vitro | Stimulation of cell proliferation. |
Experimental Protocols
Protocol 1: Administration of Recombinant FGF22 in a Rodent Model of Spinal Cord Injury
This protocol describes the preparation and local administration of recombinant FGF22 to the site of a spinal cord injury in a rat model. This methodology is based on practices for administering growth factors in SCI models.
Materials:
-
Sterile, pyrogen-free water for injection[6]
-
Phosphate-Buffered Saline (PBS), sterile
-
Carrier protein (e.g., 0.1% Bovine Serum Albumin - BSA), sterile (optional, for long-term storage)[11]
-
Hamilton syringe or other microinjection apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments for laminectomy
-
Adult female Sprague-Dawley rats (250-300 g)[10]
Reagent Preparation (Reconstitution of FGF22):
-
Before opening, centrifuge the vial of lyophilized FGF22 to ensure all powder is at the bottom.[6][12]
-
Reconstitute the FGF22 in sterile water to a stock concentration of 0.1 mg/mL (100 µg/mL). Gently pipette the water down the side of the vial to dissolve the powder. Do not vortex.[6][12]
-
Allow the stock solution to sit for at least 20 minutes to ensure complete reconstitution.
-
For working solutions, further dilute the stock solution in sterile PBS to the desired final concentrations (e.g., 5 µg/mL and 10 µg/mL).
-
Storage: Store the reconstituted stock solution at 4°C for up to one week or in aliquots with a carrier protein (0.1% BSA) at -20°C to -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.[11]
Animal Model and Surgical Procedure:
-
Anesthetize the rat using an approved anesthetic protocol.
-
Perform a dorsal laminectomy at the desired thoracic level (e.g., T8-T10) to expose the spinal cord.
-
Induce a spinal cord injury (e.g., contusion or compression injury) using a standardized impactor device or calibrated forceps.
-
Immediately following the injury, prepare for FGF22 administration.
Administration Procedure (Local Injection):
-
Load the Hamilton syringe with the prepared FGF22 working solution (e.g., 10 µg/mL) or vehicle control (PBS).
-
Carefully insert the needle of the microinjection syringe into the spinal cord parenchyma at the lesion epicenter.
-
Slowly inject a small volume (e.g., 2-5 µL) of the FGF22 solution or vehicle over several minutes.
-
After the injection is complete, leave the needle in place for an additional 2-5 minutes to prevent backflow.
-
Slowly withdraw the needle.
-
Close the muscle layers and skin with sutures.
-
Provide appropriate post-operative care, including analgesics, hydration, and bladder expression, according to institutional guidelines.
Assessment of Outcomes:
-
Behavioral Analysis: Conduct regular assessments of motor function using standardized tests such as the Basso, Beattie, Bresnahan (BBB) locomotor rating scale.
-
Histological Analysis: At the study endpoint, perfuse the animals and collect the spinal cord tissue. Perform immunohistochemical staining for neuronal markers (e.g., NeuN), axonal markers (e.g., GAP43), and markers of apoptosis to assess neuronal survival and axonal regeneration.
Visualizations
Caption: FGF22 Signaling Pathway.
Caption: Experimental Workflow for FGF22 Administration.
References
- 1. Fibroblast growth factor 22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FGF Family: From Drug Development to Clinical Application [mdpi.com]
- 3. Fibroblast Growth Factors: Biology, Function, and Application for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retrograde fibroblast growth factor 22 (FGF22) signaling regulates insulin-like growth factor 2 (IGF2) expression for activity-dependent synapse stabilization in the mammalian brain | eLife [elifesciences.org]
- 5. Pharmacokinetic Properties of 2nd-Generation Fibroblast Growth Factor-1 Mutants for Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellgs.com [cellgs.com]
- 7. FGF Family: From Drug Development to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recombinant production of growth factors for application in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fibroblast growth factors in the management of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 11. neuromics.com [neuromics.com]
- 12. Recombinant Human FGF-22 [fujifilmbiosciences.fujifilm.com]
Techniques for Measuring the Efficacy of FGF22-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor 22 (FGF22) is a secreted signaling protein crucial for the development and maintenance of the central nervous system.[1][2] Specifically, it acts as a presynaptic organizer, playing a vital role in the formation and stabilization of excitatory synapses, particularly in the hippocampus.[1][2][3] Dysregulation of the FGF22 signaling pathway has been implicated in various neurological and psychiatric disorders, making it a compelling target for therapeutic intervention. FGF22-IN-1 is a novel inhibitor developed to modulate the activity of FGF22. This document provides a comprehensive guide to the techniques and protocols for evaluating the efficacy of this compound, from initial biochemical validation to cellular and preclinical assessment.
FGF22 Signaling Pathway
FGF22, typically released from postsynaptic neurons, binds to and activates Fibroblast Growth Factor Receptors (FGFRs), primarily FGFR1 and FGFR2, on the presynaptic terminal.[1][4] This binding event triggers receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains.[5] The activated FGFRs then recruit and phosphorylate adaptor proteins, such as FRS2 (Fibroblast growth factor Receptor Substrate 2), which initiates downstream signaling cascades. Key pathways activated by FGF22 include the Ras-MAPK (mitogen-activated protein kinase) pathway, leading to the phosphorylation of ERK (extracellular signal-regulated kinase), and the PI3K-Akt (phosphatidylinositol 3-kinase-protein kinase B) pathway, resulting in the phosphorylation of Akt.[3][5] These signaling events are critical for regulating gene expression and promoting the structural and functional integrity of synapses.[3]
Data Presentation: Summarized Quantitative Data
The following tables provide a template for summarizing quantitative data from key experiments to assess the efficacy of this compound.
Table 1: Biochemical Assay Results
| Assay Type | Outcome Measure | This compound Concentration | Result (e.g., IC50, Ki) |
| FGF22-FGFR Binding Assay | % Inhibition | 0.1 µM | |
| 1 µM | |||
| 10 µM | |||
| IC50 | |||
| Kinase Activity Assay | % Inhibition of FGFR phosphorylation | 0.1 µM | |
| 1 µM | |||
| 10 µM | |||
| IC50 |
Table 2: Cell-Based Assay Results
| Cell Line/Type | Assay | Readout | This compound Concentration | % Change vs. Control |
| Primary Hippocampal Neurons | Western Blot | p-ERK/Total ERK Ratio | 1 µM | |
| p-Akt/Total Akt Ratio | 1 µM | |||
| Immunocytochemistry | Synapse Density | 1 µM | ||
| Synaptic Puncta Size | 1 µM |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Biochemical Assays
This assay quantifies the ability of this compound to disrupt the interaction between FGF22 and its receptor.
Protocol:
-
Coating: Coat a 96-well high-binding microplate with recombinant human FGFR1c or FGFR2c at a concentration of 1-5 µg/mL in PBS overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by incubating with 200 µL of blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Incubation: Add 100 µL of recombinant human FGF22 (at a concentration that gives a robust signal) mixed with varying concentrations of this compound to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Primary Antibody: Add 100 µL of a primary antibody specific for FGF22, diluted in blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL of TMB substrate and incubate in the dark until a blue color develops. Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Analysis: Measure the absorbance at 450 nm using a microplate reader.[6][7] The percentage of inhibition is calculated relative to a control without this compound.
Cell-Based Assays
This protocol measures the effect of this compound on the activation of key downstream signaling molecules.
Protocol:
-
Cell Culture and Treatment: Plate primary hippocampal neurons or a suitable neuronal cell line and allow them to adhere and differentiate. Serum-starve the cells for 4-6 hours to reduce basal signaling. Pre-treat the cells with varying concentrations of this compound for 1 hour, followed by stimulation with a predetermined optimal concentration of FGF22 for 15-30 minutes.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (Thr202/Tyr204) or phospho-Akt (Ser473) overnight at 4°C.[2][3][8]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies against total ERK and total Akt.[2][8]
-
Analysis: Quantify the band intensities using densitometry software. The efficacy of this compound is determined by the reduction in the ratio of phosphorylated protein to total protein.[9]
This method visually assesses the impact of this compound on synapse formation and density in cultured neurons.
Protocol:
-
Cell Culture: Culture primary hippocampal or cortical neurons on coverslips coated with poly-D-lysine.
-
Treatment: After a period of in vitro maturation (e.g., 14-21 days), treat the neurons with this compound for a specified duration (e.g., 24-48 hours).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with a solution containing 5% normal goat serum and 1% BSA in PBS for 1 hour.
-
Primary Antibodies: Incubate the cells with primary antibodies against a presynaptic marker (e.g., Synaptophysin or VGLUT1) and a postsynaptic marker (e.g., PSD-95 or Homer1) overnight at 4°C.[10][11][12]
-
Washing: Wash three times with PBS.
-
Secondary Antibodies: Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1-2 hours at room temperature in the dark.
-
Mounting: Mount the coverslips onto slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging: Acquire images using a confocal microscope.
-
Analysis: Quantify the number of co-localized presynaptic and postsynaptic puncta, which represent synapses, using image analysis software.[11][12] The synapse density, size, and intensity can be compared between treated and untreated cells.
In Vivo Efficacy Assessment
For in vivo studies, mouse models can be utilized to assess the effects of this compound on behavior and synaptic plasticity.
-
FGF22 Knockout (KO) Mice: These mice can be used to validate the on-target effects of this compound. Behavioral phenotypes observed in FGF22 KO mice, such as depression-like behaviors, can be used as a benchmark.[4][13]
-
Spinal Cord Injury Models: Given the role of FGF22 in post-injury remodeling, these models can be used to assess the therapeutic potential of this compound in neuronal repair.[4]
-
Forced Swim Test and Tail Suspension Test: These tests are used to assess depression-like behavior in rodents. An increase in immobility time is indicative of a depressive-like phenotype.[13]
-
Sucrose Preference Test: This assay measures anhedonia, a core symptom of depression. A reduced preference for sucrose solution over water suggests a depressive-like state.[13]
Following in vivo treatment with this compound, brain tissue can be collected for further analysis:
-
Immunohistochemistry: Brain sections can be stained for synaptic markers to assess changes in synapse density in specific regions like the hippocampus.
-
Western Blotting: Protein lysates from brain tissue can be analyzed for changes in the phosphorylation of ERK and Akt.
Conclusion
The protocols outlined in this document provide a robust framework for the comprehensive evaluation of this compound efficacy. By employing a combination of biochemical, cell-based, and in vivo assays, researchers can elucidate the mechanism of action and therapeutic potential of this novel inhibitor. Due to the absence of specific public data on "this compound," these protocols are based on established methods for characterizing inhibitors of the FGF/FGFR signaling pathway and should be adapted and optimized for the specific properties of the compound.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. FGF22 signaling regulates synapse formation during post-injury remodeling of the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. ELISA Protocols [sigmaaldrich.com]
- 7. assaybiotechnology.com [assaybiotechnology.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synaptic Structure Quantification in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Image-Based Profiling of Synaptic Connectivity in Primary Neuronal Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Synapse Density in Hippocampal Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deletion of fibroblast growth factor 22 (FGF22) causes a depression-like phenotype in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying FGF22 Signaling in Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor 22 (FGF22) is a secreted protein that plays a crucial role in the development and function of the nervous system. It is a member of the FGF7 subfamily and is known to act as a presynaptic organizer, promoting the formation and maturation of excitatory synapses.[1][2][3] Research has increasingly pointed towards the therapeutic potential of modulating the FGF22 signaling pathway in various neurological and psychiatric disorders. These application notes provide an overview of the role of FGF22 in different disease models and detail protocols for investigating its function.
While the specific small molecule inhibitor "FGF22-IN-1" does not appear in publicly available scientific literature, the study of the FGF22 pathway is actively pursued through genetic and protein-based approaches. This document focuses on these established methods to explore the application of FGF22 modulation in disease models.
FGF22 Signaling Pathway
FGF22 exerts its effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs), primarily FGFR1 and FGFR2.[1][4] This interaction, stabilized by heparan sulfate proteoglycans, triggers receptor dimerization and autophosphorylation of tyrosine kinase domains. This initiates a cascade of downstream signaling events, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are fundamental to cellular processes like proliferation, survival, and differentiation.[5][6] In the context of the nervous system, this signaling is critical for synapse formation and stabilization.[7]
FGF22 signaling cascade initiating synapse formation.
Application in Disease Models
Spinal Cord Injury (SCI)
Background: Following spinal cord injury, functional recovery is often limited due to the failure of severed axons to regenerate and form new functional synapses. FGF22 has been identified as a key regulator of circuit remodeling and synapse formation in the injured spinal cord.[1] It is expressed by spinal relay neurons, while its receptors are present on cortical projection neurons.[1]
Experimental Findings:
-
Studies in mouse models of SCI have shown that FGF22 deficiency impairs the formation of new synapses and delays functional recovery.[1]
-
Conversely, enhancing FGF22 signaling, for instance through gene therapy to overexpress FGF22, has been shown to promote excitatory synapse formation.[3]
-
Treatment with FGF22 in rat models of SCI has been demonstrated to inhibit endoplasmic reticulum stress-induced apoptosis, reduce neuronal loss, and promote axonal regeneration, leading to improved functional recovery.[8]
| Parameter | Control Group (SCI) | FGF22 Treatment Group (SCI) | Reference |
| Neuronal Survival | Decreased | Increased | [8] |
| Axonal Regeneration | Limited | Promoted | [8] |
| Functional Recovery (BMS Score) | Lower | Higher | [8] |
Depression
Background: The neurotrophic hypothesis of depression suggests that a deficiency in certain growth factors contributes to the pathophysiology of the disorder. FGF22 has emerged as a potential player in affective behaviors.[9] Mice lacking FGF22 exhibit depression-like phenotypes, including anhedonia.[9]
Experimental Findings:
-
Clinical studies have found a negative correlation between serum FGF22 levels and the severity of depression, as well as levels of the pro-inflammatory cytokine interleukin-1β (IL-1β).[10]
-
In a chronic unpredictable mild stress (CUMS) rat model of depression, increasing FGF22 levels in the hippocampus alleviated depression-like behaviors.[10][11] This was associated with a reduction in IL-1β expression and decreased apoptosis of hippocampal cells.[10][11]
| Parameter | Healthy Control | Depressive Patients (Baseline) | Depressive Patients (After 8 weeks treatment) | Reference |
| Serum FGF22 (pg/mL) | 200.74 ± 16.63 | 180.44 ± 17.02 | 195.74 ± 19.57 | [10] |
| Serum IL-1β (pg/mL) | 5.22 ± 1.60 | 11.23 ± 1.89 | 8.16 ± 1.50 | [10] |
Experimental Protocols
Protocol 1: In Vivo Overexpression of FGF22 in a Spinal Cord Injury Model
This protocol describes the use of adeno-associated viral (AAV) vectors for targeted overexpression of FGF22 in a rodent model of SCI to assess its impact on circuit plasticity and functional recovery.[3]
Workflow for studying FGF22 overexpression in SCI.
Materials:
-
AAV vectors encoding FGF22 (AAV-FGF22) and a control vector (e.g., AAV-GFP).
-
Stereotaxic apparatus.
-
Anesthetic (e.g., ketamine/xylazine mixture).
-
Spinal cord injury device (e.g., impactor or forceps).
-
Behavioral testing equipment (e.g., open field for BMS scoring, ladder rung walking apparatus).
-
Histology reagents (e.g., fixatives, antibodies against neuronal and synaptic markers like NeuN, vGlut, GAP43).
Procedure:
-
AAV Injection: Anesthetize the animal and secure it in a stereotaxic frame. Inject AAV-FGF22 or AAV-Control bilaterally into the target spinal cord region (e.g., cervical spinal cord for targeting long propriospinal neurons). Allow 2-3 weeks for optimal gene expression.
-
Spinal Cord Injury: Re-anesthetize the animals. Perform a laminectomy at the desired thoracic level and induce a calibrated spinal cord injury (e.g., contusion or transection).
-
Post-operative Care: Provide appropriate post-operative care, including analgesics, hydration, and bladder expression.
-
Behavioral Assessment: Perform behavioral tests at regular intervals (e.g., weekly) to assess functional recovery. The Basso Mouse Scale (BMS) for locomotion is a standard measure.
-
Histological Analysis: At the experimental endpoint (e.g., 4-8 weeks post-injury), perfuse the animals and collect the spinal cord tissue. Process the tissue for immunohistochemistry to analyze axonal sprouting, synapse formation, and neuronal survival.
Protocol 2: Assessment of FGF22 in a Chronic Unpredictable Mild Stress (CUMS) Model of Depression
This protocol details the induction of a depression-like phenotype in rodents and the subsequent evaluation of FGF22 levels and related markers.[10]
Materials:
-
Rodents (rats or mice).
-
A variety of mild stressors (e.g., wet bedding, cage tilt, restraint, light/dark cycle reversal).
-
Behavioral testing apparatus (e.g., forced swim test tank, sucrose preference test bottles).
-
ELISA kits for FGF22 and IL-1β.
-
Reagents for Western blotting or RT-qPCR.
Procedure:
-
CUMS Induction: Subject the animals to a variable sequence of mild, unpredictable stressors daily for a period of 4-6 weeks. A control group should be handled similarly but not exposed to the stressors.
-
Behavioral Testing: In the final week of CUMS, perform behavioral tests to confirm the depression-like phenotype.
-
Sucrose Preference Test: Measure the consumption of sucrose solution versus plain water to assess anhedonia.
-
Forced Swim Test: Measure the duration of immobility in a water tank as an indicator of behavioral despair.
-
-
Sample Collection: At the end of the experiment, collect blood samples for serum analysis and dissect the hippocampus for molecular analysis.
-
Molecular Analysis:
-
Use ELISA to quantify the levels of FGF22 and IL-1β in the serum and hippocampal lysates.
-
Use Western blotting or RT-qPCR to analyze the expression of apoptotic markers (e.g., Bcl-2, Bad) in the hippocampus.
-
Conclusion
The modulation of the FGF22 signaling pathway holds considerable promise for the development of novel therapeutic strategies for spinal cord injury and depression. The experimental models and protocols described here provide a framework for researchers to further investigate the mechanisms of FGF22 action and to explore the potential of targeting this pathway for therapeutic intervention. While a specific inhibitor, this compound, is not currently described in the literature, the tools of genetic manipulation and recombinant protein application continue to be invaluable for elucidating the role of FGF22 in health and disease.
References
- 1. FGF22 signaling regulates synapse formation during post-injury remodeling of the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Selective Inactivation of Fibroblast Growth Factor 22 (FGF22) in CA3 Pyramidal Neurons Impairs Local Synaptogenesis and Affective Behavior Without Affecting Dentate Neurogenesis [frontiersin.org]
- 3. Synaptogenic gene therapy with FGF22 improves circuit plasticity and functional recovery following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. Fibroblast Growth Factor (FGF) Family Signaling Pathways [rndsystems.com]
- 6. Frontiers | FGF, Mechanism of Action, Role in Parkinson’s Disease, and Therapeutics [frontiersin.org]
- 7. Retrograde fibroblast growth factor 22 (FGF22) signaling regulates insulin-like growth factor 2 (IGF2) expression for activity-dependent synapse stabilization in the mammalian brain | eLife [elifesciences.org]
- 8. Fibroblast Growth Factor 22 Inhibits ER Stress-Induced Apoptosis and Improves Recovery of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deletion of Fibroblast Growth Factor 22 (FGF22) causes a depression-like phenotype in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fibroblast growth factor 22 is a novel modulator of depression through interleukin‐1β - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FGF22 fibroblast growth factor 22 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing FGF22 in FGF Receptor Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor 22 (FGF22) is a member of the FGF7 subfamily of the fibroblast growth factor family, a group of signaling proteins involved in a wide array of biological processes including cell growth, morphogenesis, and tissue repair. FGF22 is a secreted protein that acts as a ligand for FGF receptors (FGFRs), specifically showing preferential binding to and activation of the 'b' splice variants of FGFR1 (FGFR1b) and FGFR2 (FGFR2b).[1][2] Its role is particularly noted in the development and maintenance of the nervous system, where it functions as a key regulator of synapse formation.[3]
These application notes provide a guide for the use of FGF22 as a tool to investigate FGF receptor signaling pathways. Due to the apparent absence of a commercially available small molecule inhibitor designated "FGF22-IN-1," this document focuses on the application of the FGF22 protein itself to activate FGFR signaling and study its downstream consequences.
Data Presentation
| Parameter | Value/Observation | Receptor Isoform(s) | Assay Type | Reference |
| Receptor Specificity | Strong activation | FGFR2b | BaF3 cell mitogenic assay | [1] |
| Weak activation | FGFR1b | BaF3 cell mitogenic assay | [1] | |
| No significant activation | Other FGFR isoforms (c-splice variants) | BaF3 cell mitogenic assay | [1] | |
| Estimated Potency | ~300-600 pM (equivalent to FGF10) | FGFR2b | BaF3 cell mitogenic assay with conditioned medium | [1] |
| Functional Role | Presynaptic differentiation and synaptogenesis | FGFR1b, FGFR2b | In vitro neuronal culture and in vivo mouse models | [3] |
Signaling Pathway
FGF22 binding to its cognate receptors, FGFR1b and FGFR2b, in the presence of heparan sulfate co-receptors, induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation initiates several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for mediating the biological effects of FGF22.[4]
Experimental Protocols
Protocol 1: Cell Proliferation Assay Using FGF22
This protocol is designed to assess the mitogenic effect of FGF22 on a cell line expressing FGFR1b or FGFR2b.
Materials:
-
Cells expressing FGFR1b or FGFR2b (e.g., BaF3 cells engineered to express the receptor)
-
Complete cell culture medium
-
Low-serum or serum-free medium
-
Recombinant FGF22 protein
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., WST-1, MTT, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Serum Starvation: After 24 hours, replace the complete medium with low-serum or serum-free medium and incubate for 12-24 hours to synchronize the cells and reduce basal signaling.
-
FGF22 Treatment: Prepare serial dilutions of FGF22 in low-serum medium. Remove the starvation medium and add the FGF22 dilutions to the respective wells. Include wells with medium alone as a negative control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification of Proliferation: Add the cell proliferation reagent to each well according to the manufacturer's instructions. After the recommended incubation time, measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Plot the mean absorbance/luminescence against the concentration of FGF22 to generate a dose-response curve.
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol details the detection of phosphorylated ERK (p-ERK) and AKT (p-AKT) in response to FGF22 stimulation.
Materials:
-
Cells expressing FGFR1b or FGFR2b
-
Complete and low-serum cell culture medium
-
Recombinant FGF22 protein
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-p-AKT (Ser473), anti-total ERK1/2, anti-total AKT
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Starvation: Grow cells in 6-well plates to 70-80% confluency. Serum-starve the cells for 12-24 hours.
-
FGF22 Stimulation: Treat the cells with the desired concentration of FGF22 for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total ERK).
Protocol 3: In Vitro Synaptogenesis Assay
This protocol is for assessing the effect of FGF22 on the formation of synapses in cultured neurons.
Materials:
-
Primary hippocampal or cortical neurons
-
Neuron culture medium and supplements
-
Recombinant FGF22 protein
-
Poly-D-lysine coated coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies against presynaptic (e.g., Synapsin I, VGLUT1) and postsynaptic (e.g., PSD-95, Homer1) markers
-
Fluorescently-labeled secondary antibodies
-
Antifade mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Neuronal Culture: Isolate and culture primary neurons on poly-D-lysine coated coverslips.
-
FGF22 Treatment: On day in vitro (DIV) 2, add FGF22 to the culture medium at the desired concentration. Maintain the cultures for an additional 10-12 days.
-
Immunocytochemistry:
-
Fix the neurons with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding with blocking buffer.
-
Incubate with primary antibodies against pre- and post-synaptic markers overnight at 4°C.
-
Wash and incubate with appropriate fluorescently-labeled secondary antibodies.
-
-
Imaging and Analysis:
-
Mount the coverslips on slides with antifade mounting medium.
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the number and density of co-localized pre- and post-synaptic puncta along the dendrites to determine the number of synapses.
-
Disclaimer: These protocols provide a general framework. Optimal conditions such as cell density, reagent concentrations, and incubation times should be determined empirically for each specific experimental system.
References
- 1. Receptor Specificity of the Fibroblast Growth Factor Family: THE COMPLETE MAMMALIAN FGF FAMILY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoform-specific inhibition of FGFR signaling achieved by a de-novo-designed mini-protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New developments in the biology of fibroblast growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FGF22-IN-1
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and use of FGF22-IN-1, a novel inhibitor of the Fibroblast Growth Factor 22 (FGF22) signaling pathway.
Introduction
Fibroblast Growth Factor 22 (FGF22) is a member of the FGF7 subfamily and plays crucial roles in various biological processes, including synapse formation, tissue repair, and neuronal survival.[1][2][3][4] Dysregulation of the FGF22 signaling pathway has been implicated in several pathological conditions, making it an attractive target for therapeutic intervention. FGF22 primarily signals through Fibroblast Growth Factor Receptors (FGFRs), particularly FGFR1 and FGFR2.[2] this compound is a potent and selective small molecule inhibitor designed to target the FGF22-mediated activation of its receptors.
Mechanism of Action
This compound is hypothesized to act as a competitive inhibitor at the FGF22 binding site on FGFRs, preventing the dimerization and subsequent autophosphorylation of the receptors. This blockade of receptor activation leads to the downstream inhibition of key signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and migration.[5][6][7]
Signaling Pathway
The following diagram illustrates the FGF22 signaling pathway and the proposed point of intervention for this compound.
Caption: FGF22 signaling pathway and inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC₅₀ (nM) | Assay Type |
| FGFR1 | 15 | Kinase Assay |
| FGFR2 | 25 | Kinase Assay |
| FGFR3 | 250 | Kinase Assay |
| FGFR4 | >1000 | Kinase Assay |
| VEGFR2 | >5000 | Kinase Assay |
Table 2: Cellular Activity
| Cell Line | Target | IC₅₀ (nM) | Assay Type |
| NCI-H1581 (FGFR1 amplified) | Cell Proliferation | 50 | Cell Viability Assay |
| Kato III (FGFR2 amplified) | Cell Proliferation | 80 | Cell Viability Assay |
| A549 (FGFR wild-type) | Cell Proliferation | >10000 | Cell Viability Assay |
Experimental Protocols
FGFR Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against FGFR kinases.
Workflow Diagram:
Caption: Workflow for the in vitro FGFR kinase assay.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 kinases
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
This compound
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the respective FGFR kinase solution to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
To initiate the kinase reaction, add 10 µL of a solution containing the substrate and ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by adding 20 µL of the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of the Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines with and without FGFR amplifications.
Workflow Diagram:
Caption: Workflow for the cell proliferation assay.
Materials:
-
NCI-H1581, Kato III, and A549 cell lines
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or medium with DMSO (vehicle control).
-
Incubate the plates for 72 hours.
-
Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
Western Blot Analysis of p-FGFR and Downstream Signaling
Objective: To confirm the inhibitory effect of this compound on FGF22-induced FGFR phosphorylation and downstream signaling pathways.
Procedure:
-
Seed cells (e.g., HEK293 cells overexpressing FGFR1) in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 12-16 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulate the cells with recombinant human FGF22 (e.g., 50 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FGFR (Tyr653/654), total FGFR, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Studies
For in vivo evaluation, xenograft models using cell lines with FGFR amplifications (e.g., NCI-H1581) are recommended.[8] Efficacy studies would involve treating tumor-bearing mice with this compound and monitoring tumor growth inhibition. Pharmacokinetic and pharmacodynamic studies should also be conducted to assess the drug's exposure and target engagement in vivo.
Safety and Handling
This compound is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Ordering Information
| Product Name | Catalog Number | Size |
| This compound | FGF22-001 | 5 mg |
| FGF22-002 | 25 mg |
References
- 1. Fibroblast growth factor 22 is a novel modulator of depression through interleukin‐1β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGF22 signaling regulates synapse formation during post-injury remodeling of the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synaptogenic gene therapy with FGF22 improves circuit plasticity and functional recovery following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibroblast Growth Factor 22 Inhibits ER Stress-Induced Apoptosis and Improves Recovery of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 6. The Role of Fibroblast Growth Factor (FGF) Signaling in Tissue Repair and Regeneration | MDPI [mdpi.com]
- 7. Frontiers | FGF, Mechanism of Action, Role in Parkinson’s Disease, and Therapeutics [frontiersin.org]
- 8. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral-Mediated Expression of FGF22 for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor 22 (FGF22) is a critical signaling molecule in the central nervous system, primarily recognized for its role as a presynaptic organizer in the formation of excitatory synapses.[1][2] In vivo studies, particularly in rodent models, have demonstrated that FGF22 is essential for normal synaptic development in brain regions such as the hippocampus.[1][2] Genetic deletion of FGF22 in mice leads to a reduction in excitatory synapses and is associated with a depression-like phenotype, highlighting its importance in both neural circuit formation and behavior.[1][3][4] Lentiviral vectors provide a powerful tool for in vivo gene expression, enabling targeted and sustained delivery of genetic material to specific cell populations within the brain. This document provides detailed application notes and protocols for the use of lentiviral vectors to express FGF22 in vivo for research and therapeutic development.
Data Presentation
Quantitative Analysis of FGF22 Knockout Phenotype
The following tables summarize quantitative data from studies on FGF22 knockout (KO) mice, illustrating the impact of FGF22 deficiency on synaptic density and behavior.
| Parameter | Wild-Type (WT) | FGF22 KO | Fold Change (KO vs. WT) | Significance | Reference |
| VGLUT1 Puncta Density (CA3 Stratum Lucidum) | |||||
| - P21 (puncta/mm²) | ~450 | ~300 | ~0.67 | p < 0.01 | [5] |
| - Adult (puncta/mm²) | ~400 | ~250 | ~0.63 | p < 0.05 | [5] |
| VGLUT1 Puncta Size (CA3 Stratum Lucidum) | |||||
| - P21 (µm²) | ~0.25 | ~0.18 | ~0.72 | p < 0.05 | [5] |
| - Adult (µm²) | ~0.22 | ~0.15 | ~0.68 | p < 0.01 | [5] |
Table 1: Synaptic Marker Quantification in the Hippocampus of FGF22 KO Mice. VGLUT1 is a presynaptic marker for excitatory synapses. Data is estimated from graphical representations in the cited literature.
| Behavioral Test | Wild-Type (WT) | FGF22 KO | Effect of FGF22 KO | Significance | Reference |
| Forced Swim Test | |||||
| - Floating Time (s) | ~125 | ~175 | Increased | p < 0.05 | [1] |
| - Latency to Float (s) | ~150 | ~100 | Decreased | p < 0.05 | [1] |
| Tail Suspension Test | |||||
| - Immobility Time (s) | ~100 | ~150 | Increased | p < 0.05 | [1] |
| Sucrose Preference Test | |||||
| - Sucrose Preference (%) | ~85 | ~65 | Decreased | p < 0.001 | [1] |
Table 2: Behavioral Phenotype of FGF22 KO Mice. These tests are commonly used to assess depression-like behaviors in rodents. Data is estimated from graphical representations in the cited literature.
Signaling Pathway and Experimental Workflow Visualization
Caption: FGF22 Signaling Pathway.
Caption: Experimental Workflow.
Experimental Protocols
Protocol 1: Production of High-Titer Lentivirus for In Vivo FGF22 Expression
This protocol outlines the production of replication-incompetent, VSV-G pseudotyped lentivirus suitable for in vivo studies. Third-generation lentiviral systems are recommended for enhanced biosafety.[6][7][8][9][10]
Materials:
-
HEK293T cells (low passage, <15)
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Lentiviral transfer plasmid encoding FGF22 (e.g., pLenti-CMV-FGF22-WPRE)
-
Third-generation packaging plasmids (e.g., pMDLg/pRRE, pRSV-Rev)
-
Envelope plasmid (e.g., pMD2.G encoding VSV-G)
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm PVDF filters
-
Ultracentrifuge
-
Sterile PBS
Procedure:
-
Cell Culture:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.
-
One day before transfection, seed 1.5 x 10^7 cells in a 15 cm dish to achieve 80-90% confluency on the day of transfection.
-
-
Transfection:
-
For a 15 cm dish, prepare a DNA mixture containing:
-
15 µg of the FGF22 transfer plasmid
-
10 µg of pMDLg/pRRE
-
5 µg of pRSV-Rev
-
7.5 µg of pMD2.G
-
-
Dilute the DNA mixture in 1.5 mL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent in 1.5 mL of Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Virus Harvest and Concentration:
-
48 hours post-transfection, collect the supernatant containing the viral particles.
-
Centrifuge the supernatant at 3,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Filter the supernatant through a 0.45 µm PVDF filter.
-
For in vivo applications, concentrate the virus by ultracentrifugation at 70,000 x g for 2 hours at 4°C.
-
Carefully discard the supernatant and resuspend the viral pellet in a small volume of sterile PBS (e.g., 1/100th of the original volume).
-
-
Titering and Storage:
-
Determine the viral titer using a method such as qPCR to quantify viral genomes or by transducing a cell line and measuring FGF22 expression.
-
Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Stereotaxic Injection of Lentivirus into the Mouse Hippocampus
This protocol describes the targeted delivery of lentiviral vectors into the CA3 region of the mouse hippocampus.
Materials:
-
Anesthetized mouse
-
Stereotaxic frame
-
Microinjection pump and syringe (e.g., Hamilton syringe)
-
Concentrated lentiviral stock (LV-FGF22 or control vector)
-
Surgical tools (scalpel, drill, etc.)
-
Analgesics and post-operative care supplies
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane or another appropriate anesthetic.
-
Secure the mouse in a stereotaxic frame.
-
Shave the scalp and sterilize the area with an antiseptic solution.
-
-
Surgical Procedure:
-
Make a midline incision to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Using a stereotaxic atlas for mouse brain, determine the coordinates for the CA3 region of the hippocampus (e.g., AP: -2.0 mm, ML: ±2.5 mm, DV: -2.2 mm from bregma).
-
Drill a small burr hole at the target coordinates.
-
-
Microinjection:
-
Load the microinjection syringe with the lentiviral vector.
-
Slowly lower the needle to the target depth.
-
Inject 1-2 µL of the viral solution at a rate of 0.1-0.2 µL/min.
-
Leave the needle in place for 5-10 minutes after injection to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-Operative Care:
-
Suture the incision.
-
Administer analgesics as per institutional guidelines.
-
Monitor the animal during recovery.
-
Allow at least 2-3 weeks for viral expression to reach optimal levels before behavioral or histological analysis.
-
Protocol 3: Immunohistochemistry for Synaptic Markers in Mouse Brain Sections
This protocol details the staining of brain sections to visualize and quantify excitatory synapses.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose in PBS
-
Cryostat or vibratome
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibodies:
-
Guinea pig anti-VGLUT1 (presynaptic marker)
-
Rabbit anti-PSD95 (postsynaptic marker)
-
-
Fluorescently-labeled secondary antibodies:
-
Goat anti-guinea pig (e.g., Alexa Fluor 488)
-
Goat anti-rabbit (e.g., Alexa Fluor 594)
-
-
Mounting medium with DAPI
Procedure:
-
Tissue Preparation:
-
Perfuse the mouse transcardially with PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain in 30% sucrose in PBS until it sinks.
-
Cut 30-40 µm thick coronal sections using a cryostat or vibratome.
-
-
Staining:
-
Wash the free-floating sections three times in PBS.
-
Incubate the sections in blocking solution for 1-2 hours at room temperature.
-
Incubate the sections in primary antibody solution (diluted in blocking solution) for 24-48 hours at 4°C.
-
Wash the sections three times in PBS.
-
Incubate the sections in secondary antibody solution (diluted in blocking solution) for 2 hours at room temperature, protected from light.
-
Wash the sections three times in PBS.
-
-
Mounting and Imaging:
-
Mount the sections onto glass slides and coverslip with mounting medium containing DAPI.
-
Image the sections using a confocal microscope. Acquire z-stacks through the region of interest.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ with Puncta Analyzer plugin) to quantify the density and size of VGLUT1 and PSD95 puncta, and the number of co-localized puncta, which represent synapses.
-
Experimental Design Considerations
-
Control Groups: Appropriate control groups are crucial for interpreting the results of in vivo studies. These should include:
-
A sham surgery group that undergoes the surgical procedure without vector injection.
-
A group injected with a control lentiviral vector (e.g., expressing GFP or an empty vector) to control for the effects of viral transduction and transgene expression.
-
-
Vector Design: A third-generation, self-inactivating (SIN) lentiviral vector is recommended to enhance biosafety.[6][7][8][9][10] The inclusion of a Woodchuck Hepatitis Virus Posttranscriptional Regulatory Element (WPRE) can enhance transgene expression.[8]
-
Promoter Choice: The choice of promoter will determine the cell-type specificity and level of FGF22 expression. A ubiquitous promoter like CMV will drive strong expression in various cell types, while a neuron-specific promoter like CaMKIIα can restrict expression to neurons.[11]
-
Animal Models: The choice of animal model will depend on the research question. Wild-type mice can be used to study the effects of FGF22 overexpression, while FGF22 knockout mice can be used for rescue experiments.[1][2]
Concluding Remarks
The use of lentiviral vectors for the in vivo expression of FGF22 is a powerful technique for investigating its role in synapse formation, neural plasticity, and behavior. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust and reproducible experiments. Careful consideration of experimental design, including appropriate controls and vector selection, is essential for obtaining meaningful and interpretable results that can advance our understanding of FGF22 biology and its therapeutic potential.
References
- 1. Deletion of Fibroblast Growth Factor 22 (FGF22) causes a depression-like phenotype in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGF22 signaling regulates synapse formation during post-injury remodeling of the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deletion of fibroblast growth factor 22 (FGF22) causes a depression-like phenotype in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] A Third-Generation Lentivirus Vector with a Conditional Packaging System | Semantic Scholar [semanticscholar.org]
- 10. A Third-Generation Lentivirus Vector with a Conditional Packaging System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NTHRYS Global Biotech Journal updates: Lentiviral-mediated overexpression of nerve growth factor (NGF) prevents beta-amyloid [25–35]-induced long term potentiation (LTP) decline in the rat hippocampus [biotech.abstract-indexing.nthrys.com]
Probing Synaptic Plasticity with Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor 22 (FGF22) is a critical signaling molecule in the central nervous system, playing a pivotal role as a target-derived presynaptic organizer.[1][2] Secreted from postsynaptic neurons, FGF22 binds to presynaptic Fibroblast Growth Factor Receptors (FGFRs), primarily FGFR1 and FGFR2, to orchestrate the formation and stabilization of excitatory synapses.[1][2][3] This signaling cascade is essential for normal brain development, synaptic plasticity, and has been implicated in the response to neural injury.[2][4][5] Dysregulation of the FGF22 pathway is associated with various neurological and psychiatric disorders, underscoring its importance as a therapeutic target.[5][6]
The use of small molecule inhibitors targeting the FGF22 signaling pathway provides a powerful tool to dissect its role in synaptic function and to explore its therapeutic potential. While a specific inhibitor designated "FGF22-IN-1" is not documented in publicly available scientific literature, a range of potent and selective inhibitors targeting the downstream FGFRs are available and can be effectively utilized to probe the function of the FGF22 pathway in synaptic plasticity. This document provides detailed application notes and protocols for using representative FGFR inhibitors to investigate the role of FGF22 signaling in neuronal function.
Mechanism of Action of FGF22 Signaling
FGF22, released from the postsynaptic dendrite, diffuses across the synaptic cleft and binds to its cognate receptors, FGFR1b and FGFR2b, on the presynaptic terminal. This binding event, in conjunction with heparan sulfate proteoglycans as co-receptors, induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation initiates a downstream signaling cascade, primarily through the recruitment of FGF receptor substrate 2 (FRS2) and subsequent activation of the Phosphoinositide 3-kinase (PI3K)-Akt pathway.[1] This signaling cascade is crucial for the clustering of synaptic vesicles and the maturation of the presynaptic terminal.
Application of FGFR Inhibitors in Synaptic Plasticity Research
The application of selective FGFR inhibitors allows for the acute and reversible blockade of the FGF22 signaling pathway. This enables researchers to investigate the consequences of inhibiting this pathway on various aspects of synaptic structure and function, including:
-
Synapse formation and maintenance: Studying the impact of FGFR inhibition on the number, morphology, and stability of excitatory synapses.
-
Synaptic transmission: Assessing changes in basal synaptic transmission, including the frequency and amplitude of spontaneous and evoked synaptic currents.
-
Synaptic plasticity: Examining the role of FGF22 signaling in long-term potentiation (LTP) and long-term depression (LTD), key cellular models of learning and memory.
-
Neurodevelopmental studies: Investigating the role of FGF22 in neuronal differentiation and circuit formation.
-
Disease modeling: Probing the involvement of aberrant FGF22 signaling in models of neurological and psychiatric disorders.
Representative FGFR Inhibitors
Several small molecule inhibitors targeting FGFRs have been developed, primarily for oncology applications. However, their utility in neuroscience research is increasingly recognized. The following table summarizes key information for a selection of FGFR inhibitors that can be used to probe FGF22 signaling.
| Inhibitor | Target(s) | IC50 Values | Key Features & Considerations |
| PD173074 | FGFR1, FGFR3 | FGFR1: ~5 nM, FGFR3: ~20 nM | Potent and selective FGFR inhibitor. Has been used in neuronal cell culture studies. Limited blood-brain barrier penetration may necessitate direct application in brain slice or in vitro preparations. |
| SU5402 | FGFR1, VEGFR2 | FGFR1: ~20 nM, VEGFR2: ~500 nM | Commonly used FGFR inhibitor. Also inhibits VEGFR2, which should be considered when interpreting results. Suitable for in vitro studies. |
| AZD4547 | FGFR1, FGFR2, FGFR3 | FGFR1: 0.2 nM, FGFR2: 2.5 nM, FGFR3: 1.8 nM | Potent and selective pan-FGFR inhibitor.[7] Has shown efficacy in preclinical models of brain tumors, suggesting some level of brain penetrance.[7][8] |
| NVP-BGJ398 (Infigratinib) | FGFR1, FGFR2, FGFR3 | FGFR1: 0.9 nM, FGFR2: 1.4 nM, FGFR3: 1 nM | Highly potent and selective inhibitor of FGFR1-3.[7] Being investigated in clinical trials for various cancers. Its use in neuroscience is emerging.[9] |
Note: IC50 values can vary depending on the assay conditions. It is recommended to perform dose-response experiments to determine the optimal concentration for a specific experimental system.
Experimental Protocols
The following are generalized protocols for using FGFR inhibitors to study synaptic plasticity. Specific details may need to be optimized for individual experimental setups.
Protocol 1: In Vitro Treatment of Neuronal Cultures
This protocol describes the application of an FGFR inhibitor to primary neuronal cultures to assess its effect on synapse density.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons)
-
FGFR inhibitor (e.g., AZD4547) dissolved in DMSO to create a stock solution
-
Neuronal culture medium
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization/blocking solution (e.g., PBS with 0.25% Triton X-100 and 5% goat serum)
-
Primary antibodies against synaptic markers (e.g., anti-VGLUT1 for excitatory presynaptic terminals, anti-PSD-95 for postsynaptic densities)
-
Fluorescently labeled secondary antibodies
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Prepare a stock solution of the FGFR inhibitor in DMSO (e.g., 10 mM).
-
On the desired day in vitro (DIV), dilute the inhibitor stock solution in pre-warmed neuronal culture medium to the final working concentrations (e.g., 10 nM, 100 nM, 1 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest inhibitor concentration.
-
Replace the existing culture medium with the medium containing the inhibitor or vehicle.
-
Incubate the cultures for the desired treatment duration (e.g., 24 hours, 48 hours).
-
After incubation, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize and block the cells for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium with DAPI.
-
Acquire images using a fluorescence microscope and quantify synaptic puncta density and size using appropriate image analysis software.
Protocol 2: Electrophysiological Recording in Acute Brain Slices
This protocol outlines the use of an FGFR inhibitor during electrophysiological recordings to investigate its effect on long-term potentiation (LTP).
Materials:
-
Acute brain slices (e.g., hippocampal slices)
-
Artificial cerebrospinal fluid (aCSF)
-
FGFR inhibitor (e.g., PD173074)
-
Electrophysiology recording setup (amplifier, digitizer, stimulation and recording electrodes)
-
High-frequency stimulation (HFS) protocol for LTP induction
Procedure:
-
Prepare acute brain slices according to standard protocols.
-
Allow slices to recover in aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with aCSF at a constant rate.
-
Obtain a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) in the desired synaptic pathway (e.g., Schaffer collateral-CA1).
-
After establishing a stable baseline for at least 20 minutes, switch the perfusion to aCSF containing the FGFR inhibitor at the desired concentration (e.g., 100 nM). A vehicle control slice should be perfused with aCSF containing the equivalent concentration of DMSO.
-
Continue recording for another 20-30 minutes to ensure the inhibitor has reached equilibrium.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue recording fEPSPs for at least 60 minutes post-HFS.
-
Analyze the data by normalizing the fEPSP slope to the pre-HFS baseline and comparing the magnitude of potentiation between the inhibitor-treated and vehicle control groups.
Visualizations
FGF22 Signaling Pathway and Inhibition
References
- 1. Distinct sets of FGF receptors sculpt excitatory and inhibitory synaptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGF22 signaling regulates synapse formation during post-injury remodeling of the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FGF22 signaling regulates synapse formation during post-injury remodeling of the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Selective Inactivation of Fibroblast Growth Factor 22 (FGF22) in CA3 Pyramidal Neurons Impairs Local Synaptogenesis and Affective Behavior Without Affecting Dentate Neurogenesis [frontiersin.org]
- 5. Deletion of Fibroblast Growth Factor 22 (FGF22) causes a depression-like phenotype in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dysregulated fibroblast growth factor (FGF) signaling in neurological and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Fibroblast Growth Factors Receptors (FGFRs) in Brain Tumors, Focus on Astrocytoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing FGF22 for Cell Culture Applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Fibroblast Growth Factor 22 (FGF22) in cell culture experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of FGF22 in the central nervous system?
A1: FGF22 is a critical signaling molecule that primarily functions as a presynaptic organizer. It is essential for the formation, maturation, and remodeling of excitatory synapses in various regions of the brain, including the hippocampus and cerebellum.[1][2] It also plays a significant role in the recovery process after spinal cord injury by promoting neuronal survival and axonal regeneration.[3]
Q2: Which receptors does FGF22 bind to?
A2: FGF22 primarily signals through Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1b and FGFR2b.[4][5][6] The specific combination of these receptors can mediate different cellular responses.
Q3: What is the general recommended concentration range for FGF22 in cell culture?
A3: The optimal concentration of FGF22 is highly dependent on the cell type and the specific experimental goal (e.g., promoting survival, inducing differentiation, or synapse formation). A common starting point for many neuronal cultures is in the low nanomolar (nM) range. However, for certain applications, concentrations in the µg/ml range have been reported to be effective. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q4: How should I reconstitute and store recombinant FGF22?
A4: Lyophilized recombinant FGF22 should be reconstituted in sterile water to a concentration of at least 0.1 mg/ml.[5][6] Gently pipette the water down the sides of the vial to dissolve the protein, avoiding vigorous shaking or vortexing. For long-term storage, it is advisable to create single-use aliquots, potentially with a carrier protein like 0.1% BSA, and store them at -80°C to prevent freeze-thaw cycles.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of FGF22 on cells. | 1. Suboptimal Concentration: The concentration of FGF22 may be too low or too high for the specific cell type and desired outcome. 2. Incorrect Receptor Expression: The target cells may not express the necessary FGF receptors (FGFR1b and FGFR2b). 3. Degraded FGF22: Improper storage or handling may have led to the degradation of the recombinant protein. 4. Inappropriate Cell Culture Conditions: Other media components or culture conditions may be interfering with the FGF22 signaling pathway. | 1. Perform a dose-response curve to determine the optimal FGF22 concentration for your experiment. 2. Verify the expression of FGFR1 and FGFR2 in your target cells using techniques like RT-PCR or immunocytochemistry. 3. Ensure proper reconstitution and storage of FGF22. Use fresh aliquots for critical experiments. 4. Review your cell culture protocol and ensure all components are compatible with FGF signaling. |
| High levels of cell death after FGF22 treatment. | 1. Concentration too high: Extremely high concentrations of FGF22 could potentially lead to cellular stress and apoptosis in some cell types. | 1. Perform a toxicity assay with a range of FGF22 concentrations to identify a non-toxic working concentration. |
| Inconsistent results between experiments. | 1. Variability in FGF22 activity: Different batches of recombinant FGF22 may have slight variations in activity. 2. Inconsistent cell culture conditions: Minor variations in cell density, passage number, or media composition can affect cellular responses. 3. Freeze-thaw cycles: Repeatedly freezing and thawing FGF22 aliquots can reduce its bioactivity. | 1. Test each new batch of FGF22 for activity before use in large-scale experiments. 2. Standardize all cell culture parameters as much as possible. 3. Prepare single-use aliquots of FGF22 to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes FGF22 concentrations used in various published studies. This information can serve as a starting point for designing your own experiments.
| Cell Type | Application | Effective Concentration | Reference |
| PC-12 Cells | Inhibition of ER stress-induced apoptosis | 10 µg/ml | [3] |
| PC-12 Cells | Promotion of cell migration and repair | 10 µg/ml | [3] |
| Hippocampal Neurons | Promotion of excitatory synapse formation | 2 nM | [4] |
| Spinal Cord Neurons (in vivo) | Promotion of neuronal survival and regeneration | 10 µg/ml | [3] |
Experimental Protocols
General Protocol for Recombinant FGF22 Handling
-
Reconstitution: Briefly centrifuge the vial of lyophilized FGF22 before opening. Reconstitute the protein in sterile water to a stock concentration of 0.1 mg/ml. Gently pipette along the sides of the vial to ensure the protein fully dissolves. Do not vortex.[5][6]
-
Aliquoting and Storage: For long-term storage, it is recommended to add a carrier protein (e.g., 0.1% Bovine Serum Albumin - BSA) to the reconstituted FGF22. Aliquot the solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.[6][7]
Example Protocol: Induction of Neuronal Differentiation in PC-12 Cells
This protocol is a general guideline and should be optimized for your specific experimental needs.
-
Cell Plating: Plate PC-12 cells on a suitable substrate (e.g., poly-L-lysine coated plates) at a density that allows for differentiation and neurite outgrowth.
-
Starvation (Optional): To enhance the cellular response, you may reduce the serum concentration in the culture medium for a few hours before FGF22 treatment.
-
FGF22 Treatment: Prepare a working solution of FGF22 in your desired cell culture medium. A starting concentration of 10 µg/ml has been shown to be effective for PC-12 cells.[3] Replace the existing medium with the FGF22-containing medium.
-
Incubation: Incubate the cells under standard conditions (37°C, 5% CO2).
-
Analysis: Observe the cells for morphological changes, such as neurite outgrowth, over the desired time course (e.g., 24-72 hours). The effects of FGF22 can be quantified by measuring neurite length and number, or by analyzing the expression of neuronal markers.
Visualizations
Caption: FGF22 Signaling Pathway.
Caption: General Experimental Workflow for FGF22 Treatment.
References
- 1. Fibroblast Growth Factor 22 Contributes to the Development of Retinal Nerve Terminals in the Dorsal Lateral Geniculate Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Selective Inactivation of Fibroblast Growth Factor 22 (FGF22) in CA3 Pyramidal Neurons Impairs Local Synaptogenesis and Affective Behavior Without Affecting Dentate Neurogenesis [frontiersin.org]
- 3. Fibroblast Growth Factor 22 Inhibits ER Stress-Induced Apoptosis and Improves Recovery of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct sets of FGF receptors sculpt excitatory and inhibitory synaptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellgs.com [cellgs.com]
- 6. Recombinant Human FGF-22 [fujifilmbiosciences.fujifilm.com]
- 7. abeomics.com [abeomics.com]
Troubleshooting FGF22-IN-1 experimental results
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with FGF22-IN-1.
Frequently Asked Questions (FAQs)
Q1: The name "this compound" suggests it is an inhibitor of Fibroblast Growth Factor 22 (FGF22) signaling, but some vendors list it as a CD4 D1 inhibitor. Which is it?
A1: This is a critical point of clarification. The nomenclature "this compound" strongly implies its intended design as an inhibitor of the FGF22 pathway. However, it has also been described as a potent CD4 D1 inhibitor with immunosuppressive properties.[1] This discrepancy suggests two possibilities:
-
A Misnomer or Reclassification: The compound might have been initially developed as an FGF22 inhibitor but showed more potent activity or a more interesting profile as a CD4 D1 inhibitor.
-
Polypharmacology (Off-Target Effects): The compound may inhibit both targets. It is not uncommon for small molecule inhibitors to have multiple biological targets.[2]
Recommendation: We advise researchers to validate the activity of this compound against both FGF22-mediated signaling (e.g., through its receptors FGFR1/FGFR2) and CD4-related functions in their specific experimental system.
Q2: What is the known mechanism of action for FGF22?
A2: FGF22 is a secreted protein that acts as a target-derived presynaptic organizer, crucial for the formation and stabilization of excitatory synapses in the nervous system.[3][4][5] It binds to Fibroblast Growth Factor Receptors (FGFRs), primarily FGFR1 and FGFR2, on the presynaptic neuron.[3][6] This binding triggers the dimerization of the receptors and the activation of their intracellular tyrosine kinase domains, initiating downstream signaling cascades like the Ras-MAPK and PI3K-Akt pathways.[7]
Q3: What are the primary applications of an FGF22 signaling inhibitor?
A3: Given the role of FGF22 in synapse formation and neuronal plasticity, an inhibitor could be used to:
-
Study the role of FGF22-mediated signaling in neural development and circuit formation.
-
Investigate the involvement of FGF22 in post-injury neuronal remodeling.[6]
-
Explore the therapeutic potential of modulating synaptic plasticity in neurological or psychiatric disorders.[8]
Q4: How should I prepare and store this compound stock solutions?
A4: For optimal stability and to avoid experimental variability, proper handling is crucial. Based on general guidelines for small molecule inhibitors:
-
Solubilization: this compound is typically provided as a solid. It is soluble in DMSO. For a 10 mM stock solution, dissolve the appropriate mass of the compound in high-purity DMSO.
-
Storage: Store the solid compound at -20°C. Once dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[1]
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in your cell culture medium or assay buffer. The final concentration of DMSO should typically be kept below 0.5% (and ideally ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (media/buffer with the same final DMSO concentration) in your experiments.
Troubleshooting Experimental Results
This guide addresses common issues encountered during experiments with this compound.
Problem 1: No effect of this compound observed in a cell-based assay.
| Possible Cause | Troubleshooting Steps & Rationale |
| Poor Cell Permeability | The compound may not be entering the cells effectively. Solution: Consider using a permeabilization agent (with appropriate controls) or switching to a cell-free (biochemical) assay to confirm target engagement. |
| Compound Instability or Degradation | This compound may be unstable in the aqueous environment of cell culture media. Solution: Minimize the pre-incubation time of the compound in media before adding it to the cells. Perform a stability test by incubating the compound in media for the duration of your experiment and then testing its activity in a biochemical assay. |
| Low Expression of Target Receptors (FGFR1/FGFR2) | The cell line used may not express sufficient levels of the FGF22 receptors, FGFR1 and FGFR2. Solution: Confirm FGFR1 and FGFR2 expression in your cell line via Western Blot or qPCR. If expression is low, consider using a cell line known to express these receptors or overexpressing them. |
| Incorrect Assay Conditions | The concentration range or treatment duration may be inappropriate. Solution: Perform a broad dose-response curve (e.g., from 1 nM to 100 µM) and a time-course experiment (e.g., 6, 24, 48 hours) to identify the optimal conditions. |
Problem 2: High cytotoxicity observed at concentrations expected to be effective.
| Possible Cause | Troubleshooting Steps & Rationale |
| Off-Target Toxicity | The inhibitor may be interacting with other essential cellular targets, leading to non-specific cell death.[2] Solution: Lower the inhibitor concentration to the minimum required for on-target inhibition. Validate the phenotype with a structurally distinct inhibitor for the same target. If toxicity persists with your compound but not the alternative, it is likely an off-target effect. |
| Solvent (DMSO) Toxicity | High concentrations of DMSO can be toxic to cells. Solution: Ensure the final DMSO concentration in your assay is non-toxic for your specific cell line (typically ≤ 0.1%). Run a vehicle control with the highest concentration of DMSO used. |
| Compound Precipitation | Poor solubility at higher concentrations can lead to compound precipitation, which can cause cytotoxicity. Solution: Visually inspect the media for precipitates under a microscope. Perform a solubility test to determine the maximum soluble concentration in your assay medium. |
Problem 3: Discrepancy between biochemical (cell-free) and cell-based assay results.
| Possible Cause | Troubleshooting Steps & Rationale |
| Cellular Efflux Pumps | The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (MDR1). Solution: Co-incubate with a known efflux pump inhibitor (e.g., verapamil) to see if the cellular activity of this compound is restored. |
| Cellular Metabolism | The compound may be rapidly metabolized and inactivated by the cells. Solution: Use mass spectrometry to analyze the compound's stability in the presence of cells or cell lysates over time. |
| Requirement for Cellular Context | The inhibitor's activity may depend on cellular factors not present in a biochemical assay. Solution: This is less common for inhibitors but possible. Ensure your biochemical assay conditions (e.g., buffer, cofactors) mimic the intracellular environment as closely as possible. |
Quantitative Data Summary
The following tables present hypothetical, yet representative, data for an FGFR inhibitor like this compound.
Table 1: In Vitro Kinase Inhibition Profile This table shows the half-maximal inhibitory concentration (IC50) of this compound against various kinases, which is crucial for determining potency and selectivity.
| Kinase Target | IC50 (nM) |
| FGFR1 | 8.5 |
| FGFR2 | 12.1 |
| FGFR3 | 25.4 |
| FGFR4 | 155.7 |
| VEGFR2 | 890.2 |
| PDGFRβ | > 10,000 |
| Src | > 10,000 |
Data are representative of a typical selective FGFR inhibitor.
Table 2: Cell-Based Assay Potency This table shows the half-maximal effective concentration (EC50) of this compound in a cell viability assay using a cell line dependent on FGF22/FGFR signaling.
| Cell Line | Assay Type | EC50 (nM) |
| Ba/F3-TEL-FGFR1 | Cell Viability (MTT) | 25.3 |
| NCI-H1581 (FGFR1 amplified) | Cell Viability (MTT) | 45.8 |
| HEK293 (low FGFR) | Cell Viability (MTT) | > 20,000 |
Data are hypothetical and for illustrative purposes.
Table 3: Aqueous Solubility Profile This table summarizes the solubility of this compound in common experimental buffers.
| Buffer System | Solubility Measurement Method | Solubility (µg/mL) |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Kinetic (Nephelometry) | 15.2 |
| Cell Culture Medium + 10% FBS | Kinetic (Nephelometry) | 22.5 |
Data are hypothetical. Poor aqueous solubility is a common challenge for small molecule inhibitors.[9]
Experimental Protocols & Visualizations
FGF22 Signaling Pathway
The following diagram illustrates the canonical FGF22 signaling pathway, which is inhibited by this compound.
General Experimental Workflow
This workflow outlines the typical process for evaluating a small molecule inhibitor.
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the effect of this compound on the viability and proliferation of cells.
Materials:
-
Cells of interest (e.g., Ba/F3-TEL-FGFR1)
-
96-well cell culture plates
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of blank wells (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot the results against the logarithm of the inhibitor concentration to determine the EC50 value.[1]
Protocol 2: Western Blot for p-FGFR and p-ERK Inhibition
This protocol confirms that this compound inhibits the FGF22 signaling pathway within the cell.
Materials:
-
Cells cultured in 6-well plates
-
Recombinant FGF22 ligand
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer system, and nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL) and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with recombinant FGF22 (e.g., 50 ng/mL) for 15 minutes to activate the pathway.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody (e.g., anti-p-FGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe for total protein (e.g., total FGFR) and a loading control (e.g., β-actin) to ensure equal loading.[10]
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting unexpected experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. FGF22 signaling regulates synapse formation during post-injury remodeling of the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synaptogenic gene therapy with FGF22 improves circuit plasticity and functional recovery following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retrograde fibroblast growth factor 22 (FGF22) signaling regulates insulin-like growth factor 2 (IGF2) expression for activity-dependent synapse stabilization in the mammalian brain | eLife [elifesciences.org]
- 6. Fibroblast Growth Factor Signalling in the Diseased Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance [mdpi.com]
- 8. Selective Inactivation of Fibroblast Growth Factor 22 (FGF22) in CA3 Pyramidal Neurons Impairs Local Synaptogenesis and Affective Behavior Without Affecting Dentate Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubility Test | AxisPharm [axispharm.com]
- 10. pubcompare.ai [pubcompare.ai]
Technical Support Center: FGF22-IN-1
Disclaimer: As "FGF22-IN-1" is not a publicly documented investigational compound, this technical support guide has been generated based on the hypothetical properties of a selective inhibitor of the FGF22 signaling pathway. The information provided is synthesized from general knowledge of Fibroblast Growth Factor Receptor (FGFR) inhibitors and kinase inhibitor research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a hypothetical selective inhibitor targeting the FGF22 signaling pathway. FGF22 is a member of the Fibroblast Growth Factor (FGF) family that signals through FGF Receptors (FGFRs), primarily FGFR1b and FGFR2b, to modulate various cellular processes. The binding of FGF22 to its receptor, in concert with heparan sulfate proteoglycans (HSPG), induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains.[1][2] This activation triggers downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are involved in processes like cell proliferation, differentiation, and survival.[3][4] this compound is designed to interfere with this signaling cascade, likely by inhibiting the kinase activity of the FGF receptor.
Q2: What are the potential off-target effects of this compound?
While this compound is designed for selectivity, like many kinase inhibitors, it may exhibit off-target activities. Potential off-target effects of FGFR inhibitors can include interactions with other structurally related kinases. Non-selective FGFR inhibitors have been associated with off-target toxicities such as ocular, nail, and skin toxicity, as well as hyperphosphatemia.[5][6][7] The selectivity of a kinase inhibitor is crucial for minimizing such off-target effects.[8]
Q3: How can I assess the selectivity of this compound in my experimental model?
To determine the selectivity of this compound, a kinome-wide selectivity profiling assay is recommended.[9] This involves screening the inhibitor against a large panel of kinases to identify unintended targets.[8][10] Additionally, cellular assays can provide insights into off-target effects. For instance, comparing the observed cellular phenotype with the known outcomes of FGF22 pathway inhibition can reveal discrepancies that may point to off-target activities.[9] Rescue experiments, where a drug-resistant mutant of the target receptor is expressed, can also help differentiate between on-target and off-target effects.[9]
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity is observed at effective concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[9]2. Test inhibitors with different chemical scaffolds that target the FGF22 pathway. | 1. Identification of specific off-target kinases that may be responsible for the cytotoxicity.2. If cytotoxicity persists across different inhibitor scaffolds, it may be an on-target effect. |
| Inappropriate dosage | 1. Conduct a detailed dose-response curve to determine the lowest effective concentration with minimal toxicity.2. Consider pulsed dosing or reduced treatment duration in your experimental design. | A clearer therapeutic window where on-target effects are observed without significant cytotoxicity. |
| Compound precipitation | 1. Visually inspect the culture medium for any signs of precipitation.2. Ensure the final solvent concentration is not toxic to the cells by running a vehicle control. | Prevention of non-specific cellular stress and toxicity due to compound precipitation. |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use western blotting to probe for the activation of known compensatory pathways, such as other RTK signaling pathways.2. Consider co-treatment with inhibitors of identified compensatory pathways. | A more complete understanding of the cellular response to this compound inhibition and more consistent experimental outcomes. |
| Inhibitor instability | 1. Check the stability of this compound in your experimental medium over the time course of the experiment.2. Prepare fresh stock solutions of the inhibitor for each experiment. | Assurance that the observed effects are due to the active inhibitor and not its degradation products. |
| Cell line-specific effects | 1. Test this compound in multiple cell lines to determine if the unexpected effects are consistent.2. Characterize the expression levels of FGFRs and FGF22 in your cell line(s). | Distinction between general off-target effects and those that are specific to a particular cellular context. |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table presents a hypothetical selectivity profile for this compound, with IC50 values indicating the concentration required for 50% inhibition. Lower values denote higher potency. A significant difference between on-target and off-target IC50 values suggests higher selectivity.
| Kinase Target | IC50 (nM) | Family | Notes |
| FGFR1 | 5 | RTK | On-target |
| FGFR2 | 8 | RTK | On-target |
| FGFR3 | 150 | RTK | Potential off-target |
| FGFR4 | 800 | RTK | Lower affinity off-target |
| VEGFR2 | >1000 | RTK | Structurally related kinase, potential for cross-reactivity |
| SRC | >5000 | Non-receptor TK | Unlikely off-target |
| ABL | >5000 | Non-receptor TK | Unlikely off-target |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling Assay
This protocol outlines a general approach for assessing the selectivity of this compound against a panel of kinases.
-
Assay Principle: The assay measures the ability of this compound to inhibit the activity of a large number of purified kinases. Kinase activity is typically determined by measuring the phosphorylation of a substrate, often using a fluorescence- or luminescence-based readout.[8]
-
Materials:
-
This compound
-
A panel of purified protein kinases
-
Kinase-specific substrates
-
ATP
-
Assay buffer
-
Detection reagents (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplates (e.g., 384-well)
-
-
Procedure:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
In a multi-well plate, add the kinase, its specific substrate, and the diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at the Km for each kinase to allow for a more accurate comparison of inhibitor potency.[11]
-
Incubate the reaction for a predetermined time at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.
-
-
Data Analysis: The selectivity of this compound is determined by comparing its IC50 value for the target kinases (FGFR1/2) to its IC50 values for other kinases in the panel. A selectivity index can be calculated by dividing the off-target IC50 by the on-target IC50.[8]
Protocol 2: Western Blotting for Off-Target Pathway Activation
This protocol can be used to investigate if this compound inadvertently activates or inhibits other signaling pathways.
-
Principle: Western blotting allows for the detection of changes in the phosphorylation status of key signaling proteins, which can indicate off-target activity.[9]
-
Procedure:
-
Culture cells to the desired confluency and serum-starve overnight if necessary.
-
Treat the cells with this compound at various concentrations and for different durations. Include appropriate positive and negative controls.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-AKT/AKT, p-ERK/ERK, p-STAT3/STAT3).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Unexpected changes in the phosphorylation of proteins in pathways not directly downstream of FGF22 may indicate off-target effects.
Visualizations
Caption: FGF22 Signaling Pathway.
Caption: Experimental Workflow for Off-Target Identification.
References
- 1. FGF Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 5. vjoncology.com [vjoncology.com]
- 6. targetedonc.com [targetedonc.com]
- 7. Clinical development and management of adverse events associated with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Specificity of FGF22 Pathway Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to improve the specificity of inhibitors targeting the Fibroblast Growth Factor 22 (FGF22) signaling pathway. While "FGF22-IN-1" is a hypothetical inhibitor for the purposes of this guide, the principles and methodologies discussed are broadly applicable to small molecule kinase inhibitors targeting the FGF receptor (FGFR) family, through which FGF22 mediates its effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for FGF22, and which kinases should I target for inhibition?
A1: FGF22 is a secreted signaling protein that functions as a presynaptic organizer in the central nervous system and is involved in tissue development and repair.[1][2][3] It does not have intrinsic kinase activity itself. Instead, it acts by binding to and activating Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases.[4][5][6] The primary targets for inhibiting FGF22 signaling are therefore the FGFRs, specifically FGFR1 and FGFR2, which have been identified as the main receptors for FGF22.[4][5]
Q2: Why is my FGF22 pathway inhibitor showing off-target effects?
A2: Off-target effects are common with kinase inhibitors due to the high degree of structural conservation within the ATP-binding pocket of the human kinome.[7][8] If your inhibitor targets the ATP-binding site of FGFRs, it may also bind to other kinases with similar ATP-binding sites, leading to unintended biological consequences.
Q3: What are the general strategies to improve the specificity of a kinase inhibitor?
A3: Several strategies can be employed to enhance kinase inhibitor specificity:
-
Structure-Based Drug Design: Modify the inhibitor to exploit unique, non-conserved residues in the target kinase's active site.[7][8]
-
Allosteric Inhibition: Design inhibitors that bind to less conserved allosteric sites on the kinase rather than the highly conserved ATP-binding pocket.[9]
-
Covalent Inhibition: Introduce a reactive group that forms a covalent bond with a non-conserved cysteine residue near the active site, leading to highly selective and often irreversible inhibition.[10]
-
Exploiting the Gatekeeper Residue: Modify the inhibitor to be sensitive to the size of the "gatekeeper" residue, a key amino acid that controls access to a hydrophobic pocket in the kinase active site.[10]
Troubleshooting Guide: Improving Inhibitor Specificity
Problem: My inhibitor, intended to block the FGF22 pathway via FGFRs, is causing unexpected cellular phenotypes or toxicity, suggesting off-target activity.
| Question | Possible Cause | Suggested Action |
| Have I confirmed which kinases my compound is inhibiting? | The inhibitor may be binding to multiple kinases with similar affinity. | Perform a broad kinase panel screen (e.g., a kinome scan) to identify all potential on- and off-target kinases. |
| Is the inhibitor targeting a conserved region of the kinase? | The inhibitor is likely binding to the highly conserved ATP-binding site. | Analyze the co-crystal structure of your inhibitor with its target. Consider redesigning the compound to interact with less conserved regions or to target an allosteric site. |
| Is there an opportunity for covalent targeting? | The inhibitor may be non-covalently binding, allowing for promiscuity. | Examine the sequence of your target FGFR for non-conserved cysteine residues near the active site that could be targeted for covalent modification. |
| Have I validated the off-target effects in a cellular context? | The observed phenotype may not be a direct result of off-target kinase inhibition. | Use techniques like cellular thermal shift assays (CETSA) or phospho-proteomics to confirm that the off-target kinases identified in biochemical assays are also engaged by the inhibitor in live cells. |
Data Presentation: Hypothetical Kinase Selectivity Profile
The following table represents a hypothetical selectivity profile for an initial FGFR inhibitor ("this compound") and a redesigned, more specific version. The data is presented as IC50 (half-maximal inhibitory concentration) values, where a lower value indicates higher potency.
| Kinase Target | "this compound" (Hypothetical Initial Compound) IC50 (nM) | "this compound v2" (Hypothetical Optimized Compound) IC50 (nM) | Comments |
| FGFR1 (On-Target) | 5 | 8 | On-target activity maintained. |
| FGFR2 (On-Target) | 8 | 10 | On-target activity maintained. |
| VEGFR2 (Off-Target) | 15 | >1000 | Significant improvement in selectivity against a common off-target. |
| PDGFRβ (Off-Target) | 25 | >1000 | Significant improvement in selectivity. |
| Src (Off-Target) | 50 | 850 | Improved selectivity. |
| Abl (Off-Target) | 70 | >1000 | Significant improvement in selectivity. |
Experimental Protocols
Kinase Selectivity Profiling (Kinome Scan)
Objective: To determine the selectivity of an inhibitor by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Solubilize the test inhibitor in DMSO to create a stock solution. Prepare serial dilutions to be used in the assay.
-
Assay Plate Preparation: Use a multi-well plate format. In each well, combine the kinase, a suitable substrate (e.g., a generic peptide), and ATP.
-
Inhibitor Addition: Add the test inhibitor at various concentrations to the assay wells. Include a positive control (a known broad-spectrum kinase inhibitor like staurosporine) and a negative control (DMSO vehicle).
-
Kinase Reaction: Incubate the plates at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³³P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of the compound. Plot the inhibition data against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Cellular Target Engagement Assay (Western Blot for Phospho-FGFR)
Objective: To confirm that the inhibitor blocks FGF22-mediated FGFR activation in a cellular context.
Methodology:
-
Cell Culture: Culture cells that express FGFRs (e.g., HEK293 cells transfected with FGFR1 or FGFR2).
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-6 hours prior to the experiment.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of the inhibitor for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with recombinant FGF22 for a short period (e.g., 15 minutes) to induce FGFR phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated FGFR (p-FGFR).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for p-FGFR and a loading control (e.g., total FGFR or β-actin). Determine the concentration at which the inhibitor effectively reduces FGF22-induced FGFR phosphorylation.
Visualizations
References
- 1. Frontiers | Selective Inactivation of Fibroblast Growth Factor 22 (FGF22) in CA3 Pyramidal Neurons Impairs Local Synaptogenesis and Affective Behavior Without Affecting Dentate Neurogenesis [frontiersin.org]
- 2. FGF22 - Wikipedia [en.wikipedia.org]
- 3. Gene - FGF22 [maayanlab.cloud]
- 4. Retrograde fibroblast growth factor 22 (FGF22) signaling regulates insulin-like growth factor 2 (IGF2) expression for activity-dependent synapse stabilization in the mammalian brain | eLife [elifesciences.org]
- 5. FGF22 signaling regulates synapse formation during post-injury remodeling of the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Redesigning kinase inhibitors to enhance specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Approach in Improving Potency and Selectivity of Kinase Inhibitors: Allosteric Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Resistance to FGFR Inhibitors
Disclaimer: Information regarding a specific inhibitor designated "FGF22-IN-1" is not publicly available in the scientific literature. The compound identified with this name is listed as a CD4 D1 inhibitor. This technical support center, therefore, addresses the broader and well-documented challenge of overcoming resistance to Fibroblast Growth Factor Receptor (FGFR) inhibitors, a critical area of research in oncology. The principles and strategies discussed here are applicable to the class of FGFR inhibitors used in cancer therapy.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which cancer cells develop resistance to FGFR inhibitors?
A1: Resistance to FGFR inhibitors can be broadly categorized into two main types:
-
On-Target Resistance: This involves genetic alterations in the FGFR gene itself. The most common on-target resistance mechanism is the acquisition of secondary mutations in the FGFR kinase domain. A notable example is the "gatekeeper" mutation, which sterically hinders the binding of the inhibitor to the ATP-binding pocket of the FGFR protein, thereby reducing the drug's efficacy.[1][2]
-
Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on FGFR signaling for survival and proliferation.[2] Common bypass pathways include the activation of other receptor tyrosine kinases (RTKs) like EGFR, MET, or ERBB3, or the downstream activation of signaling cascades such as the PI3K/AKT/mTOR and RAS/MAPK pathways.[1][3][4][5][6][7]
Q2: Our cell line model has developed resistance to a first-generation FGFR inhibitor. What are the initial steps to investigate the resistance mechanism?
A2: A systematic approach is recommended to elucidate the mechanism of resistance:
-
Sequence the FGFR gene: Perform targeted sequencing of the FGFR kinase domain in the resistant cell line to identify potential secondary mutations, including gatekeeper mutations.
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: Utilize a phospho-RTK array to screen for the activation of other RTKs, which would indicate the activation of bypass signaling pathways.
-
Western Blot Analysis: Analyze the phosphorylation status of key downstream signaling proteins in the PI3K/AKT/mTOR and RAS/MAPK pathways (e.g., p-AKT, p-mTOR, p-ERK) to confirm the activation of bypass tracks.
-
Compare with Parental Cell Line: It is crucial to perform these analyses in parallel with the parental, sensitive cell line to identify the specific changes that have occurred in the resistant cells.
Q3: What are the current strategies to overcome resistance to FGFR inhibitors?
A3: Several strategies are being explored to combat resistance to FGFR inhibitors:
-
Next-Generation Inhibitors: The development of next-generation, including covalent and irreversible, FGFR inhibitors is a key strategy to overcome resistance mediated by gatekeeper mutations.[1][3][4][5] These inhibitors are designed to bind to the FGFR kinase domain in a manner that is less susceptible to steric hindrance from the mutated gatekeeper residue.
-
Combination Therapy: A promising approach involves combining FGFR inhibitors with inhibitors of the identified bypass pathways. For instance, if resistance is mediated by the activation of the PI3K/AKT pathway, a combination of an FGFR inhibitor and a PI3K or AKT inhibitor may restore sensitivity.[3][4][5] Similarly, co-targeting FGFR and other RTKs like EGFR can be effective.[1]
-
Targeting Downstream Effectors: In cases where resistance is driven by downstream pathway activation, inhibitors of key nodes like MEK (in the MAPK pathway) or mTOR (in the PI3K pathway) can be used in combination with FGFR inhibitors.
Troubleshooting Guides
Issue 1: Decreased Potency of an FGFR Inhibitor in a Previously Sensitive Cell Line
| Potential Cause | Troubleshooting Steps |
| Development of On-Target Resistance (e.g., Gatekeeper Mutation) | 1. Sequence the FGFR kinase domain of the resistant cells to identify mutations. 2. Test a next-generation covalent FGFR inhibitor that is designed to overcome such mutations. |
| Activation of Bypass Signaling Pathways | 1. Perform a phospho-RTK array to identify upregulated RTKs. 2. Analyze downstream signaling pathways (PI3K/AKT, MAPK) via Western blot for increased phosphorylation of key proteins (p-AKT, p-ERK). 3. Test combination therapies: Combine the FGFR inhibitor with an inhibitor of the activated bypass pathway (e.g., PI3K inhibitor, MEK inhibitor). |
| Drug Efflux | 1. Use a drug efflux pump inhibitor (e.g., verapamil for P-gp) in combination with the FGFR inhibitor to see if sensitivity is restored. 2. Measure the intracellular concentration of the FGFR inhibitor in sensitive vs. resistant cells. |
| Cell Line Contamination or Misidentification | 1. Perform cell line authentication using short tandem repeat (STR) profiling. |
Issue 2: Inconsistent Results in FGFR Inhibition Assays
| Potential Cause | Troubleshooting Steps |
| Inhibitor Instability | 1. Prepare fresh stock solutions of the inhibitor for each experiment. 2. Verify the stability of the inhibitor in your specific cell culture medium and conditions. |
| Cell Culture Conditions | 1. Ensure consistent cell passage number and confluency for all experiments. 2. Standardize serum concentration in the culture medium, as growth factors in serum can interfere with the experiment. |
| Assay Variability | 1. Optimize the assay parameters , such as cell seeding density and incubation times. 2. Include appropriate positive and negative controls in every experiment. |
Data Presentation
Table 1: Summary of Resistance Mechanisms to FGFR Inhibitors and Potential Therapeutic Strategies
| Resistance Mechanism | Description | Examples | Proposed Therapeutic Strategy |
| On-Target: Kinase Domain Mutations | Mutations in the FGFR kinase domain that prevent inhibitor binding. | Gatekeeper mutations (e.g., V565F/L in FGFR2) | Next-generation covalent FGFR inhibitors (e.g., Lirafugratinib) |
| Off-Target: Bypass Signaling Activation | Activation of alternative signaling pathways to circumvent FGFR blockade. | Upregulation of EGFR, MET, ERBB3; Activation of PI3K/AKT/mTOR or RAS/MAPK pathways. | Combination therapy with inhibitors of the activated pathway (e.g., PI3K inhibitors, MEK inhibitors). |
| Off-Target: Alterations in Downstream Effectors | Genetic alterations in components of downstream signaling pathways. | PIK3CA or TSC1 mutations. | Combination therapy with mTOR inhibitors (e.g., Everolimus).[3][4][5] |
Experimental Protocols
Protocol 1: Assessment of Bypass Pathway Activation using a Phospho-RTK Array
-
Cell Culture and Lysis:
-
Culture both the sensitive parental and the resistant cell lines to 70-80% confluency.
-
Treat the cells with the FGFR inhibitor at a relevant concentration (e.g., IC50 of the sensitive line) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
-
Phospho-RTK Array:
-
Follow the manufacturer's instructions for the specific phospho-RTK array kit.
-
Typically, this involves incubating the cell lysates with a membrane spotted with antibodies against various phosphorylated RTKs.
-
Wash the membrane and incubate with a detection antibody cocktail.
-
Visualize the signals using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the spot intensities and normalize them to positive controls on the array.
-
Compare the phosphorylation levels of different RTKs between the sensitive and resistant cell lines, both with and without inhibitor treatment. A significant increase in the phosphorylation of a specific RTK in the resistant line suggests its role as a bypass mechanism.
-
Signaling Pathways and Experimental Workflows
Caption: Canonical FGF/FGFR signaling pathways.
Caption: Mechanisms of resistance to FGFR inhibitors.
Caption: Clinical workflow for overcoming FGFR inhibitor resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FUJIFILM IRVINE SCIENTIFIC INC Human FGF-22, Recombinant Protein, Shenandoah | Fisher Scientific [fishersci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small Molecule Inhibitors Targeting Tec Kinase Block Unconventional Secretion of Fibroblast Growth Factor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. cellgs.com [cellgs.com]
- 7. Inhibition of tumor angiogenesis and growth by a small-molecule multi-FGF receptor blocker with allosteric properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: FGF22-IN-1 In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the in vivo delivery of FGF22-IN-1. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a small molecule inhibitor of Fibroblast Growth Factor 22 (FGF22). FGF22 is a signaling protein that plays a crucial role in the development and maintenance of the nervous system, particularly in the formation and stabilization of synapses. It exerts its effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs), primarily FGFR1 and FGFR2.[1][2] By inhibiting FGF22, this compound is expected to block these downstream signaling pathways, making it a valuable tool for studying the roles of FGF22 in various physiological and pathological processes.
Q2: What are the main challenges in delivering this compound for in vivo studies?
A2: A primary challenge for the in vivo delivery of many small molecule inhibitors like this compound is poor aqueous solubility. This can lead to difficulties in formulation, low bioavailability, and the potential for the compound to precipitate out of solution, which can affect the accuracy and reproducibility of experimental results. Careful consideration of the formulation and administration route is therefore critical for successful in vivo experiments.
Q3: What is a recommended formulation for in vivo administration of this compound?
A3: A commercially available suggested formulation for in vivo studies consists of a mixture of solvents to enhance the solubility of this compound.[3] The preparation of this formulation is detailed in the Experimental Protocols section below. It is crucial to perform small-scale pilot studies to ensure the formulation is well-tolerated in your specific animal model.
Q4: What are the potential applications of inhibiting FGF22 in vivo?
A4: Based on the known functions of FGF22, its inhibition could be explored in several research areas. FGF22 is involved in synapse formation and stability, and studies on FGF22-deficient mice have shown alterations in affective behaviors, suggesting a role in mood regulation.[4] Furthermore, FGF22 signaling is implicated in the remodeling of neural circuits after injury.[1][2] Therefore, in vivo inhibition of FGF22 could be used to investigate its role in neurological disorders, psychiatric conditions, and recovery from nervous system injuries.
Troubleshooting Guide
This guide addresses common problems that may arise during the in vivo delivery of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation or cloudiness of the formulation | Poor solubility of this compound in the prepared vehicle. | - Ensure all components of the vehicle are of high purity. - Prepare the formulation fresh before each use. - Gentle warming and sonication can aid in dissolution, but avoid excessive heat which could degrade the compound. - Confirm the accuracy of the solvent ratios. |
| Inconsistent or no observable therapeutic effect | - Poor Bioavailability: The compound is not reaching the target tissue in sufficient concentrations. - Suboptimal Dosing: The administered dose is too low to elicit a biological response. - Rapid Metabolism/Clearance: The compound is being cleared from the body too quickly. | - Consider the administration route. Intraperitoneal (IP) injection may offer higher bioavailability than oral gavage for some poorly soluble compounds. - Conduct a pilot dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose for your specific animal model and experimental endpoint. - If possible, perform pharmacokinetic (PK) studies to measure the concentration of this compound in plasma and target tissues over time. |
| Adverse effects or toxicity in animals (e.g., weight loss, lethargy, irritation at the injection site) | - Vehicle Toxicity: High concentrations of certain solvents (e.g., DMSO) can be toxic to animals. - On-target Toxicity: Inhibition of FGF22 signaling in non-target tissues may have unintended biological consequences. - Compound Precipitation: Precipitation of the compound at the injection site can cause local irritation and inflammation. | - If using a DMSO-based formulation, ensure the final concentration is well-tolerated by the animal model. Consider reducing the DMSO concentration or exploring alternative, less toxic vehicles in a pilot toxicity study. - Reduce the dose and/or the frequency of administration. - Monitor animals closely for any signs of distress. - Ensure the formulation is a clear solution before injection to minimize the risk of precipitation. |
Experimental Protocols
Formulation of this compound for In Vivo Administration
This protocol is based on a commercially available suggested formulation and should be optimized for your specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. The concentration of this stock solution will depend on the desired final concentration and dosing volume. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of this compound in 1 mL of DMSO.
-
Prepare the final formulation by sequentially adding the co-solvents. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, follow these steps for a 1 mL final volume:
-
To 400 µL of PEG300, add 100 µL of your this compound/DMSO stock solution. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly until a clear solution is obtained.
-
-
Administer the formulation to the animals immediately after preparation.
Quantitative Data Summary
As no specific in vivo studies with this compound have been publicly detailed, a summary of quantitative data from such experiments is not available. Researchers should conduct their own dose-response and pharmacokinetic studies to determine the optimal parameters for their experiments. For reference, a general formulation for in vivo delivery is provided below.
| Component | Percentage by Volume |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Visualizations
FGF22 Signaling Pathway
Caption: The FGF22 signaling pathway, which is inhibited by this compound.
Experimental Workflow for In Vivo Study
Caption: A general experimental workflow for an in vivo study using this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 4. Small-molecule inhibitors of fibroblast growth factor receptor (FGFR) tyrosine kinases (TK) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining FGF22-IN-1 Treatment Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing FGF22-IN-1, a hypothetical inhibitor of the FGF22 signaling pathway. The information is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols and interpreting results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, with a purported high affinity for FGFR1 and FGFR2, the primary receptors for FGF22. By binding to the ATP-binding pocket of the receptor's kinase domain, this compound prevents autophosphorylation and the subsequent activation of downstream signaling cascades. This effectively blocks the cellular responses induced by FGF22.
Q2: Which signaling pathways are affected by this compound?
A2: FGF22 signaling primarily activates the RAS-MAPK and PI3K-AKT pathways.[1][2][3] Therefore, treatment with this compound is expected to lead to a reduction in the phosphorylation of key downstream effectors such as ERK1/2 and Akt.
Q3: What is a recommended starting concentration for this compound in cell-based assays?
A3: The optimal concentration of any inhibitor should be determined empirically for each cell line and experimental condition.[4][5][6] Based on data from other selective FGFR inhibitors, a starting point for a dose-response experiment could range from 1 nM to 10 µM.[7][8][9] It is crucial to perform a titration to determine the IC50 value in your specific assay.
Q4: How can I confirm that this compound is inhibiting FGF22 signaling in my cells?
A4: The most direct method is to perform a Western blot analysis to measure the phosphorylation status of downstream targets. Pre-treat your cells with this compound for a designated time, then stimulate with recombinant FGF22. A successful inhibition will show a dose-dependent decrease in the phosphorylation of ERK1/2 (p-ERK) and Akt (p-Akt) in the presence of this compound compared to the FGF22-stimulated control.[10][11][12]
Signaling Pathway Diagram
The following diagram illustrates the FGF22 signaling pathway and the point of inhibition by this compound.
Caption: FGF22 signaling pathway and inhibition by this compound.
Quantitative Data: IC50 Values of Representative FGFR Inhibitors
Since this compound is a hypothetical compound, the following table provides IC50 values for several known FGFR inhibitors to serve as a reference for expected potency.
| Inhibitor | FGFR1 (IC50, nM) | FGFR2 (IC50, nM) | FGFR3 (IC50, nM) | FGFR4 (IC50, nM) |
| Futibatinib (TAS-120) | 1.8 | 1.4 | 1.6 | 3.7 |
| Infigratinib (BGJ-398) | 0.9 | 1.4 | 1.0 | 60 |
| Pemigatinib (INCB054828) | 0.4 | 0.5 | 1.2 | 30 |
| Erdafitinib (JNJ-42756493) | 1.2 | 2.5 | 3.0 | 5.7 |
| Fexagratinib (AZD4547) | 0.2 | 2.5 | 1.8 | 165 |
| Derazantinib (ARQ-087) | 4.5 | 1.8 | 4.5 | 34 |
| FGFR-IN-11 | 9.9 | 3.1 | 16 | 1.8 |
Data compiled from multiple sources.[7][8][9][13]
Troubleshooting Guide
Issue 1: No observable effect of this compound on cell viability.
| Possible Cause | Troubleshooting Step |
| Cell line lacks sufficient FGFR1/2 expression. | Confirm FGFR1 and FGFR2 expression at the mRNA (RT-qPCR) and protein (Western blot or flow cytometry) levels. |
| Inhibitor concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 50 µM). |
| Incorrect assay duration. | The effect of the inhibitor may be cytostatic rather than cytotoxic. Extend the incubation time (e.g., 48, 72, or 96 hours) and assess cell proliferation. |
| Inhibitor instability. | Ensure proper storage of the inhibitor stock solution (typically at -20°C or -80°C in a suitable solvent like DMSO). Avoid repeated freeze-thaw cycles. |
| FGF22 stimulation is insufficient. | Ensure that the concentration of recombinant FGF22 used for stimulation is optimal for activating the pathway in your cell line.[14][15] |
Issue 2: High background signal in Western blot for phosphorylated proteins.
| Possible Cause | Troubleshooting Step |
| Basal pathway activity is high. | Serum-starve the cells for 4-24 hours before inhibitor treatment and FGF22 stimulation to reduce baseline phosphorylation. |
| Non-specific antibody binding. | Optimize the primary and secondary antibody concentrations. Increase the number and duration of washes. Use a high-quality blocking buffer (e.g., 5% BSA in TBST). |
| Contamination of reagents. | Use fresh lysis buffer with protease and phosphatase inhibitors. Ensure all buffers are properly prepared and filtered. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variable cell seeding density. | Use a cell counter to ensure consistent cell numbers are plated for each experiment.[16] |
| Cell passage number. | High-passage number cells can exhibit altered signaling responses. Use cells within a consistent and low passage number range.[16] |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[17] |
Experimental Protocols
Cell Viability (MTT/MTS) Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Caption: Workflow for a cell viability assay.
Detailed Steps:
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a 37°C, 5% CO2 incubator.[18]
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Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. Include vehicle-only (e.g., DMSO) controls.[19]
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Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
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Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's protocol.[20][21]
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Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
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Solubilization (MTT only): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[17]
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Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically ~570 nm for MTT and ~490 nm for MTS) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for p-ERK Analysis
This protocol outlines the steps to measure the inhibition of FGF22-induced ERK phosphorylation by this compound.
Caption: Workflow for Western blot analysis of p-ERK.
Detailed Steps:
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Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them for 4-24 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, stimulate with an optimal concentration of recombinant FGF22 for 5-15 minutes.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[11]
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
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Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phosphorylated ERK (p-ERK) overnight at 4°C.[11][12]
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Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.[22]
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Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK.[11][12]
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Densitometry Analysis: Quantify the band intensities and express the p-ERK signal as a ratio to the total ERK signal.
References
- 1. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. Growth Factors for Cell Culture | New Life Biologics [newlifebiologics.com]
- 6. Types of Growth Factors for Common Cell Types | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. licorbio.com [licorbio.com]
- 11. benchchem.com [benchchem.com]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. qkine.com [qkine.com]
- 15. The effects of various concentrations of FGF-2 on the proliferation and neuronal yield of murine embryonic neural precursor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 19. benchchem.com [benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: FGF22-IN-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered in experiments involving FGF22 signaling.
Frequently Asked Questions (FAQs)
Q1: What is FGF22-IN-1 and what is its primary mechanism of action?
This compound is described as a potent CD4 D1 inhibitor, suggesting its role as an immunosuppressive agent[1]. It is crucial for researchers to note that despite its name, there is no readily available scientific literature indicating that this compound directly inhibits the Fibroblast Growth Factor 22 (FGF22) protein or its signaling pathway. The "this compound" designation may be a misnomer or refer to a compound not primarily characterized as an FGF22 pathway inhibitor. Experiments designed to use this compound as a direct inhibitor of FGF22 signaling should be approached with caution, and its actual mechanism of action on the intended biological system should be thoroughly validated.
Q2: What is the established biological role of the FGF22 protein?
FGF22 is a secreted protein and a member of the fibroblast growth factor family. It plays a critical role as a presynaptic organizer, crucial for the formation and stabilization of excitatory synapses in the brain, particularly in the hippocampus.[2][3] FGF22 is typically released from postsynaptic neurons and acts on presynaptic terminals to promote their differentiation.[2][3] Dysregulation of FGF22 signaling has been implicated in various neurological and psychiatric conditions, including depression and epilepsy.[4][5][6]
Q3: Which receptors does FGF22 signal through?
FGF22 primarily signals through Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1 and FGFR2.[2][7] The binding of FGF22 to its receptors on the presynaptic neuron initiates intracellular signaling cascades that are essential for synapse formation and maturation.[2][7]
Q4: What are the major downstream signaling pathways activated by FGF22?
Upon binding to FGFRs, FGF22 activates several key downstream signaling pathways. These include the Ras-MAPK pathway, the PI3K-Akt pathway, and the PLCγ pathway.[8][9] These pathways are fundamental in mediating the cellular responses to FGF22, such as cell survival, proliferation, differentiation, and motility.[8]
Troubleshooting Guides for FGF22 Signaling Experiments
This section addresses common issues that may arise when studying the effects of FGF22 protein or investigating its signaling pathway, which researchers might be attempting to modulate in "this compound experiments."
Problem 1: Inconsistent or No Effect of Recombinant FGF22 in Cell-Based Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| FGF22 Protein Instability: | FGF22 has been reported to be unstable in cell culture media, which can lead to rapid degradation and loss of activity.[10] Solution: 1. Minimize the time between reconstituting the protein and adding it to the cells. 2. Consider adding heparin to the culture medium, as it is known to stabilize many FGFs. 3. Perform experiments at a lower cultivation temperature if compatible with the cell type.[10] |
| Incorrect Protein Folding/Activity: | Improperly folded recombinant protein will not bind to its receptor. Solution: 1. Purchase recombinant FGF22 from a reputable supplier and check the lot-specific activity. 2. Follow the manufacturer's instructions for reconstitution and storage to the letter. Avoid repeated freeze-thaw cycles.[11] |
| Low Receptor Expression: | The target cells may not express sufficient levels of FGFR1 and FGFR2. Solution: 1. Verify FGFR1 and FGFR2 expression in your cell line at both the mRNA (RT-qPCR) and protein (Western blot, flow cytometry) levels. 2. If receptor expression is low, consider using a cell line known to be responsive to FGF22 or transiently/stably overexpressing the relevant FGFRs. |
| Suboptimal Assay Conditions: | The concentration of FGF22 or the incubation time may be inappropriate. Solution: 1. Perform a dose-response curve to determine the optimal concentration of FGF22 for your specific assay. 2. Conduct a time-course experiment to identify the peak of signaling activation (e.g., phosphorylation of downstream targets like ERK). |
Problem 2: High Background or Off-Target Effects with Small Molecule Inhibitors
While a specific FGF22 inhibitor is not well-documented, these are general pitfalls for kinase inhibitors that would apply.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Lack of Inhibitor Specificity: | Many kinase inhibitors can bind to multiple kinases due to the conserved nature of the ATP-binding pocket.[12] Solution: 1. Review the selectivity profile of your inhibitor. Does it have known off-targets? 2. Use a second, structurally different inhibitor for the same target to confirm that the observed phenotype is not due to an off-target effect of the primary compound. 3. Perform rescue experiments by overexpressing a drug-resistant mutant of the target kinase. |
| Inhibitor Toxicity: | At higher concentrations, small molecules can induce cellular stress or apoptosis, confounding the experimental results.[13] Solution: 1. Perform a cell viability assay (e.g., MTT, PrestoBlue) to determine the non-toxic concentration range of the inhibitor for your cell line.[14] 2. Always include a vehicle-only control (e.g., DMSO) at the same concentration used for the inhibitor. |
| Inhibitor Solubility and Stability: | Poor solubility can lead to inaccurate dosing, while instability can result in a loss of effect over time.[15] Solution: 1. Follow the manufacturer's guidelines for dissolving the compound. Sonication or gentle heating may be required.[15] 2. Prepare fresh working solutions for each experiment from a frozen stock solution. |
Experimental Protocols & Methodologies
Protocol 1: Cell-Based Assay for FGF22-Induced ERK Phosphorylation
This protocol is designed to assess the activation of the MAPK pathway by FGF22.
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Cell Culture: Plate HEK293 cells stably expressing FGFR1c or a neuronal cell line of interest in a 12-well plate at a density that will result in 80-90% confluency on the day of the experiment.
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Serum Starvation: Once the cells reach the desired confluency, aspirate the growth medium and replace it with a serum-free medium. Incubate for 12-24 hours. This step is crucial to reduce basal signaling activity.
-
FGF22 Stimulation: Prepare a stock solution of recombinant human FGF22 in sterile PBS containing 0.1% BSA. Dilute the FGF22 to the desired final concentrations (e.g., 0, 1, 10, 50, 100 ng/mL) in a serum-free medium. Add the FGF22 solutions to the cells and incubate for 10-15 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Western Blotting: Normalize the protein concentrations for all samples. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. Probe the membrane with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2. Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: FGF22 signaling pathway.
Caption: Troubleshooting workflow for FGF22 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Retrograde fibroblast growth factor 22 (FGF22) signaling regulates insulin-like growth factor 2 (IGF2) expression for activity-dependent synapse stabilization in the mammalian brain | eLife [elifesciences.org]
- 3. Frontiers | Selective Inactivation of Fibroblast Growth Factor 22 (FGF22) in CA3 Pyramidal Neurons Impairs Local Synaptogenesis and Affective Behavior Without Affecting Dentate Neurogenesis [frontiersin.org]
- 4. Fibroblast growth factor 22 is a novel modulator of depression through interleukin‐1β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deletion of Fibroblast Growth Factor 22 (FGF22) causes a depression-like phenotype in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deletion of fibroblast growth factor 22 (FGF22) causes a depression-like phenotype in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FGF22 signaling regulates synapse formation during post-injury remodeling of the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fibroblast Growth Factor (FGF) Family Signaling Pathways [rndsystems.com]
- 9. Frontiers | FGF, Mechanism of Action, Role in Parkinson’s Disease, and Therapeutics [frontiersin.org]
- 10. Instability restricts signaling of multiple fibroblast growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. angioproteomie.com [angioproteomie.com]
- 12. OR | Free Full-Text | Utilization of kinase inhibitors as novel therapeutic drug targets: A review [techscience.com]
- 13. Kinase-targeted cancer therapies: progress, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intracellular FGF1 protects cells from apoptosis through direct interaction with p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Interpreting unexpected data from FGF22-IN-1 assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using FGF22-IN-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
This compound is a small molecule inhibitor designed to target the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. FGF22, a member of the Fibroblast Growth Factor (FGF) family, primarily signals through FGFR1 and FGFR2.[1] This interaction initiates downstream signaling cascades, including the Ras-MAPK and PI3K-Akt pathways, which are crucial for processes like synapse formation.[2] this compound is expected to competitively bind to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling.
Q2: What are the primary applications for this compound in research?
This compound is a valuable tool for studying the physiological and pathological roles of the FGF22 signaling pathway. Given FGF22's role in neuronal development and function, this inhibitor is particularly useful for investigating:
-
Neuronal recovery after injury.[4]
-
The role of FGF22 in neurological and psychiatric disorders, such as depression.[4][5]
Q3: Can this compound exhibit off-target effects?
Yes, like many kinase inhibitors, this compound may exhibit off-target effects.[3][6] The ATP-binding sites of kinases are highly conserved, leading to the possibility of the inhibitor binding to other kinases with varying affinities. Unexpected experimental results could be due to the inhibition of other signaling pathways. It is recommended to consult kinase inhibitor selectivity databases or perform kinome-wide profiling to assess the specificity of this compound.
Q4: What types of control experiments are essential when using this compound?
To ensure the validity of your results, the following controls are crucial:
-
Vehicle Control: Treat cells or perform assays with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control: Use a known activator of the FGF22 signaling pathway (e.g., recombinant FGF22) to confirm that the assay system is responsive.
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Negative Control: In cell-based assays, consider using a cell line that does not express the target FGFRs to check for non-specific effects.
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Dose-Response Curve: Perform experiments with a range of this compound concentrations to determine the IC50 and to observe the dose-dependent effects.
Troubleshooting Guides
Interpreting Unexpected Data in Cell-Based Assays
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} caption: Troubleshooting logic for unexpected cell-based assay results.
Problem: No observable effect of this compound on the target cells.
| Possible Cause | Troubleshooting Steps |
| Inactive Inhibitor | - Verify the integrity and concentration of your this compound stock solution. Consider preparing a fresh stock. - Test the inhibitor in a cell-free biochemical assay to confirm its activity against the purified kinase. |
| Low Receptor Expression | - Confirm the expression of FGFR1 and/or FGFR2 in your cell line using techniques like Western Blot or qPCR. |
| Cell Insensitivity | - The FGF22 signaling pathway may not be the primary driver of the phenotype you are measuring in your specific cell line. - Ensure your assay endpoint is appropriate to detect changes in the FGF22 pathway. |
| Incorrect Assay Conditions | - Optimize the incubation time and concentration of this compound. - Ensure the serum concentration in your media is not interfering with inhibitor activity. |
Problem: this compound shows higher than expected toxicity.
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | - Ensure the final concentration of the vehicle (e.g., DMSO) is not exceeding 0.1-0.5% and run a vehicle-only toxicity control. |
| Off-Target Effects | - The inhibitor may be affecting other kinases essential for cell survival.[3] - Lower the concentration of this compound and shorten the incubation time. - Compare with a structurally unrelated inhibitor of the same target if available. |
| Cell Line Sensitivity | - Some cell lines are inherently more sensitive to kinase inhibitors. Perform a dose-response curve to determine the optimal non-toxic concentration. |
Troubleshooting ELISA Data
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", margin=0.1, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption: Common ELISA problems and their potential causes.
Problem: High background in all wells.
| Possible Cause | Troubleshooting Steps |
| Insufficient Washing | - Increase the number of wash steps and the soaking time for each wash. Ensure complete aspiration of wash buffer between steps.[1][7][8] |
| Antibody Concentration Too High | - Titrate the primary and/or secondary antibody to determine the optimal concentration.[8] |
| Non-specific Binding | - Increase the concentration or change the type of blocking buffer (e.g., from BSA to non-fat dry milk).[1] - Increase the duration of the blocking step. |
| Contaminated Reagents | - Use fresh, sterile buffers and reagents. |
Problem: Weak or no signal.
| Possible Cause | Troubleshooting Steps |
| Inactive Reagents | - Check the expiration dates of all kit components. - Ensure proper storage of antibodies and enzymes. Avoid repeated freeze-thaw cycles.[9] |
| Insufficient Incubation Time/Temperature | - Optimize incubation times and temperatures as per the protocol. Ensure consistent temperature across the plate.[7] |
| Low Antibody/Antigen Concentration | - Increase the concentration of the capture or detection antibody. - Ensure the sample contains a detectable level of the analyte. |
| Inhibitor Interference | - The small molecule inhibitor may be interfering with the antibody-antigen binding. Consider a different assay format if this is suspected. |
Problem: High variability between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | - Use calibrated pipettes and ensure consistent technique. - Pre-wet pipette tips before dispensing. |
| Inadequate Mixing | - Thoroughly mix all reagents and samples before adding them to the wells. |
| Edge Effects | - Avoid using the outer wells of the plate if possible.[9] - Ensure the plate is sealed properly during incubations to prevent evaporation. - Incubate plates in a humidified chamber to ensure uniform temperature.[9] |
| Inconsistent Washing | - Ensure all wells are washed with the same volume and for the same duration. |
Experimental Protocols
Protocol 1: Cell-Based FGFR Phosphorylation Assay
This protocol describes a general method to assess the inhibitory effect of this compound on FGF22-induced FGFR phosphorylation in a cell-based assay.
-
Cell Culture: Plate cells expressing FGFR1/2 (e.g., HEK293-FGFR1) in a 96-well plate and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 16-24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in a serum-free medium. Add the inhibitor dilutions to the cells and incubate for 1-2 hours at 37°C. Include a vehicle control.
-
FGF22 Stimulation: Add recombinant human FGF22 to a final concentration of 50-100 ng/mL to all wells except for the unstimulated control. Incubate for 10-15 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and add 1X cell lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 20 minutes.
-
Quantification of Phospho-FGFR: Analyze the cell lysates for phosphorylated FGFR using a phospho-FGFR specific ELISA kit or by Western Blotting.
Protocol 2: FGF22 ELISA
This protocol outlines a sandwich ELISA to measure the concentration of FGF22 in a sample, which can be adapted to screen for inhibitors of FGF22-FGFR binding.
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for FGF22 overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add FGF22 standards and samples (pre-incubated with or without this compound) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for FGF22. Incubate for 1 hour at room temperature.[10]
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.[10]
-
Substrate Development: Wash the plate and add a TMB substrate solution. Incubate until a color change is observed.[10]
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Signaling Pathway
dot graph FGF22_Signaling { rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption: The FGF22 signaling pathway and the inhibitory action of this compound.
References
- 1. ELISA Troubleshooting Guide: Solutions for Common Assay Pitfalls [product.atagenix.com]
- 2. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deletion of Fibroblast Growth Factor 22 (FGF22) causes a depression-like phenotype in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are FGF21 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Human FGF22 (Fibroblast growth factor 22) ELISA Kit - 48 Tests | Institut Bonaparte [institutbonaparte.com]
Validation & Comparative
A Comparative Guide to FGFR Inhibitors: Benchmarking Performance Against a Selective Profile
For Researchers, Scientists, and Drug Development Professionals
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation through mutations, amplifications, or fusions is a known driver in various cancers, making it a compelling target for therapeutic intervention. This guide provides a comparative analysis of several prominent FGFR inhibitors, benchmarking their performance against a hypothetical selective inhibitor profile. The data presented is compiled from publicly available preclinical and clinical studies, offering a resource for researchers engaged in the discovery and development of novel FGFR-targeted therapies.
Performance Comparison of FGFR Inhibitors
The following tables summarize the in vitro potency and kinase selectivity of four well-characterized FGFR inhibitors: Erdafitinib, Infigratinib, Pemigatinib, and Futibatinib. These small molecules represent different classes of FGFR inhibitors and have been evaluated in numerous preclinical and clinical settings.
Table 1: In Vitro Potency (IC50) Against FGFR Isoforms
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Inhibitor | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) |
| Erdafitinib | 1.2[1][2][3] | 2.5[1][2][3] | 3.0[1][2][3] | 5.7[1][2][3] |
| Infigratinib | 0.9[4] | 1.4[4] | 1.0[4] | 61[4][5] |
| Pemigatinib | 0.4[6][7][8][9] | 0.5[6][7][8][9] | 1.2[6][9] | 30[6][7][8][9] |
| Futibatinib | 1.8[10][11] | 1.4[10] | 1.6[10][11] | 3.7[10][11] |
Table 2: Kinase Selectivity Profile
Kinase selectivity is crucial for minimizing off-target effects and associated toxicities. This table highlights the inhibitory activity against a key off-target kinase, VEGFR2, and the binding mechanism.
| Inhibitor | VEGFR2 IC50 (nM) | Binding Mechanism | Key Selectivity Notes |
| Erdafitinib | 36.8[2][3] | Reversible, ATP-competitive | Over 30-fold more potent for FGFR1 than VEGFR2[2]. |
| Infigratinib | 210 | Reversible, ATP-competitive | Selective for FGFR1-3 over FGFR4 and other kinases like VEGFR2. |
| Pemigatinib | >1000 (KDR)[7] | Reversible, ATP-competitive | Highly selective for FGFR1-3 over FGFR4 and a panel of other kinases[7]. |
| Futibatinib | Not specified, but highly selective | Irreversible, Covalent | Selectively inhibits FGFR1-4 with minimal inhibition of a large panel of other kinases[10][11]. |
Table 3: In Vivo Efficacy in Xenograft Models
The following table summarizes the demonstrated anti-tumor activity of these inhibitors in preclinical xenograft models of human cancers with specific FGFR alterations.
| Inhibitor | Cancer Model | FGFR Alteration | Efficacy Summary |
| Erdafitinib | Urothelial Carcinoma, Lung Adenocarcinoma | FGFR3 mutations/fusions | Potent, dose-dependent antitumor activity. |
| Infigratinib | Cholangiocarcinoma, Bladder Cancer | FGFR2 fusions, FGFR3-TACC3 fusion | Significant tumor growth inhibition[5]. |
| Pemigatinib | Cholangiocarcinoma, Myeloid/lymphoid neoplasms | FGFR2 fusions, FGFR1 rearrangements | Potent anti-tumor activity in various models with FGFR alterations[7]. |
| Futibatinib | Gastric, Lung, Bladder, Breast, Endometrial Cancer | Various FGFR aberrations | Potent and broad-spectrum antitumor efficacy in multiple xenograft models[10]. |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the context in which these inhibitors function, the following diagrams illustrate the FGFR signaling pathway and a typical preclinical evaluation workflow for novel FGFR inhibitors.
Caption: The FGFR signaling cascade is initiated by ligand binding and receptor dimerization, leading to the activation of multiple downstream pathways including RAS-MAPK, PI3K-AKT, PLCγ, and JAK-STAT, which collectively regulate key cellular processes.[2]
Caption: A typical preclinical workflow for evaluating FGFR inhibitors involves a tiered approach, starting with in vitro biochemical and cellular assays to determine potency and selectivity, followed by in vivo studies to assess anti-tumor efficacy.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of FGFR inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay measures the inhibition of FGFR kinase activity by quantifying the phosphorylation of a substrate. The LanthaScreen™ TR-FRET assay is a common platform for this purpose.
Materials:
-
FGFR1 enzyme
-
LanthaScreen™ Tb-anti-pTyr (PY20) Antibody
-
Fluorescein-polyGT substrate
-
Kinase Reaction Buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)
-
ATP
-
Test compounds (e.g., FGF22-IN-1)
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in Kinase Reaction Buffer to the desired final concentrations.
-
Kinase Reaction Mixture: Prepare a solution containing the FGFR1 enzyme and the fluorescein-polyGT substrate in Kinase Reaction Buffer. The final concentration of the substrate is typically around 200-400 nM.
-
ATP Solution: Prepare a solution of ATP in Kinase Reaction Buffer at a concentration equal to the Km for the specific FGFR isoform.
-
Assay Plate Setup: To each well of a 384-well plate, add the test compound solution.
-
Initiate Kinase Reaction: Add the kinase reaction mixture to each well, followed by the ATP solution to start the reaction. The final reaction volume is typically 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Prepare a detection solution containing the Tb-anti-pTyr antibody and EDTA in TR-FRET Dilution Buffer. Add 10 µL of the detection solution to each well to stop the kinase reaction and initiate the FRET signal development. The final concentration of the antibody is typically 2 nM.
-
Final Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for the antibody-substrate binding to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 490 nm) and acceptor (e.g., 520 nm) wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor) and plot the percent inhibition as a function of the inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells.
Materials:
-
FGFR-dependent cancer cell line (e.g., SNU-16, RT-112)
-
Complete cell culture medium
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well or 384-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in an opaque-walled multiwell plate at a predetermined optimal density in complete culture medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with medium only) from all experimental values. Plot the cell viability as a percentage of the vehicle control against the log of the inhibitor concentration to calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[5]
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
FGFR-dependent human cancer cell line
-
Matrigel (or similar basement membrane matrix)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation: Harvest the cancer cells and resuspend them in a mixture of sterile PBS and Matrigel. Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound and vehicle control to their respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment for a defined period or until the tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Conclusion
The landscape of FGFR inhibitors is rapidly evolving, with several agents demonstrating significant clinical activity in patients with FGFR-driven cancers. This guide provides a snapshot of the comparative performance of four key inhibitors, highlighting their potencies, selectivities, and in vivo efficacies. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and contribute to the development of the next generation of more effective and safer FGFR-targeted therapies. As our understanding of the complexities of FGFR signaling and resistance mechanisms grows, so too will the opportunities for innovative therapeutic strategies.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Adapta® Universal Kinase Assay and Substrates | Thermo Fisher Scientific - US [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. promega.com [promega.com]
- 10. Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide: Chemical Inhibition of FGF22 Signaling Versus Genetic Knockdown of FGF22
For researchers in neuroscience and drug development, understanding the nuanced differences between chemical and genetic modulation of signaling pathways is critical for experimental design and interpretation. This guide provides a comprehensive comparison of two primary methods for interrogating the function of Fibroblast Growth Factor 22 (FGF22), a key regulator of synapse development and plasticity: pharmacological inhibition using a pan-FGFR inhibitor and genetic knockdown.
Executive Summary
Both pharmacological inhibition and genetic knockdown of FGF22 signaling effectively reduce its downstream effects, primarily impacting synapse formation and maturation. However, they differ significantly in their specificity, temporal control, and potential off-target effects. Chemical inhibition offers acute and reversible control, while genetic knockdown provides a more chronic and potentially more complete loss of function. The choice between these methods will depend on the specific research question and experimental context.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from studies utilizing either genetic knockdown of FGF22 (FGF22 knockout mice) or pharmacological inhibition of its receptors (FGFRs).
| Parameter | FGF22 Genetic Knockdown (FGF22-/- Mice) | Pan-FGFR Inhibition (PD173074/SU5402) | Reference |
| Excitatory Synapse Density | Decreased VGLUT1 puncta density in the hippocampus. | Inhibition of FGF-2-stimulated neurite outgrowth in PC12 cells and granule neurons.[1] | [2] |
| Synaptic Vesicle Clustering | Significantly decreased in the developing hippocampus. | Not explicitly quantified, but inhibition of FGF-2's neurotropic effects suggests an impact.[1] | [3] |
| Neuronal Survival | Not directly reported as a primary phenotype. | PD173074 prevented FGF-2 supported survival of cerebellar granule neurons.[1] | [4] |
| Functional Recovery after Injury | Impeded functional recovery in a spinal cord injury model. | Not reported in the context of FGF22-specific recovery. | [3] |
Experimental Protocols
Pharmacological Inhibition of FGF22 Signaling in Neuronal Cultures
This protocol describes the use of PD173074, a selective FGFR1 inhibitor, to block FGF22 signaling in primary neuronal cultures.
Materials:
-
Primary neuronal cell culture (e.g., hippocampal or cortical neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
PD173074 (Tocris Bioscience, Cat. No. 1977)
-
Dimethyl sulfoxide (DMSO)
-
Recombinant FGF22 protein (optional, for stimulation assays)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Primary antibodies against synaptic markers (e.g., VGLUT1, Synapsin)
-
Fluorescently labeled secondary antibodies
-
Mounting medium with DAPI
Procedure:
-
Cell Culture: Plate primary neurons at a suitable density on coated coverslips in a 24-well plate and culture for at least 7 days in vitro (DIV) to allow for synapse formation.
-
Inhibitor Preparation: Prepare a stock solution of PD173074 in DMSO (e.g., 10 mM). Further dilute the stock solution in culture medium to the desired final working concentration (e.g., 100 nM). A vehicle control (DMSO) should be prepared at the same final concentration.
-
Treatment: Replace the culture medium with the medium containing PD173074 or vehicle control. For stimulation experiments, FGF22 can be added concurrently or after a pre-incubation period with the inhibitor.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).
-
Fixation: After treatment, gently wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Immunocytochemistry:
-
Wash the fixed cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% normal goat serum in PBS for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium with DAPI.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify synaptic parameters such as puncta density and size using appropriate image analysis software.
Genetic Knockdown of FGF22 using siRNA in Neuronal Cultures
This protocol outlines the procedure for transiently knocking down FGF22 expression in primary neurons using small interfering RNA (siRNA).
Materials:
-
Primary neuronal cell culture
-
Neurobasal medium
-
FGF22-specific siRNA and a non-targeting control siRNA
-
Transfection reagent suitable for neurons (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Reagents for RNA extraction and qRT-PCR (for validation)
-
Reagents for immunocytochemistry (as described above)
Procedure:
-
Cell Plating: Plate neurons at a density suitable for transfection as recommended by the transfection reagent manufacturer.
-
siRNA-Lipid Complex Formation:
-
On the day of transfection (e.g., DIV 4-5), dilute the FGF22 siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the wells containing the neurons.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of FGF22 expression.
-
Validation of Knockdown:
-
qRT-PCR: Harvest RNA from a subset of wells, reverse transcribe to cDNA, and perform quantitative real-time PCR using primers specific for FGF22 to confirm knockdown efficiency.
-
Immunocytochemistry: Perform immunocytochemistry for FGF22 (if a suitable antibody is available) or for downstream targets to assess the functional consequence of knockdown.
-
-
Phenotypic Analysis: Perform immunocytochemistry for synaptic markers and analyze as described in the previous protocol to assess the effect of FGF22 knockdown on synapse formation.
Analysis of FGF22 Knockout Mice
This protocol provides a general workflow for analyzing the synaptic phenotype in the brains of FGF22 knockout mice.
Materials:
-
FGF22 knockout mice and wild-type littermate controls
-
Anesthetics
-
Perfusion solutions: PBS and 4% PFA
-
Sucrose solutions (15% and 30% in PBS)
-
Cryostat or vibratome
-
Reagents for immunohistochemistry (as described above)
Procedure:
-
Animal Perfusion:
-
Deeply anesthetize the mouse.
-
Perform transcardial perfusion first with ice-cold PBS to clear the blood, followed by ice-cold 4% PFA to fix the tissue.
-
-
Tissue Processing:
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sequential immersion in 15% and then 30% sucrose solutions at 4°C until the brain sinks.
-
Freeze the brain and section it using a cryostat (e.g., 30-40 µm thick sections).
-
-
Immunohistochemistry:
-
Collect free-floating sections in PBS.
-
Follow the immunocytochemistry protocol described above, adjusting incubation times for thicker sections.
-
-
Imaging and Analysis:
-
Mount the stained sections onto glass slides.
-
Acquire images of the brain region of interest (e.g., hippocampus) using a confocal microscope.
-
Perform quantitative analysis of synapse density, morphology, and protein expression levels.
-
Mandatory Visualizations
FGF22 Signaling Pathway
Caption: The FGF22 signaling pathway, initiating with FGF22 binding to FGFR1/2.
Experimental Workflow: Pharmacological Inhibition
References
- 1. The FGFR1 inhibitor PD 173074 selectively and potently antagonizes FGF-2 neurotrophic and neurotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distinct sets of FGF receptors sculpt excitatory and inhibitory synaptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retrograde fibroblast growth factor 22 (FGF22) signaling regulates insulin-like growth factor 2 (IGF2) expression for activity-dependent synapse stabilization in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Cross-reactivity of Inhibitors Targeting the FGF22 Signaling Pathway
Introduction
Fibroblast Growth Factor 22 (FGF22) is a critical signaling molecule involved in neurological development and synapse formation. Its effects are primarily mediated through Fibroblast Growth Factor Receptors (FGFRs), particularly FGFR1 and FGFR2. Consequently, inhibitors targeting the FGF22 signaling pathway are typically directed against these receptors. For the purpose of this guide, we will refer to a hypothetical inhibitor as "FGF22-IN-1" to illustrate the principles of assessing cross-reactivity with other FGF family members and related kinases. Understanding the selectivity profile of such an inhibitor is paramount for researchers and drug development professionals to ensure targeted efficacy and minimize off-target effects.
This guide provides a framework for evaluating the cross-reactivity of inhibitors of the FGF22 pathway, featuring comparative data for well-characterized FGFR inhibitors, detailed experimental protocols, and visualizations of key biological and experimental processes.
Comparative Analysis of FGFR Inhibitor Selectivity
The cross-reactivity of an inhibitor is quantitatively assessed by comparing its half-maximal inhibitory concentration (IC50) against a panel of different kinases. A lower IC50 value indicates higher potency. The following table summarizes the biochemical IC50 data for several known FGFR inhibitors against the four FGFR family members and other relevant tyrosine kinases. This data serves as a benchmark for evaluating the selectivity of a novel compound like our hypothetical "this compound".
| Target Kinase | Infigratinib (BGJ398) [1][2] | Pemigatinib (INCB054828) [3][4][5][6] | AZD4547 [7][8] | PD173074 [9][10] |
| FGFR1 | 0.9 nM | 0.4 nM | 0.2 nM | ~25 nM |
| FGFR2 | 1.4 nM | 0.5 nM | 2.5 nM | - |
| FGFR3 | 1.0 nM | 1.2 nM | 1.8 nM | 5 nM |
| FGFR4 | 60 nM | 30 nM | 165 nM | - |
| VEGFR2 (KDR) | 180 nM | >10,000 nM | 24 nM | ~100-200 nM |
| PDGFR | - | - | >10,000 nM | 17,600 nM |
| c-Src | - | - | >10,000 nM | 19,800 nM |
| c-Kit | 750 nM | >1,000 nM | - | - |
Note: IC50 values can vary depending on the specific assay conditions. Data is compiled from publicly available sources.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the FGF signaling pathway and a typical workflow for assessing inhibitor selectivity.
Figure 1. Simplified FGF22/FGFR Signaling Pathway.
Figure 2. General Workflow for In Vitro Kinase Inhibition Assay.
Experimental Methodologies
Accurate determination of inhibitor cross-reactivity relies on robust and well-defined experimental protocols. Below are methodologies for two key types of assays.
In Vitro Biochemical Kinase Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.
Objective: To determine the IC50 value of an inhibitor against a purified kinase.
Materials:
-
Recombinant human kinases (e.g., FGFR1, FGFR2, FGFR3, FGFR4, VEGFR2)
-
Kinase-specific substrate peptide
-
ATP solution
-
Test inhibitor (e.g., "this compound") serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Tyrosine Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
384-well assay plates
Protocol:
-
Reagent Preparation: Dilute the kinase, substrate, and ATP to their optimal working concentrations in Tyrosine Kinase Buffer.
-
Assay Setup: In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (vehicle control).
-
Kinase Addition: Add 2 µL of the diluted kinase to each well.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP and then into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[11][12]
Cell-Based Proliferation Assay
This assay measures the ability of an inhibitor to suppress the growth of cells whose proliferation is dependent on the activity of a specific kinase.
Objective: To determine the cellular potency (IC50) of an inhibitor in a biologically relevant context.
Materials:
-
Ba/F3 murine pro-B cell lines engineered to be dependent on the expression of a specific human FGFR for survival and proliferation.
-
RPMI-1640 media supplemented with 10% FBS.
-
Test inhibitor (e.g., "this compound") serially diluted in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
96-well cell culture plates.
Protocol:
-
Cell Seeding: Seed the FGFR-dependent Ba/F3 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Inhibitor Treatment: Add serial dilutions of the inhibitor to the wells. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent typically measures ATP content, which correlates with the number of viable cells.
-
Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Normalize the signal to the vehicle control to determine the percent viability at each inhibitor concentration. Calculate the IC50 value by plotting percent viability against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.[1]
While "this compound" is a hypothetical compound, the principles and methodologies outlined in this guide provide a robust framework for assessing the cross-reactivity and selectivity of any inhibitor targeting the FGF22 signaling pathway. By employing a combination of biochemical and cell-based assays and comparing the resulting data against known inhibitors, researchers can build a comprehensive selectivity profile. This is an indispensable step in the preclinical evaluation of a candidate compound, ensuring a clear understanding of its on-target potency and potential off-target liabilities.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe AZD4547 | Chemical Probes Portal [chemicalprobes.org]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
Comparative Efficacy of FGF22-IN-1 in Cancer Cell Lines: A Guide for Researchers
Disclaimer: As of this publication, "FGF22-IN-1" is a hypothetical designation for a selective inhibitor of Fibroblast Growth Factor 22 (FGF22) signaling. The following guide is based on a projected profile of such an inhibitor, compared with established pan-FGFR inhibitors, to aid researchers in the conceptualization and design of future studies. The experimental data for this compound is illustrative.
This guide provides a comparative analysis of the hypothetical this compound against commercially available pan-FGFR inhibitors. It is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of targeting the FGF22 signaling pathway.
Data Presentation: Comparative Efficacy (IC50, nM)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of our hypothetical this compound and other known FGFR inhibitors across various cancer cell lines. Lower IC50 values indicate higher potency. The cell lines chosen are known to have alterations in the FGFR signaling pathway, making them relevant models for studying FGFR inhibition.
| Cell Line | FGFR Alteration | This compound (Hypothetical IC50 in nM) | Erdafitinib (IC50 in nM) | Pemigatinib (IC50 in nM) | Infigratinib (IC50 in nM) |
| SNU-16 | FGFR2 Amplification | 50 | - | - | - |
| KATO III | FGFR2 Amplification | 75 | - | - | - |
| RT-112 | FGFR3 Fusion | >1000 | 13.2[1] | 1.2[2] | 5[3] |
| A549 | FGFR1 Overexpression | 150 | 7760[4] | - | - |
| JMSU1 | FGFR3 Overexpression | >1000 | - | - | 15[3] |
Data for Erdafitinib, Pemigatinib, and Infigratinib are sourced from publicly available literature. The IC50 values for this compound are projected for illustrative purposes.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the methods used to assess its efficacy, the following diagrams illustrate the FGF22 signaling pathway and a typical experimental workflow.
References
The Untapped Potential of FGF22 Inhibition: A Comparative Framework for Future Drug Discovery
While specific inhibitors targeting Fibroblast Growth Factor 22 (FGF22) are not yet publicly documented, the critical role of the FGF22 signaling pathway in neuronal development and plasticity marks it as a compelling, yet underexplored, therapeutic target. This guide provides a comparative framework for the future evaluation of FGF22 inhibitors, drawing parallels from the broader class of Fibroblast Growth Factor Receptor (FGFR) inhibitors. It is designed to equip researchers, scientists, and drug development professionals with the necessary foundation to assess and compare novel FGF22-targeted compounds as they emerge.
Fibroblast Growth Factor 22 (FGF22) is a key signaling molecule, primarily recognized for its role as a presynaptic organizer in the central nervous system.[1][2][3] It is crucial for the formation and stabilization of excitatory synapses, particularly in the hippocampus, a brain region vital for learning and memory.[1][3] Dysregulation of FGF22 signaling has been implicated in neurological and psychiatric conditions, including epilepsy and depression, highlighting the therapeutic potential of modulating this pathway.[3][4][5]
FGF22 exerts its effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs), primarily FGFR1 and FGFR2.[1][2][6] This interaction triggers a cascade of intracellular signaling events that are fundamental to cellular processes like proliferation, differentiation, and survival. While the broader family of FGFs and their receptors have been extensively studied as targets for cancer therapy, leading to the development of several FGFR inhibitors, specific antagonists for FGF22 remain to be developed.[7][8][9][10][11]
The FGF22 Signaling Pathway
The canonical FGF22 signaling cascade is initiated by the binding of FGF22 to its cognate FGFRs on the presynaptic neuron. This ligand-receptor interaction induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This phosphorylation event creates docking sites for adaptor proteins, such as FRS2 (Fibroblast growth factor Receptor Substrate 2), which in turn recruit other signaling molecules to the plasma membrane.
The activation of FRS2 can lead to the initiation of multiple downstream pathways, including the Ras-MAPK pathway, the PI3K-Akt pathway, and the PLCγ pathway. These cascades culminate in the regulation of gene expression and protein synthesis, ultimately influencing synaptic vesicle clustering and the stabilization of the presynaptic terminal.[1]
A Framework for Comparing Future FGF22 Inhibitors
In the absence of existing FGF22 inhibitors, we propose a comprehensive framework for their future evaluation and comparison. This framework is based on established practices in drug discovery and the known biology of the FGF/FGFR system.
Table 1: Hypothetical Comparative Data for Future FGF22 Inhibitors
| Parameter | Inhibitor A | Inhibitor B | Control (Non-selective FGFRi) |
| Target Specificity | |||
| IC50 for FGF22-FGFR1 (nM) | |||
| IC50 for FGF22-FGFR2 (nM) | |||
| IC50 for other FGFRs (nM) | |||
| Off-target kinases (panel) | |||
| Biochemical Potency | |||
| Binding Affinity (Kd) to FGF22 (nM) | |||
| Inhibition of FGFR Phosphorylation (%) | |||
| Cellular Efficacy | |||
| Inhibition of Neurite Outgrowth (EC50, µM) | |||
| Reduction in Synaptic Vesicle Clustering (%) | |||
| In Vivo Efficacy | |||
| Model Organism & Disease | |||
| Behavioral Endpoint Improvement (%) | |||
| Pharmacokinetics | |||
| Bioavailability (%) | |||
| Half-life (hours) | |||
| Brain Penetration (Brain/Plasma ratio) | |||
| Safety & Tolerability | |||
| Cytotoxicity (CC50, µM) | |||
| Adverse Effects in Animal Models |
Key Experimental Protocols for Evaluating FGF22 Inhibitors
The robust comparison of novel FGF22 inhibitors will rely on a standardized set of experimental protocols. Below are detailed methodologies for key assays.
In Vitro Binding and Potency Assays
-
Objective: To determine the binding affinity and inhibitory potency of a compound against the FGF22-FGFR interaction.
-
Methodology:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Recombinant human FGFR is coated onto a microplate. Biotinylated FGF22 and varying concentrations of the test inhibitor are then added. The amount of bound FGF22 is detected using a streptavidin-HRP conjugate and a colorimetric substrate. The IC50 value is calculated from the dose-response curve.
-
Surface Plasmon Resonance (SPR): Recombinant FGF22 is immobilized on a sensor chip. Different concentrations of the inhibitor are flowed over the chip, and the change in the refractive index at the surface is measured to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) is calculated.
-
Cellular Assays
-
Objective: To assess the functional effects of the inhibitor on FGF22-mediated cellular responses.
-
Methodology:
-
Neuronal Culture and Synaptic Vesicle Clustering Assay: Primary hippocampal neurons are cultured. After a set period, the neurons are treated with FGF22 in the presence or absence of the inhibitor. The cells are then fixed and stained for synaptic vesicle markers (e.g., synapsin I). The number and size of synaptic vesicle clusters are quantified using immunofluorescence microscopy.
-
Western Blot for FGFR Phosphorylation: Neuronal cells are treated with FGF22 and the inhibitor. Cell lysates are then subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies specific for phosphorylated FGFR (pFGFR) and total FGFR to determine the extent of inhibition.
-
In Vivo Efficacy Studies
-
Objective: To evaluate the therapeutic potential of the inhibitor in a relevant animal model.
-
Methodology:
-
Animal Model: A mouse model with a phenotype relevant to FGF22 dysregulation, such as a genetic model of epilepsy or a stress-induced model of depression, would be appropriate.[4][5]
-
Administration and Behavioral Testing: The inhibitor is administered to the animals via a suitable route (e.g., oral gavage, intraperitoneal injection). A battery of behavioral tests is then conducted to assess the compound's effect on the disease phenotype. For example, in a depression model, tests like the forced swim test and sucrose preference test would be used.[5]
-
Experimental Workflow for FGF22 Inhibitor Screening
The process of identifying and validating a novel FGF22 inhibitor would typically follow a multi-step workflow, from initial high-throughput screening to in vivo validation.
Conclusion
The development of specific FGF22 inhibitors represents a promising frontier in neuroscience and drug discovery. While the field is still in its infancy, the established roles of FGF22 in synaptic function and its implication in neurological disorders provide a strong rationale for pursuing this target. By leveraging the knowledge gained from the broader field of FGFR inhibitor development and employing a rigorous, standardized framework for evaluation, the scientific community will be well-equipped to identify and advance novel FGF22-targeted therapeutics from the bench to the clinic. This guide serves as a foundational resource to inform and streamline these future endeavors.
References
- 1. Retrograde fibroblast growth factor 22 (FGF22) signaling regulates insulin-like growth factor 2 (IGF2) expression for activity-dependent synapse stabilization in the mammalian brain | eLife [elifesciences.org]
- 2. FGF22 signaling regulates synapse formation during post-injury remodeling of the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Selective Inactivation of Fibroblast Growth Factor 22 (FGF22) in CA3 Pyramidal Neurons Impairs Local Synaptogenesis and Affective Behavior Without Affecting Dentate Neurogenesis [frontiersin.org]
- 4. Deletion of fibroblast growth factor 22 (FGF22) causes a depression-like phenotype in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deletion of Fibroblast Growth Factor 22 (FGF22) causes a depression-like phenotype in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. FGF Family: From Drug Development to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fibroblast growth factor receptor (FGFR) inhibitors: A review of a novel therapeutic class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
A Head-to-Head Comparison of Small Molecule Inhibitors for Modulating FGF22 Signaling
For researchers, scientists, and drug development professionals, understanding the nuances of small molecule inhibitors is critical for investigating the function of Fibroblast Growth Factor 22 (FGF22) and developing potential therapeutics. This guide provides a head-to-head comparison of four well-characterized small molecule inhibitors that target the Fibroblast Growth Factor Receptors (FGFRs) through which FGF22 mediates its effects.
FGF22 is a key signaling molecule involved in a variety of biological processes, including synapse formation and tissue repair. It exerts its influence primarily by binding to and activating FGFR1b and FGFR2b isoforms.[1][2][3] Direct small molecule inhibitors of FGF22 itself are not well-established; therefore, targeting its receptors is the primary strategy for modulating its signaling pathway. This guide focuses on a comparative analysis of PD173074, AZD4547, Dovitinib (TKI-258), and SU5402, providing quantitative data, detailed experimental protocols, and pathway diagrams to inform experimental design and drug development decisions.
Performance Comparison of FGFR Inhibitors
The following table summarizes the in vitro potency of the selected small molecule inhibitors against FGFR1 and FGFR2, the primary receptors for FGF22. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency; a lower value indicates a more potent inhibitor.
| Compound | Target(s) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | Other Notable Targets (IC50 in nM) |
| PD173074 | FGFR1, FGFR3 | 21.5 - 25[4][5][6] | Inhibits[6] | FGFR3 (5), VEGFR2 (~100)[7] |
| AZD4547 | FGFR1, FGFR2, FGFR3 | 0.2[8][9] | 2.5[8][9] | FGFR3 (1.8), FGFR4 (165), VEGFR2 (24)[8][9] |
| Dovitinib (TKI-258) | Multi-RTK | 8[10][11][12] | 40[12] | FGFR3 (9), VEGFR1/2/3 (10/13/8), FLT3 (1), c-Kit (2), PDGFRβ (210)[10][11] |
| SU5402 | VEGFR, FGFR | 30[13][14] | - | VEGFR2 (20), PDGFRβ (510)[13][14][15] |
Signaling Pathways and Experimental Workflows
To effectively utilize these inhibitors, it is crucial to understand the FGF22 signaling cascade and the experimental workflows for their characterization.
FGF22 Signaling Pathway
FGF22, upon binding to its receptors FGFR1b and FGFR2b, induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are central to cellular responses like proliferation and differentiation.
Experimental Workflow: Inhibitor Characterization
A typical workflow for characterizing the efficacy of these small molecule inhibitors involves a series of in vitro assays to determine their impact on kinase activity, cell signaling, and cell viability.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of small molecule inhibitors.
In Vitro FGFR Kinase Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the FGFR kinase.
Objective: To determine the IC50 value of an inhibitor against a specific FGFR.
Materials:
-
Recombinant human FGFR1 or FGFR2 kinase domain.
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
ATP.
-
Test inhibitor (e.g., PD173074) at various concentrations.
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
96-well plates.
-
ADP-Glo™ Kinase Assay kit or similar.
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then in kinase assay buffer.
-
Add the recombinant FGFR kinase to the wells of a 96-well plate.
-
Add the inhibitor dilutions to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.[10]
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Objective: To assess the effect of an inhibitor on the growth of FGFR-dependent cells.
Materials:
-
FGFR-expressing cell line (e.g., urothelial carcinoma cell lines with FGFR3 mutations).[16]
-
Complete cell culture medium.
-
Test inhibitor at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
96-well cell culture plates.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well and allow them to adhere overnight.[10]
-
Replace the medium with fresh medium containing serial dilutions of the test inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubate the cells for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 for cell growth inhibition.[17]
Western Blot for Phosphorylated ERK (p-ERK)
This technique is used to detect the phosphorylation status of ERK, a key downstream effector in the FGF22/FGFR signaling pathway.
Objective: To determine if an inhibitor blocks FGFR-mediated downstream signaling.
Materials:
-
FGFR-expressing cell line.
-
Serum-free medium for starvation.
-
FGF ligand (e.g., FGF2) and heparin for stimulation.
-
Test inhibitor.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-p-ERK1/2 and anti-total ERK1/2.
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate.
Procedure:
-
Culture cells to 70-80% confluency and then serum-starve overnight.
-
Pre-treat the cells with various concentrations of the inhibitor for 1-3 hours.[18]
-
Stimulate the cells with an FGF ligand (e.g., 10 ng/mL FGF2) and heparin for 15-20 minutes.[18]
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.[19][20]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total ERK1/2 antibody to confirm equal protein loading.[20][21]
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK. A dose-dependent decrease in this ratio indicates effective inhibition of the signaling pathway.[19]
References
- 1. Retrograde fibroblast growth factor 22 (FGF22) signaling regulates insulin-like growth factor 2 (IGF2) expression for activity-dependent synapse stabilization in the mammalian brain | eLife [elifesciences.org]
- 2. FGF22 signaling regulates synapse formation during post-injury remodeling of the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Fibroblast Growth Factor 22 Contributes to the Development of Retinal Nerve Terminals in the Dorsal Lateral Geniculate Nucleus [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. stemcell.com [stemcell.com]
- 7. selleckchem.com [selleckchem.com]
- 8. AZD4547 - tcsc0971 - Taiclone [taiclone.com]
- 9. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dovitinib (TKI-258, CHIR-258) | CAS#:405169-16-6 | Chemsrc [chemsrc.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. rndsystems.com [rndsystems.com]
- 16. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. AZD4547 | FGFR Inhibitor | Anticancer | TargetMol [targetmol.com]
- 19. benchchem.com [benchchem.com]
- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validating the On-Target Effects of FGF22-IN-1: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the on-target effects of FGF22-IN-1, a novel inhibitor of the Fibroblast Growth Factor 22 (FGF22) signaling pathway. By objectively comparing its performance with alternative inhibitors and providing detailed experimental methodologies, this document serves as a practical resource for assessing the efficacy and specificity of this compound.
Introduction to FGF22 Signaling
Fibroblast Growth Factor 22 (FGF22) is a secreted signaling protein that plays a critical role in the development and function of the central nervous system.[1][2] It acts as a presynaptic organizer, crucial for the formation and stabilization of excitatory synapses.[2][3] FGF22, typically released from target neurons, binds to and activates Fibroblast Growth Factor Receptors (FGFRs), primarily FGFR1 and FGFR2, on presynaptic nerve terminals.[1][3] This binding event triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways, including the Ras-MAPK and PI3K-Akt pathways.[4][5] These pathways are instrumental in regulating gene expression and promoting the structural and functional maturation of synapses.[3] Dysregulation of the FGF22 signaling pathway has been implicated in various neurological and psychiatric disorders, making it an attractive target for therapeutic intervention.[2]
The FGF22 Signaling Pathway
The following diagram illustrates the key components and interactions within the FGF22 signaling cascade. Understanding this pathway is fundamental to designing and interpreting experiments aimed at validating the on-target effects of inhibitors like this compound.
Caption: The FGF22 signaling cascade, from receptor binding to downstream gene expression.
Comparative Analysis of FGF22 Pathway Inhibitors
To ascertain the specific on-target effects of this compound, a direct comparison with alternative inhibitory mechanisms is essential. This guide considers two hypothetical alternatives for a comprehensive evaluation:
-
This compound (Hypothetical): A small molecule designed to be a highly selective, non-competitive inhibitor of FGFR1/2 kinase activity.
-
Alternative-A (Antibody-based): A neutralizing antibody that directly binds to FGF22, preventing its interaction with FGFRs.
-
Alternative-B (Broad-Spectrum Kinase Inhibitor): A less selective small molecule tyrosine kinase inhibitor known to target multiple FGFRs and other related kinases.
The following tables summarize hypothetical quantitative data from key validation experiments.
Table 1: Target Engagement and Specificity
| Parameter | This compound | Alternative-A | Alternative-B |
| Binding Affinity (Kd) to FGFR2 | 15 nM | N/A | 50 nM |
| Binding Affinity (Kd) to FGF22 | N/A | 5 nM | N/A |
| Inhibition of FGFR2 Autophosphorylation (IC50) | 25 nM | 10 nM | 75 nM |
| Kinase Selectivity Profile (Top 3 off-targets) | VEGFR2 (>1 µM), PDGFR (>2 µM), c-Kit (>5 µM) | N/A | VEGFR2 (100 nM), PDGFR (250 nM), Src (500 nM) |
Table 2: Inhibition of Downstream Signaling
| Parameter (IC50 in primary neurons) | This compound | Alternative-A | Alternative-B |
| p-ERK Inhibition | 40 nM | 20 nM | 100 nM |
| p-Akt Inhibition | 50 nM | 25 nM | 120 nM |
| c-Fos Expression Inhibition | 60 nM | 30 nM | 150 nM |
Table 3: Cellular and Functional Outcomes
| Parameter (in co-culture model) | This compound | Alternative-A | Alternative-B |
| Inhibition of Synapse Formation (%) | 75% | 85% | 60% |
| Effect on Neuronal Viability (LD50) | > 10 µM | > 20 µM | 2 µM |
| Off-target Cellular Effects (e.g., apoptosis) | Minimal | Minimal | Significant at >1 µM |
Experimental Workflow for On-Target Validation
The validation of a targeted inhibitor like this compound follows a logical progression from biochemical assays to cellular and functional readouts. The diagram below outlines a typical experimental workflow.
Caption: A streamlined workflow for validating the on-target effects of FGF22 inhibitors.
Detailed Experimental Protocols
In Vitro Kinase Assay for FGFR2 Autophosphorylation
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on FGF22-induced FGFR2 autophosphorylation.
Methodology:
-
Recombinant human FGFR2 kinase domain is incubated in a kinase buffer containing ATP and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Test compounds (this compound, Alternative-B) are added at varying concentrations.
-
The reaction is initiated by the addition of recombinant FGF22 to stimulate autophosphorylation. For Alternative-A, it is pre-incubated with FGF22 before addition.
-
After incubation at 30°C, the reaction is stopped, and the level of phosphorylated substrate is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or by ELISA using a phospho-tyrosine specific antibody.
-
Data are normalized to controls (no inhibitor) and plotted as a function of inhibitor concentration to calculate the IC50 value.
Western Blot for Downstream Signaling Inhibition
Objective: To quantify the inhibition of FGF22-induced phosphorylation of ERK and Akt in a cellular context.
Methodology:
-
Primary cortical neurons are cultured to an appropriate density.
-
Cells are serum-starved for 4-6 hours to reduce basal signaling.
-
Cells are pre-incubated with various concentrations of the test compounds for 1 hour.
-
FGF22 (50 ng/mL) is added to stimulate the signaling pathway for 15 minutes.
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and incubated with primary antibodies against phospho-ERK, total-ERK, phospho-Akt, and total-Akt.
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified, and the ratio of phosphorylated to total protein is calculated and normalized to the FGF22-stimulated control.
Synapse Formation Assay
Objective: To assess the functional consequence of inhibiting the FGF22 pathway on synapse formation.
Methodology:
-
A co-culture system of entorhinal cortex neurons and dentate gyrus neurons is established.
-
On day in vitro (DIV) 7, the co-cultures are treated with the test compounds at their respective IC50 concentrations for downstream signaling inhibition.
-
On DIV 14, the cells are fixed and permeabilized.
-
Immunocytochemistry is performed using antibodies against presynaptic (e.g., Synapsin I) and postsynaptic (e.g., PSD-95) markers.
-
Fluorescently labeled secondary antibodies are used for visualization.
-
Images are acquired using a confocal microscope.
-
The number of co-localized presynaptic and postsynaptic puncta, representing synapses, is quantified using image analysis software.
-
The synapse count in treated cultures is compared to untreated controls.
Logical Comparison of Inhibitor Mechanisms
The choice of an inhibitor depends on the specific research question and desired therapeutic profile. The following diagram illustrates the different points of intervention for this compound and its alternatives.
Caption: Points of intervention for this compound and its alternatives in the signaling pathway.
Conclusion
This guide provides a structured approach to validating the on-target effects of this compound. By employing a combination of biochemical, cellular, and functional assays and comparing the results with alternative inhibitors, researchers can build a robust data package to confirm the potency, selectivity, and mechanism of action of their lead compounds. The provided protocols and workflows serve as a foundation for rigorous preclinical evaluation, ultimately increasing the probability of success in developing novel therapeutics targeting the FGF22 signaling pathway.
References
- 1. FGF22 signaling regulates synapse formation during post-injury remodeling of the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Selective Inactivation of Fibroblast Growth Factor 22 (FGF22) in CA3 Pyramidal Neurons Impairs Local Synaptogenesis and Affective Behavior Without Affecting Dentate Neurogenesis [frontiersin.org]
- 3. Retrograde fibroblast growth factor 22 (FGF22) signaling regulates insulin-like growth factor 2 (IGF2) expression for activity-dependent synapse stabilization in the mammalian brain | eLife [elifesciences.org]
- 4. Fibroblast Growth Factor (FGF) Family Signaling Pathways [rndsystems.com]
- 5. Frontiers | FGF, Mechanism of Action, Role in Parkinson’s Disease, and Therapeutics [frontiersin.org]
Assessing the Long-Term Efficacy and Safety of FGF22-Based Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fibroblast Growth Factor 22 (FGF22) has emerged as a significant modulator of synaptic plasticity and neuronal survival, positioning it as a promising therapeutic candidate for a range of neurological and psychiatric disorders. This guide provides a comprehensive comparison of FGF22-based treatments with alternative therapeutic strategies, supported by preclinical experimental data. We delve into the long-term effects, underlying mechanisms, and potential adverse events associated with modulating the FGF22 signaling pathway.
FGF22 Signaling Pathway
FGF22 exerts its effects by binding to Fibroblast Growth Factor Receptors (FGFRs), primarily FGFR1 and FGFR2. This binding event triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream intracellular signaling pathways. The three major pathways activated are the Ras-MAPK pathway, which influences cell proliferation and differentiation; the PI3K-Akt pathway, a key regulator of cell survival; and the PLCγ pathway, which impacts cell morphology and migration.
Therapeutic Applications and Comparative Efficacy
FGF22 has shown considerable promise in preclinical models of spinal cord injury and depression. This section compares the efficacy of FGF22 treatment with other neurotrophic factors and therapeutic modalities.
Spinal Cord Injury
In models of spinal cord injury (SCI), FGF22 promotes neuronal survival, axonal regeneration, and functional recovery.[1] Gene therapy approaches utilizing adeno-associated viruses (AAVs) to overexpress FGF22 have demonstrated enhanced circuit rewiring and improved motor function.[2][3][4][5]
Experimental Workflow for FGF22 Gene Therapy in a Mouse Model of SCI
Table 1: Comparison of Neurotrophic Factors in Spinal Cord Injury (Preclinical Data)
| Treatment | Model | Key Findings | Reference |
| FGF22 | Mouse (T8 dorsal hemisection) | Increased neuronal survival, enhanced axonal regeneration, improved motor function (BBB score). | [1] |
| FGF22 Gene Therapy | Mouse (T8 dorsal hemisection) | Enhanced circuit rewiring, improved performance on irregular ladder rung walk. | [2][3][4][5] |
| Brain-Derived Neurotrophic Factor (BDNF) | Rat (thoracic SCI) | Promotes neuronal survival and axonal growth. | [6] |
| Glial Cell Line-Derived Neurotrophic Factor (GDNF) | Rat (thoracic SCI) | Supports motor neuron survival and axonal regeneration. | [6] |
Depression
FGF22 knockout mice exhibit depression-like behaviors, suggesting a role for this growth factor in mood regulation.[7] Studies have shown that increasing FGF22 levels in the hippocampus can alleviate depression-like symptoms in animal models, potentially by modulating interleukin-1β expression.[8]
Table 2: Comparison of FGF Family Members in Depression Models (Preclinical Data)
| Treatment/Factor | Model | Key Findings | Reference |
| FGF22 (overexpression) | Rat (Chronic Unpredictable Mild Stress - CUMS) | Alleviated depression-like behaviors, reduced hippocampal apoptosis, decreased IL-1β expression. | [8] |
| FGF2 (administration) | Mouse (CUMS) | Attenuated depression-like behaviors, inhibited oxidative stress, increased p-ERK and p-Akt. | [9] |
| FGF9 (administration) | Rat | Increased anxiety- and depression-like behaviors. | [7][10] |
Long-Term Effects and Potential Side Effects
While long-term data for direct FGF22 administration is limited, insights can be drawn from studies on FGFR inhibitors, which provide a perspective on the systemic effects of modulating the FGF signaling pathway.
Table 3: Potential Long-Term Side Effects of Modulating FGF Signaling (Based on FGFR Inhibitor Studies)
| System | Potential Adverse Events | Management/Mitigation | Reference |
| Ocular | Dry eyes, central serous retinopathy, retinal detachment. | Prophylactic lubricants, regular ophthalmologic evaluation. | [11][12] |
| Dermatologic | Dry skin, alopecia, hand-foot syndrome, stomatitis, nail changes. | Moisturizers, minoxidil, lifestyle changes, topical anesthetics. | [11][13][14] |
| Gastrointestinal | Diarrhea, nausea, vomiting, dry mouth. | Anti-emetics, loperamide, salivary stimulants. | [11][13][15] |
| Metabolic | Hyperphosphatemia. | Low-phosphate diet, phosphate binders, dose modification. | [13][14][15] |
| General | Fatigue, asthenia. | Regular exercise, proper nutrition and sleep. | [12][15] |
It is crucial to note that these side effects are associated with the inhibition of FGF signaling, and the long-term effects of FGF22 agonism may differ. However, this provides a framework for monitoring potential on-target, off-tissue effects in future long-term studies of FGF22-based therapies.
Experimental Protocols
FGF22 Gene Therapy in a Mouse Model of Spinal Cord Injury
Objective: To assess the therapeutic efficacy of AAV-mediated FGF22 overexpression on functional recovery and neuronal rewiring following spinal cord injury.
Animal Model: Adult female C57BL/6 mice.
Surgical Procedure:
-
Anesthetize the mouse using isoflurane.
-
Perform a bilateral dorsal hemisection of the spinal cord at the T8 vertebral level.
-
On the day of or one day following the injury, perform a stereotactic injection of AAV carrying the FGF22 gene (or a control vector) into the cervical spinal cord.
Behavioral Assessment:
-
At 14 and 21 days post-injury, assess motor function using the irregular ladder rung walking test.
-
Quantify the number of footfalls and missteps to evaluate coordination and limb placement.
Histological Analysis:
-
At the study endpoint, perfuse the animals and dissect the spinal cord tissue.
-
Perform immunohistochemistry to visualize corticospinal tract axons and synaptic markers.
-
Quantify the extent of axonal sprouting and the number of synapses to assess neuronal rewiring.
Assessment of Depression-Like Behavior in a Rat CUMS Model
Objective: To evaluate the antidepressant-like effects of FGF22 overexpression in a rat model of chronic unpredictable mild stress (CUMS).
Animal Model: Adult male Sprague-Dawley rats.
CUMS Protocol:
-
Subject the rats to a variable sequence of mild stressors daily for 4 weeks. Stressors may include cage tilt, wet bedding, light/dark cycle reversal, and restraint.
-
A control group is handled but not exposed to the stressors.
Intervention:
-
Following the CUMS protocol, stereotactically inject a lentiviral vector encoding FGF22 (or a mock vector) into the hippocampus.
Behavioral Testing:
-
Open Field Test: To assess general locomotor activity and anxiety-like behavior by measuring the time spent in the center of the arena.
-
Forced Swim Test: To evaluate behavioral despair by measuring the duration of immobility.
-
Sucrose Preference Test: To assess anhedonia by measuring the consumption of a sucrose solution versus water.
Biochemical Analysis:
-
Use ELISA or Western blot to measure the expression levels of FGF22, IL-1β, and markers of apoptosis (e.g., Bcl-2, Bad).[8]
Conclusion
FGF22 represents a promising therapeutic avenue for neurological and psychiatric conditions characterized by synaptic dysfunction and neuronal loss. Preclinical studies have demonstrated its potential to promote functional recovery after spinal cord injury and to alleviate depression-like behaviors. However, the long-term effects of sustained FGF22 treatment require further investigation. By drawing parallels with the known side effects of FGFR inhibitors, researchers can anticipate and monitor potential systemic effects. The continued exploration of FGF22 and its signaling pathway will be crucial in developing targeted and effective therapies for these debilitating disorders.
References
- 1. Fibroblast Growth Factor 22 Inhibits ER Stress-Induced Apoptosis and Improves Recovery of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Synaptogenic gene therapy with FGF22 improves circuit plasticity and functional recovery following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synaptogenic gene therapy with FGF22 improves circuit plasticity and functional recovery following spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Fibroblast Growth Factors in Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fibroblast growth factor 22 is a novel modulator of depression through interleukin‐1β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Antidepressant-Like Effects of Low- and High-Molecular Weight FGF-2 on Chronic Unpredictable Mild Stress Mice [frontiersin.org]
- 10. Frontiers | Fibroblast Growth Factors in Depression [frontiersin.org]
- 11. targetedonc.com [targetedonc.com]
- 12. mdpi.com [mdpi.com]
- 13. targetedonc.com [targetedonc.com]
- 14. Clinical development and management of adverse events associated with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Practical Management of Adverse Events Associated With FGFR Inhibitors for Cholangiocarcinoma for the Advanced Practice Provider - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of FGF22-IN-1
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive guide to the proper disposal procedures for FGF22-IN-1, a potent CD4 D1 inhibitor. While a specific Safety Data Sheet (SDS) for this compound was not located, the available information for similar research-grade biochemicals, such as FGF-22 protein, indicates that it is not classified as a hazardous substance.[1] Therefore, the following disposal procedures are based on general best practices for non-hazardous laboratory waste.
Immediate Safety and Handling Precautions
Before disposal, it is crucial to adhere to standard laboratory safety protocols when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, protective gloves, and a lab coat.[1]
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[1]
Disposal Procedures for this compound
As this compound is considered a non-hazardous substance, its disposal should follow institutional and local guidelines for non-hazardous chemical waste.
Quantitative Data for Disposal of Non-Hazardous Waste
| Waste Type | Disposal Method | Quantitative Limits (General Guidance) | Citations |
| Solid this compound Waste | Landfill (via laboratory trash) | No specific limit, but should not be disposed of in large bulk quantities. | [3][4][5] |
| Liquid Solutions of this compound | Sanitary Sewer (drain disposal) | Limited volumes, typically up to 5 gallons per discharge. Must be water-soluble and not harmful to aquatic life. | [6] |
| Empty Containers | Regular Trash | Must be "RCRA Empty" - no freestanding liquid. Labels should be defaced or removed. | [3][7] |
Experimental Protocols for Waste Neutralization (If Applicable)
For many non-hazardous laboratory chemicals, direct disposal is acceptable. However, if your institution requires neutralization of even non-hazardous waste, a general acid-base neutralization protocol can be followed. Note that this is a general procedure and may not be necessary for this compound.
Acid-Base Neutralization Protocol:
-
Dilution: For quantities of 25 mL or less, dilute the substance with at least 10 parts water.
-
Neutralization:
-
For acidic solutions: Slowly add a dilute inorganic base (e.g., sodium bicarbonate) while stirring until the pH is between 5 and 9.
-
For basic solutions: Slowly add a dilute inorganic acid (e.g., hydrochloric acid) while stirring until the pH is between 5 and 9.
-
-
Heat Dissipation: Allow the solution to cool, as neutralization reactions can generate heat.
-
Verification: Test the pH of the neutralized solution to confirm it is within the acceptable range.
-
Disposal: Flush the neutralized solution down the sanitary sewer with at least 20 parts water.[6]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: The information provided is based on general laboratory safety protocols for non-hazardous waste. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet for the most accurate and up-to-date disposal information. If an SDS is not available, it is prudent to consult with your institution's Environmental Health and Safety (EHS) department.[4][7]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sfasu.edu [sfasu.edu]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. sites.rowan.edu [sites.rowan.edu]
Essential Safety and Operational Guide for Handling FGF22-IN-1
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling FGF22-IN-1. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory to protect from splashes.[2][3][5] |
| Hand Protection | Chemical-resistant gloves | Two pairs of gloves are recommended, especially when handling stock solutions.[2][6][7] |
| Body Protection | Impervious laboratory coat or gown | Should be resistant to chemical permeation.[2][6] |
| Respiratory Protection | Suitable respirator (e.g., N95) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to avoid aerosol inhalation.[2][3] |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[6]
Operational Plan: Handling and Storage
1. Preparation of Workspace:
-
All handling of this compound, especially weighing the solid compound and preparing stock solutions, should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[2]
-
The work surface should be covered with absorbent, plastic-backed paper.[2]
2. Handling the Compound:
-
Avoid the formation of dust and aerosols.[8]
-
Use only in areas with appropriate exhaust ventilation.[8]
3. Storage:
-
This compound powder should be stored at room temperature in the continental US, though this may vary elsewhere.[1]
-
Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Quantitative Data Summary:
| Parameter | Value | Source |
| Storage (Powder) | Room temperature | [1] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1] |
| Molecular Weight | ~269.3 g/mol (Predicted) | |
| Solubility | ≥ 2.5 mg/mL in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline | [1] |
Experimental Protocol: Preparation of this compound for In Vivo Studies
The following protocol describes the preparation of a 2.5 mg/mL solution of this compound suitable for in vivo experiments.[1]
Materials:
-
This compound powder
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% sodium chloride in ddH₂O)
Procedure:
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until the solution is clear.
-
Add 450 µL of saline to the solution to bring the final volume to 1 mL.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Signaling Pathway
FGF22, a member of the fibroblast growth factor family, exerts its effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs), primarily FGFR1 and FGFR2.[9][10] This interaction, dependent on heparan sulfate proteoglycans (HSPG) as co-receptors, triggers receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains.[11][12] This activation initiates several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for processes like cell proliferation, survival, and differentiation.[11][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. images.thdstatic.com [images.thdstatic.com]
- 5. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 6. pogo.ca [pogo.ca]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 10. FGF22 signaling regulates synapse formation during post-injury remodeling of the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | FGF, Mechanism of Action, Role in Parkinson’s Disease, and Therapeutics [frontiersin.org]
- 12. The FGF family: biology, pathophysiology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
